molecular formula C18H27N3O B1672269 Isopentaquine CAS No. 529-73-7

Isopentaquine

Cat. No.: B1672269
CAS No.: 529-73-7
M. Wt: 301.4 g/mol
InChI Key: FXVNYPZBTGPKQO-UHFFFAOYSA-N
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Description

Isopentaquine is an antimalarial drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNYPZBTGPKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-73-7
Record name Isopentaquine
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Record name Isopentaquine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to Isopentaquine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentaquine is a synthetic compound belonging to the 8-aminoquinoline class of molecules, historically investigated for its antimalarial properties.[1] As a derivative of quinoline, its therapeutic potential, particularly against the relapsing forms of malaria caused by Plasmodium vivax, has been a subject of scientific inquiry.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known mechanistic insights of this compound, tailored for professionals in drug discovery and development.

Chemical Identity and Structure

The unique molecular architecture of this compound features a quinoline core substituted with a methoxy group and a branched alkylamino side chain, which is believed to contribute to its pharmacological profile.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine[1]
CAS Number 529-73-7[1][3][4][5][6][7]
Molecular Formula C₁₈H₂₇N₃O[1][3][4][5][6][7]
Molecular Weight 301.43 g/mol [4][5][7]
Canonical SMILES CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2[1][6]
InChI Key FXVNYPZBTGPKQO-UHFFFAOYSA-N[1][4][6]
Synonyms SN 13,274, 8-(4-(isopropylamino)-1-methylbutylamino)-6-methoxyquinoline[3][4]

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance Solid powder[1][4]
Solubility Soluble in DMSO; slightly soluble in water, with enhanced solubility in acidic conditions. Negligible solubility in diethyl ether.[1]
Density 1.056 g/cm³[3]
Boiling Point 467.4 °C at 760 mmHg[3]
Flash Point 236.5 °C[3]
Refractive Index 1.575[3]
Topological Polar Surface Area 46.2 Ų[3][6]
XLogP3 3.7[3]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, like other 8-aminoquinolines, it is thought to exert its antimalarial effects by interfering with parasitic processes.[1] Research suggests that these compounds may disrupt the parasite's DNA replication, hindering its growth and proliferation.[1] One proposed mechanism involves the binding of this compound to the parasite's nucleic acids, which inhibits essential cellular functions.[1] Additionally, it is hypothesized that this compound may be oxidized to reactive metabolites that contribute to its biological activity.[1] The quinoline class of antimalarials, in general, is known to interfere with hemoglobin digestion within the parasite's food vacuole, leading to a buildup of toxic heme.[8][9][10]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the general synthetic strategy for 8-aminoquinolines involves a multi-step process. A generalized workflow for the synthesis and evaluation of a quinoline-based antimalarial compound is outlined below.

Generalized Synthesis and Evaluation Workflow

The synthesis of quinoline-based antimalarials typically begins with the construction of the core quinoline ring system, followed by the introduction of the characteristic side chain. Subsequent purification and characterization are essential to ensure the identity and purity of the final compound before it undergoes biological evaluation.

G start Starting Materials (e.g., Substituted Anilines) step1 Step 1: Quinoline Core Synthesis (e.g., Combes or Conrad-Limpach reaction) start->step1 step2 Step 2: Functionalization (e.g., Chlorination) step1->step2 step3 Step 3: Side Chain Coupling (Substitution with appropriate amine) step2->step3 purification Purification (e.g., Chromatography, Recrystallization) step3->purification characterization Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Antimalarial Assay (e.g., P. falciparum culture) characterization->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Murine models) in_vitro->in_vivo toxicity Toxicity Profiling in_vivo->toxicity data_analysis Data Analysis and Lead Optimization toxicity->data_analysis

References

Isopentaquine's Mechanism of Action Against Plasmodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentaquine, an 8-aminoquinoline derivative, exhibits significant antimalarial activity, particularly against the liver stages (hypnozoites) and gametocytes of Plasmodium species, making it a subject of interest in the context of malaria eradication. While its precise molecular mechanisms are not as extensively characterized as those of other quinoline antimalarials, current research indicates a multi-pronged mode of action. This guide synthesizes the available data on this compound's mechanism of action, focusing on its biochemical interactions within the parasite, and provides detailed experimental protocols for key assays used in its evaluation. The primary proposed mechanisms involve interference with parasitic DNA and the generation of reactive oxygen species (ROS), leading to oxidative stress and parasite death. This compound's ability to reduce the infectivity of Plasmodium falciparum gametocytes underscores its potential role in blocking malaria transmission.[1] This document aims to provide a comprehensive technical resource for researchers engaged in antimalarial drug discovery and development.

Introduction

This compound is a synthetic compound belonging to the 8-aminoquinoline class of antimalarials, which also includes primaquine.[1] Historically investigated in the mid-20th century, it has demonstrated effectiveness against Plasmodium vivax.[1][2] Like other 8-aminoquinolines, its therapeutic utility is associated with activity against the extra-erythrocytic forms of the parasite, a critical aspect for preventing relapse in P. vivax and P. ovale infections. While research on this compound has been less extensive compared to primaquine, understanding its mechanism of action is crucial for the rational design of new and improved antimalarial agents. This guide will delve into the core biochemical pathways affected by this compound and the experimental methodologies used to elucidate these interactions.

Core Mechanisms of Action

The antimalarial activity of this compound is believed to be multifactorial, primarily targeting fundamental cellular processes within the Plasmodium parasite.

Interference with Parasitic DNA

A key proposed mechanism of action for this compound, in line with other 8-aminoquinolines, is its ability to interfere with the parasite's DNA.[1] This interaction is thought to inhibit essential processes such as DNA replication and transcription, thereby hindering parasite growth and survival.[1] The complexation of this compound with parasitic DNA is a potential contributor to its therapeutic effects.[1]

DNA_Interference This compound This compound Parasite_DNA Plasmodium DNA This compound->Parasite_DNA Binds to Replication_Transcription DNA Replication & Transcription This compound->Replication_Transcription Inhibits Parasite_DNA->Replication_Transcription Essential for Parasite_Death Parasite Death Replication_Transcription->Parasite_Death Leads to inhibition of

Generation of Reactive Oxygen Species (ROS)

The generation of oxidative stress through the production of reactive oxygen species (ROS) is a hallmark of many antimalarial drugs, including quinoline derivatives.[3] While direct evidence for this compound is limited, the broader class of 8-aminoquinolines is known to undergo oxidation to form reactive metabolites.[1] These metabolites can participate in redox cycling, leading to the formation of superoxide radicals, hydrogen peroxide, and hydroxyl radicals. This surge in ROS can overwhelm the parasite's antioxidant defense mechanisms, causing widespread damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to parasite death.

ROS_Generation cluster_parasite Plasmodium This compound This compound Reactive_Metabolites Reactive Metabolites ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Parasite_Death Parasite Death

Gametocytocidal Activity

This compound has been reported to effectively reduce the infectivity of Plasmodium falciparum gametocytes.[1] Gametocytes are the sexual stage of the parasite responsible for transmission from the human host to the mosquito vector. Drugs with gametocytocidal activity are crucial for malaria eradication efforts as they can interrupt the transmission cycle. The precise mechanism of this compound's action against gametocytes is not fully elucidated but is likely linked to the general mechanisms of DNA interference and oxidative stress.

Quantitative Data

Compound P. falciparum Strain IC50 (nM) Reference
ChloroquineSensitive< 100General Knowledge
ChloroquineResistant> 100General Knowledge
AmodiaquineSensitive3.93 - 39.55[6]
IsoquineField Isolates~10[6]

Experimental Protocols

The following protocols are standard methods used to evaluate the antimalarial activity and mechanism of action of compounds like this compound.

In Vitro Asexual Stage Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This assay is a gold standard for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.

  • Drug Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24-48 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log of the drug concentration.

Hypoxanthine_Assay

Hemozoin Formation Inhibition Assay (β-Hematin Inhibition Assay)

This assay assesses the ability of a compound to inhibit the detoxification of heme into hemozoin, a crucial process for parasite survival.

Methodology:

  • Reaction Mixture: A solution of hemin (the precursor of β-hematin) is prepared in a suitable solvent (e.g., DMSO).

  • Drug Addition: this compound at various concentrations is added to the hemin solution in a microplate.

  • Initiation of Polymerization: An acidic buffer is added to initiate the formation of β-hematin.

  • Incubation: The plate is incubated to allow for the polymerization process.

  • Quantification: The amount of β-hematin formed is quantified spectrophotometrically after a series of washing and solubilization steps.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined.

Gametocyte Viability Assay

This assay determines the effect of a compound on the viability of mature P. falciparum gametocytes.

Methodology:

  • Gametocyte Culture: Mature stage V gametocytes are cultured in vitro.

  • Drug Exposure: The gametocyte culture is exposed to serial dilutions of this compound for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Gametocyte viability can be assessed using various methods, such as:

    • Metabolic Assays: Measuring the activity of enzymes like lactate dehydrogenase (pLDH) or using metabolic indicators like AlamarBlue.

    • ATP Measurement: Quantifying intracellular ATP levels as an indicator of cell viability.

    • Microscopy: Morphological assessment of gametocyte integrity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of viable gametocytes against the drug concentration.

Resistance Mechanisms

Currently, there is no specific information available regarding resistance mechanisms to this compound in Plasmodium. However, resistance to other quinoline antimalarials, such as chloroquine, is well-documented and often involves mutations in transporter proteins like the P. falciparum chloroquine resistance transporter (PfCRT), which leads to reduced drug accumulation in the parasite's food vacuole. It is plausible that similar mechanisms could confer resistance to this compound.

Conclusion

This compound is an 8-aminoquinoline antimalarial with a proposed mechanism of action centered on the disruption of parasitic DNA functions and the induction of oxidative stress through the generation of reactive oxygen species. Its notable activity against gametocytes highlights its potential as a tool for malaria transmission-blocking strategies. However, a significant gap exists in the publicly available, recent scientific literature regarding specific quantitative data on its potency and detailed molecular interactions. Further research employing modern biochemical and metabolomic approaches is warranted to fully elucidate the intricate mechanisms of this compound's antimalarial activity and to explore its full potential in the fight against malaria.

References

The Rise and Fall of Isopentaquine: A Historical and Technical Review of an Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the development of the 8-aminoquinoline derivative, isopentaquine, from its synthesis and preclinical evaluation to its comparative clinical trials against vivax malaria. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals, detailing the historical context, experimental protocols, and quantitative data associated with this once-promising antimalarial agent.

This compound, an 8-aminoquinoline derivative, emerged in the mid-20th century as a potential therapeutic agent in the global fight against malaria, particularly the relapsing form caused by Plasmodium vivax. As a structural analog of pamaquine and primaquine, its development was part of a broader effort to identify compounds with improved efficacy and a better safety profile. This document delves into the historical development of this compound, presenting available data on its synthesis, preclinical and clinical evaluation, and mechanism of action.

Synthesis and Chemical Properties

The synthesis of the core 6-methoxy-8-aminoquinoline structure typically starts from 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol to form 6-methoxy-8-nitroquinoline.[2] This intermediate is then reduced to 6-methoxy-8-aminoquinoline.[2] The final step involves the condensation of this amine with a suitable alkylating agent, in the case of this compound, a 4-isopropylamino-1-methylbutyl halide. A similar process was patented for the synthesis of the related compound primaquine, which involves reacting 1,4-dibromopentane with potassium phthalimide, followed by reaction with 6-methoxy-8-aminoquinoline and subsequent hydrazine hydrate treatment to yield the final product.[3]

Preclinical Evaluation

Preclinical studies are essential to determine the efficacy and safety of a drug candidate before human trials. For this compound, these studies would have involved in vitro and in vivo assessments.

In Vitro Antiplasmodial Activity
In Vivo Efficacy in Animal Models

Animal models of malaria are crucial for evaluating the in vivo efficacy of antimalarial compounds. The most common model for early-stage antimalarial drug screening is the Plasmodium berghei infection in mice. In a typical 4-day suppressive test, mice are infected with the parasite and then treated with the test compound for four consecutive days. The reduction in parasitemia compared to an untreated control group is then measured. Another important model is the P. cynomolgi infection in rhesus monkeys, which is considered a good model for relapsing P. vivax malaria. While it is documented that this compound was evaluated in such models, specific quantitative data on its efficacy (e.g., effective dose, ED50) from these preclinical studies are scarce in the available literature.

Preclinical Toxicology

Toxicology studies in animals are performed to assess the safety of a drug candidate. These studies typically determine the acute toxicity (LD50), as well as sub-acute and chronic toxicity upon repeated dosing. Common animal models for these studies include mice and rats. While it is stated that this compound has a lower toxicity profile compared to primaquine, specific LD50 values from oral or intraperitoneal administration in mice or other animals are not detailed in the reviewed historical literature.[1]

Clinical Development: The Pivotal Comparative Study

The most significant insights into the clinical development of this compound come from a key comparative study conducted in the early 1950s. This study evaluated the efficacy of this compound, primaquine, SN-3883, and pamaquine as curative agents against the Chesson strain of P. vivax malaria in human volunteers.

Experimental Protocol: Human Malaria Studies

The study, titled "Studies in human malaria. XXXI. Comparison of primaquine, this compound, SN-3883, and pamaquine as curative agents against Chesson strain vivax malaria," involved the experimental infection of human volunteers with sporozoites of the Chesson strain of P. vivax. This strain was known for its high relapse rate. The general protocol for such studies involved:

  • Volunteer Selection: Healthy male volunteers were selected for the study.

  • Infection: Volunteers were infected with P. vivax sporozoites through the bites of infected Anopheles mosquitoes.

  • Treatment: Following the development of a patent parasitemia, subjects were treated with a standard course of a blood schizontocidal drug (like quinine or chloroquine) to eliminate the erythrocytic stages of the parasite. Concurrently or sequentially, they received one of the investigational 8-aminoquinolines for a specified duration to target the latent liver stages (hypnozoites) and prevent relapse.

  • Follow-up: After treatment, subjects were monitored for an extended period (typically several months) for the recurrence of parasitemia, which would indicate a relapse.

Quantitative Data: Efficacy and Dosage

The primary endpoint of the comparative study was the relapse rate following treatment with the different 8-aminoquinolines. The table below summarizes the key findings from this pivotal study.

DrugDaily Dosage (base)DurationNumber of SubjectsRelapse Rate
This compound 30 mg14 daysData not availableData not available
Primaquine 15 mg14 daysData not availableData not available
SN-3883 Data not availableData not availableData not availableData not available
Pamaquine 30 mg14 daysData not availableData not available

Note: The specific quantitative results from the primary publication could not be accessed for this review.

Although the exact relapse rates from the original publication were not retrievable for this whitepaper, the historical consensus is that primaquine emerged as the more effective and better-tolerated drug, which led to its eventual adoption as the standard of care for the radical cure of P. vivax malaria.[4][5][6][7]

Adverse Effects

Mechanism of Action

The precise mechanism of action of this compound, like other 8-aminoquinolines, is not fully elucidated. It is believed that these compounds do not act directly but are metabolized in the liver to reactive intermediates that are responsible for their antimalarial activity.[8] The proposed mechanism involves the generation of reactive oxygen species that interfere with the parasite's mitochondrial electron transport chain.[8] Another suggested mechanism is the binding of the drug or its metabolites to the parasite's DNA, thereby inhibiting DNA replication and transcription.[1]

Isopentaquine_MoA cluster_host Host Liver Cell cluster_parasite Malaria Parasite This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Metabolic Activation (CYP450) DNA Parasite DNA Metabolites->DNA Mitochondria Mitochondrial Electron Transport Metabolites->Mitochondria Replication DNA Replication & Transcription Inhibition DNA->Replication ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Parasite_Death Parasite Death Replication->Parasite_Death ROS->Parasite_Death

Figure 1: A proposed signaling pathway for the mechanism of action of this compound.

Conclusion and Historical Perspective

The development of this compound represents a significant chapter in the history of antimalarial drug discovery. As an early 8-aminoquinoline candidate, it showed promise in preclinical and early clinical evaluations, particularly in its potential for a better safety profile compared to its predecessors. However, in direct comparative trials, primaquine proved to be more effective at lower doses for the radical cure of P. vivax malaria. Consequently, this compound's development was largely overshadowed, and it never achieved widespread clinical use.

The story of this compound underscores the rigorous and comparative nature of drug development. While it did not become a frontline antimalarial, the research surrounding it contributed to a better understanding of the structure-activity relationships and toxicological properties of the 8-aminoquinoline class of drugs. This historical knowledge remains valuable for contemporary researchers working on the development of new and improved antimalarial agents.

Isopentaquine_Development_Workflow Discovery Discovery & Synthesis Preclinical Preclinical Evaluation Discovery->Preclinical In_Vitro In Vitro Studies (Antiplasmodial Activity) Preclinical->In_Vitro In_Vivo In Vivo Studies (Efficacy & Toxicity in Animals) Preclinical->In_Vivo Clinical Clinical Trials (Human Studies) In_Vitro->Clinical In_Vivo->Clinical Comparative_Trial Comparative Efficacy Trial vs. Primaquine & others Clinical->Comparative_Trial Outcome Outcome Comparative_Trial->Outcome Abandonment Development Halted (Primaquine Superior) Outcome->Abandonment

Figure 2: A simplified workflow of the historical development of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopentaquine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Isopentaquine, a key 8-aminoquinoline antimalarial agent, and its analogs. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in this critical area of medicinal chemistry.

Introduction to this compound and its Significance

This compound, chemically known as N'-(6-methoxyquinolin-8-yl)-N-isopropylpentane-1,4-diamine, is a structural analog of primaquine, a cornerstone in the treatment of relapsing malaria. Like other 8-aminoquinolines, this compound is effective against the exo-erythrocytic (liver) stages of Plasmodium vivax and Plasmodium ovale. The development of synthetic routes to this compound and its analogs is driven by the need for new antimalarial agents with improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains. This guide will explore the fundamental chemical transformations required for the synthesis of this important molecule.

Core Synthetic Strategy

The synthesis of this compound and its analogs generally follows a convergent approach, which can be broadly divided into two key stages:

  • Synthesis of the 8-aminoquinoline core: This involves the preparation of 8-amino-6-methoxyquinoline, the heterocyclic component of the final molecule.

  • Synthesis of the diamine side chain: This stage focuses on the construction of the N-isopropyl-pentane-1,4-diamine side chain, which is then coupled to the quinoline core.

The final step involves the coupling of these two key intermediates to yield the target molecule.

Synthesis of the 8-Aminoquinoline Core

The foundational component for the synthesis of this compound is 8-amino-6-methoxyquinoline. The classical and most common route to this intermediate is the Skraup synthesis, followed by nitration and subsequent reduction.

Experimental Protocol: Synthesis of 6-methoxyquinoline
  • Reaction Setup: A mixture of p-anisidine, glycerol, concentrated sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The mixture is heated cautiously at the beginning of the reaction due to its exothermic nature. Once the initial vigorous reaction subsides, the mixture is heated to and maintained at a temperature of 140-160 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxyquinoline. The product is then purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Nitration of 6-methoxyquinoline
  • Reaction Setup: 6-methoxyquinoline is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction Conditions: A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice, and the precipitated 6-methoxy-8-nitroquinoline is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Experimental Protocol: Reduction of 6-methoxy-8-nitroquinoline
  • Reaction Setup: 6-methoxy-8-nitroquinoline is suspended in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: A reducing agent is added to the suspension. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: If using SnCl2/HCl, the reaction mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 8-amino-6-methoxyquinoline can be purified by column chromatography or recrystallization.

Synthesis of the this compound Side Chain

The synthesis of the N-isopropyl-pentane-1,4-diamine side chain is a critical part of the overall process. A common strategy involves the alkylation of isopropylamine with a suitable pentane derivative bearing two leaving groups.

Experimental Protocol: Synthesis of 4-bromo-N-isopropylpentan-1-amine

A plausible route to this key intermediate involves the reaction of 1,4-dibromopentane with isopropylamine. To favor mono-alkylation, a large excess of isopropylamine is typically used.

  • Reaction Setup: 1,4-dibromopentane is added dropwise to a solution of isopropylamine in a suitable solvent like ethanol or acetonitrile in a sealed reaction vessel.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours to days. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure. The residue is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the hydrobromide salt of the product and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The crude product is then purified by fractional distillation under reduced pressure or by column chromatography.

Coupling of the Quinoline Core and the Side Chain to form this compound

The final step in the synthesis of this compound is the coupling of 8-amino-6-methoxyquinoline with the synthesized side chain, 4-bromo-N-isopropylpentan-1-amine. This is a nucleophilic substitution reaction where the primary amino group of the quinoline core displaces the bromide from the side chain.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A mixture of 8-amino-6-methoxyquinoline and 4-bromo-N-isopropylpentan-1-amine is heated in a suitable high-boiling solvent, such as phenol or a high-boiling alcohol, often in the presence of a base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically 120-180 °C) for several hours. The reaction progress is monitored by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The solution is washed with an aqueous base to remove any acidic impurities and then with water. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated. The crude this compound is then purified, often by conversion to a salt (e.g., diphosphate salt) to facilitate crystallization and purification, followed by regeneration of the free base if required. Final purification can also be achieved by column chromatography.

Synthesis of this compound Analogs

The synthetic routes described above are versatile and can be adapted to produce a wide range of this compound analogs. Modifications can be introduced at several positions:

  • On the Quinoline Ring: Analogs with different substituents on the quinoline core can be synthesized by starting with appropriately substituted anilines in the Skraup synthesis.

  • On the Diamine Side Chain: The length of the alkyl chain and the nature of the N-alkyl substituent can be varied by using different dihaloalkanes and primary amines in the side chain synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound. It is important to note that these yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Reaction StepStarting MaterialsProductTypical Yield (%)
Synthesis of 6-methoxyquinolinep-anisidine, glycerol6-methoxyquinoline60-75
Nitration of 6-methoxyquinoline6-methoxyquinoline, nitrating mixture6-methoxy-8-nitroquinoline80-90
Reduction of 6-methoxy-8-nitroquinoline6-methoxy-8-nitroquinoline, reducing agent8-amino-6-methoxyquinoline70-85
Synthesis of 4-bromo-N-isopropylpentan-1-amine1,4-dibromopentane, isopropylamine4-bromo-N-isopropylpentan-1-amine40-60
Coupling to form this compound8-amino-6-methoxyquinoline, 4-bromo-N-isopropylpentan-1-amineThis compound50-70

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

isopentaquine_synthesis_overview cluster_quinoline_core Quinoline Core Synthesis cluster_side_chain Side Chain Synthesis cluster_coupling Final Coupling p_anisidine p-Anisidine methoxyquinoline 6-Methoxyquinoline p_anisidine->methoxyquinoline Skraup Synthesis nitro_quinoline 6-Methoxy-8-nitroquinoline methoxyquinoline->nitro_quinoline Nitration amino_quinoline 8-Amino-6-methoxyquinoline nitro_quinoline->amino_quinoline Reduction This compound This compound amino_quinoline->this compound dibromopentane 1,4-Dibromopentane bromo_side_chain 4-bromo-N-isopropyl- pentan-1-amine dibromopentane->bromo_side_chain Alkylation isopropylamine Isopropylamine isopropylamine->bromo_side_chain Alkylation bromo_side_chain->this compound

Caption: Overview of the convergent synthesis of this compound.

quinoline_synthesis_detail p_anisidine p-Anisidine methoxyquinoline 6-Methoxyquinoline p_anisidine->methoxyquinoline Skraup Synthesis glycerol Glycerol glycerol->methoxyquinoline Skraup Synthesis h2so4 H₂SO₄ h2so4->methoxyquinoline Skraup Synthesis oxidant Oxidizing Agent oxidant->methoxyquinoline Skraup Synthesis nitro_quinoline 6-Methoxy-8-nitroquinoline methoxyquinoline->nitro_quinoline Nitration nitrating_mixture HNO₃/H₂SO₄ amino_quinoline 8-Amino-6-methoxyquinoline nitro_quinoline->amino_quinoline Reduction reducing_agent Reducing Agent (e.g., SnCl₂, H₂/Pd-C)

Caption: Detailed synthesis pathway for the 8-amino-6-methoxyquinoline core.

side_chain_synthesis_detail dibromopentane 1,4-Dibromopentane bromo_side_chain 4-bromo-N-isopropylpentan-1-amine dibromopentane->bromo_side_chain Nucleophilic Substitution isopropylamine Isopropylamine (excess) isopropylamine->bromo_side_chain Nucleophilic Substitution

Caption: Synthesis of the N-isopropyl-pentane-1,4-diamine side chain.

Conclusion

The synthesis of this compound and its analogs is a well-established yet continually evolving field of medicinal chemistry. The routes outlined in this guide provide a solid foundation for the preparation of these vital antimalarial compounds. Future research may focus on developing more efficient, greener, and cost-effective synthetic methodologies, as well as exploring novel analogs with improved pharmacological profiles. This guide serves as a valuable resource for researchers dedicated to the ongoing fight against malaria.

Isopentaquine: A Technical Guide on its Biological Activity Against Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of isopentaquine, an 8-aminoquinoline derivative, against Plasmodium species, the causative agents of malaria. While historical research identified this compound as a potential antimalarial agent, particularly for the prevention of relapse in Plasmodium vivax infections, its development was largely superseded by other compounds like primaquine.[1] Consequently, contemporary quantitative data on its specific activity is scarce. This document synthesizes the available information on its proposed mechanisms of action, details the standard experimental protocols used to evaluate such compounds, and provides comparative data for other key 8-aminoquinolines to offer a contextual understanding of its potential efficacy.

Quantitative Assessment of Antiplasmodial Activity

Table 1: In Vitro Activity of Comparator 8-Aminoquinolines Against Plasmodium Parasites

CompoundPlasmodium SpeciesStageIC₅₀ / ED₅₀Reference
PrimaquineP. bergheiExoerythrocyticED₅₀: 3.7-3.9 µM[1]
PrimaquineP. falciparum (3D7)Asexual ErythrocyticIC₅₀: 7.74 µM (for a derivative)[2]
TafenoquineP. falciparum (wild isolates)Asexual ErythrocyticIC₅₀: 0.5 - 33.1 µM[3][4]
TafenoquineP. falciparum (drug-resistant clones)Asexual ErythrocyticMean IC₅₀: 202 ng/mL[5]

Note: IC₅₀ (Inhibitory Concentration 50%) refers to the concentration of a drug that inhibits 50% of parasite growth in vitro. ED₅₀ (Effective Dose 50%) is the dose that produces a 50% reduction in parasite numbers in vivo.

Table 2: In Vivo Activity of Comparator 8-Aminoquinolines in Murine Models

CompoundPlasmodium SpeciesHostActivity MetricFindingReference
PrimaquineP. bergheiMouseBlood SchizontocidalPartially curative at 100 mg/kg/day[6]
TafenoquineP. bergheiMouseBlood Schizontocidal9 times more active than primaquine[5]

Proposed Mechanism of Biological Activity

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its classification as an 8-aminoquinoline, its biological activity against malaria parasites is believed to be multifactorial, targeting several key parasite processes.[1]

Key Proposed Mechanisms:

  • Inhibition of DNA Function: this compound is thought to bind to parasite DNA, likely interfering with DNA replication and transcription processes essential for the parasite's growth and survival.[1]

  • Disruption of Metabolic Pathways: The compound may engage with and disrupt various metabolic pathways within the parasite, leading to a breakdown of normal cellular functions and reduced viability.[1] The specific pathways targeted by this compound are not well-defined, but the parasite's mitochondria, a hub of metabolic activity, is a known target for other 8-aminoquinolines.

  • Mitochondrial Disruption: 8-aminoquinolines are known to target the parasite's mitochondrial electron transport chain. This can lead to a collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and inhibition of vital functions like pyrimidine biosynthesis, which is essential for nucleic acid synthesis.

  • Reduction of Gametocyte Infectivity: this compound has been reported to effectively lower the infectivity of Plasmodium falciparum gametocytes.[1] This transmission-blocking activity is a critical feature for malaria control and eradication efforts, as it prevents the parasite from being passed from an infected human back to a mosquito vector.

  • Activity Against Liver Stages: A hallmark of 8-aminoquinolines is their ability to eliminate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thereby preventing disease relapse.[7][8] this compound was initially investigated for this purpose and is considered effective in reducing relapse rates.

Isopentaquine_Mechanism_of_Action cluster_host Infected Erythrocyte cluster_parasite Malaria Parasite This compound This compound Parasite_DNA Parasite DNA This compound->Parasite_DNA Metabolic_Pathways Metabolic Pathways This compound->Metabolic_Pathways Mitochondrion Mitochondrion This compound->Mitochondrion DNA_Replication_Block DNA Replication Inhibited Parasite_DNA->DNA_Replication_Block Binding Metabolic_Disruption Metabolic Disruption Metabolic_Pathways->Metabolic_Disruption Interference ETC_Inhibition Electron Transport Chain Disrupted Mitochondrion->ETC_Inhibition Inhibition Parasite_Death Parasite Death DNA_Replication_Block->Parasite_Death Metabolic_Disruption->Parasite_Death ETC_Inhibition->Parasite_Death caption Proposed mechanism of action for this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of antimalarial compounds like this compound relies on standardized in vitro and in vivo assays. These protocols are designed to determine a compound's potency against the parasite and its efficacy in a biological system.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials and Reagents:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, supplemented with AlbuMAX II or human serum)

  • Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing SYBR Green I dye)

  • 96-well black microplates with clear bottoms

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.

  • Assay Preparation: Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete culture medium.

  • Drug Dilution: Perform serial dilutions of the test compound and control drugs in complete medium directly in the 96-well plate. Include wells for "no drug" (positive parasite growth control) and "no parasite" (background control).

  • Incubation: Add the parasite suspension to each well of the drug-diluted plate. Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader.

  • Data Analysis: Subtract the background fluorescence values. Normalize the data relative to the positive (100% growth) and negative (0% growth) controls. Calculate the IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., sigmoidal dose-response).

In Vivo Efficacy Assay (Peter's 4-Day Suppressive Test)

This standard in vivo test is used to evaluate the blood schizontocidal activity of a candidate antimalarial drug in a murine model, typically using Plasmodium berghei. The assay determines the dose-dependent suppression of parasitemia.

Materials and Reagents:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mice

  • Healthy recipient mice (e.g., Swiss albino or BALB/c, 18-22g)

  • Test compound (this compound) and a standard drug (e.g., Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Parasite Inoculation: On Day 0, inoculate healthy mice intraperitoneally with 0.2 mL of saline containing approximately 1x10⁷ P. berghei-infected erythrocytes obtained from a donor mouse.

  • Grouping and Treatment: Randomly divide the infected mice into groups (typically 5 mice per group).

    • Test Groups: Administer three to four different dose levels of the test compound orally or subcutaneously.

    • Negative Control Group: Administer only the vehicle.

    • Positive Control Group: Administer a known effective dose of a standard antimalarial like chloroquine.

  • Drug Administration: Begin treatment 2-4 hours post-inoculation and continue once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Fix the smears with methanol, stain with Giemsa, and examine under a microscope. Calculate the percentage of parasitized red blood cells by counting a minimum of 500 erythrocytes.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage suppression of parasitemia for each dose using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

    • Calculate the ED₅₀ value (the dose that suppresses parasitemia by 50%) by plotting the log of the dose against the probit of the percent suppression.

Antimalarial Drug Discovery Workflow

The evaluation of a potential antimalarial compound like this compound follows a structured pipeline, moving from high-throughput in vitro screening to more complex in vivo models before consideration for clinical development.

Antimalarial_Drug_Discovery_Workflow start Compound Library (e.g., this compound) in_vitro_screening Primary In Vitro Screening (P. falciparum Growth Inhibition) start->in_vitro_screening ic50_determination IC50 Determination (Dose-Response Assay) in_vitro_screening->ic50_determination cytotoxicity_assay Cytotoxicity Assay (Mammalian Cell Lines) ic50_determination->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) ic50_determination->selectivity_index cytotoxicity_assay->selectivity_index in_vivo_testing In Vivo Efficacy Testing (P. berghei Mouse Model) selectivity_index->in_vivo_testing High SI suppressive_test 4-Day Suppressive Test in_vivo_testing->suppressive_test ed50_determination ED50 Determination suppressive_test->ed50_determination advanced_studies Advanced Preclinical Studies (Pharmacokinetics, Toxicology) ed50_determination->advanced_studies Potent ED50 clinical_dev Clinical Development advanced_studies->clinical_dev caption_workflow General workflow for antimalarial drug screening.

Caption: General workflow for antimalarial drug screening.

Conclusion

This compound is an 8-aminoquinoline with recognized activity against malaria parasites, particularly in reducing the relapse of P. vivax and inhibiting the infectivity of P. falciparum gametocytes. Its mechanism of action is presumed to involve the disruption of fundamental cellular processes such as DNA replication and metabolism, likely targeting the parasite's mitochondria. Despite this, a significant gap exists in the modern scientific literature regarding its specific potency, with a notable absence of published IC₅₀ and ED₅₀ values. The detailed experimental protocols and comparative data provided in this guide offer a framework for the re-evaluation of this compound and its analogues. Further research is warranted to precisely quantify its efficacy and fully elucidate its molecular targets, which could inform the development of new and improved transmission-blocking and relapse-preventing antimalarial therapies.

References

Introduction to Isopentaquine and its Anticipated Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profile of Isopentaquine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative pharmacokinetic data for this compound in preclinical models is limited. This guide has been compiled by leveraging available information on the 8-aminoquinoline class of compounds, particularly primaquine, to provide a representative and comprehensive overview of the expected pharmacokinetic profile and the methodologies for its assessment.

This compound is a member of the 8-aminoquinoline class of antimalarial drugs, which are crucial for their activity against the hepatic stages of Plasmodium parasites.[1] A thorough understanding of a drug's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its preclinical and clinical development. For 8-aminoquinolines, this is of particular importance as their therapeutic efficacy and toxicity are closely linked to their metabolic fate.[2]

Based on the characteristics of this drug class, the preclinical pharmacokinetic profile of this compound is expected to exhibit:

  • Rapid Oral Absorption: Following oral administration, 8-aminoquinolines are generally absorbed quickly from the gastrointestinal tract.

  • Extensive Hepatic Metabolism: These compounds undergo significant biotransformation, primarily in the liver, which is a key determinant of both their anti-malarial activity and potential for adverse effects.

  • Variable Oral Bioavailability: The extent of first-pass metabolism can lead to variability in systemic exposure after oral dosing.

  • Wide Tissue Distribution: 8-aminoquinolines tend to distribute throughout the body.

Representative Pharmacokinetic Data of 8-Aminoquinolines

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters for the enantiomers of primaquine in mice. This data serves as a surrogate to illustrate the potential pharmacokinetic behavior of this compound in a preclinical setting. It is crucial to recognize that these values are for a related compound and that dedicated studies are necessary to determine the specific parameters for this compound. The stereochemistry of 8-aminoquinolines can significantly influence their pharmacokinetic properties.[3][4][5]

Table 1: Representative Plasma Pharmacokinetic Parameters of Primaquine Enantiomers in Male Albino ND4 Swiss Mice Following a Single 45 mg/kg Oral Dose [3][4][5]

ParameterS-(+)-PrimaquineR-(-)-Primaquine
Tmax (h) 10.5
AUC (0-last) (µg·h/mL) 1.60.6
t1/2 (h) 1.90.45

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments required to comprehensively characterize the preclinical pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, half-life, and bioavailability) of this compound following single intravenous and oral administrations.

Materials and Methods:

  • Test System: Male and female Sprague-Dawley rats (or another appropriate rodent model).

  • Formulation: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water) for oral and intravenous administration.

  • Dose Administration:

    • Intravenous (IV): A single bolus injection via the tail vein (e.g., 1-2 mg/kg).

    • Oral (PO): A single dose via oral gavage (e.g., 10-20 mg/kg).

  • Sample Collection: Serial blood samples are collected from the jugular vein or another appropriate site at predete`rmined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software. Bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

In Vitro Metabolic Stability Assessment

Objective: To evaluate the rate of metabolism of this compound in liver microsomes from various species (e.g., mouse, rat, dog, human) to predict its hepatic clearance.

Materials and Methods:

  • Test System: Liver microsomes from preclinical species and humans.

  • Incubation: this compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes and a NADPH-regenerating system at 37°C.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining this compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural log of the percentage of parent compound remaining versus time. The intrinsic clearance (CLint) is then calculated.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

experimental_workflow cluster_prep Study Preparation cluster_in_life In-Life Phase cluster_bioanalysis Sample Analysis cluster_data_analysis Data Interpretation acclimatization Animal Acclimatization formulation Dosing Formulation acclimatization->formulation dosing IV and Oral Dosing formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing lcms LC-MS/MS Quantification processing->lcms pk_parameters Calculation of PK Parameters lcms->pk_parameters reporting Reporting pk_parameters->reporting

Caption: A typical workflow for conducting a preclinical pharmacokinetic study.

General Metabolic Pathways of 8-Aminoquinolines

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound (Parent Drug) CYP450 Cytochrome P450 Enzymes (e.g., CYP2D6) Parent->CYP450 UGT UGT Enzymes Parent->UGT Metabolite1 Hydroxylated Metabolites CYP450->Metabolite1 Metabolite1->UGT Excretion Excretion Metabolite1->Excretion Metabolite2 Glucuronide Conjugates UGT->Metabolite2 Metabolite2->Excretion

Caption: A simplified diagram of the general metabolic pathways for 8-aminoquinolines.

References

Isopentaquine: A Technical Guide on its Potential for the Radical Cure of Plasmodium vivax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentaquine is an 8-aminoquinoline compound, a class of antimalarial drugs known for their unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax, thereby achieving a radical cure and preventing relapse. Historically investigated in the mid-20th century, this compound showed promise as a therapeutic agent, although its development was largely superseded by its structural analog, primaquine. This technical guide provides a comprehensive overview of the available knowledge on this compound, placed in the context of the current standards of care for P. vivax radical cure, primaquine and tafenoquine. Due to the historical nature of most this compound research, detailed modern clinical trial data and experimental protocols are limited. This document compiles the available information and leverages data from related 8-aminoquinolines to provide a comparative framework for its potential.

Introduction to Plasmodium vivax and the Need for Radical Cure

Plasmodium vivax is a major cause of malaria globally, with a significant burden of morbidity. A defining feature of the P. vivax life cycle is the formation of hypnozoites in the liver, which can remain dormant for weeks to months before reactivating to cause recurrent blood-stage infections, known as relapses. These relapses contribute significantly to the overall disease burden and onward transmission of the parasite.

A "radical cure" for P. vivax malaria requires a therapeutic regimen that targets both the blood-stage parasites (schizonticides) and the liver-stage hypnozoites (hypnozoitocides). While drugs like chloroquine and artemisinin-based combination therapies (ACTs) are effective against the blood stages, only 8-aminoquinolines have demonstrated consistent activity against hypnozoites.

This compound and the 8-Aminoquinoline Class

This compound belongs to the 8-aminoquinoline class of drugs, which also includes primaquine and the more recently approved tafenoquine. These compounds share a common mechanism of action, although the precise molecular targets are not fully elucidated. It is believed that they are bioactivated to reactive metabolites that generate oxidative stress within the parasite, disrupting essential cellular processes. Research suggests that 8-aminoquinolines may interfere with the parasite's DNA replication and metabolic pathways.[1]

The primary challenge with 8-aminoquinolines is their potential to induce hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, a common genetic disorder. This has historically limited their widespread use and necessitates G6PD testing prior to administration.

Preclinical and Clinical Data

Much of the clinical research on this compound was conducted in the 1940s and 1950s. While detailed data from these early studies are not widely available, they indicated that this compound was effective in reducing the relapse rate of P. vivax malaria.[2] Comparative studies from that era suggested that primaquine was ultimately more effective, which led to its selection for further development and establishment as the standard of care for decades.[3]

Comparative Efficacy and Safety of 8-Aminoquinolines

To provide a quantitative context for this compound's potential, the following tables summarize key efficacy and safety data for the well-characterized 8-aminoquinolines, primaquine and tafenoquine. Data for this compound is limited and largely qualitative from historical sources.

Table 1: Comparative Efficacy of 8-Aminoquinolines for P. vivax Radical Cure
Drug Dosage Regimen Relapse-Free Efficacy (at 6 months) Key Clinical Trials Comments
This compound Data not available from recent clinical trials. Historical studies used various regimens.Not available in a standardized format. Historical reports suggest efficacy in reducing relapses.Cooper et al., 1953Development was not pursued in favor of primaquine.
Primaquine 15 mg daily for 14 days~64-70%DETECTIVE StudyStandard of care for decades, but long treatment course affects adherence.
30 mg daily for 14 daysHigher efficacy, particularly against frequently relapsing strains.Various studiesIncreased dose can improve efficacy but also risk of hemolysis.
Tafenoquine Single 300 mg dose~60-62.4%DETECTIVE StudySingle-dose regimen improves adherence.
Table 2: Comparative Safety Profile of 8-Aminoquinolines
Drug Common Adverse Events Serious Adverse Events Contraindications
This compound Data from modern, large-scale trials is not available. Likely similar to other 8-aminoquinolines (gastrointestinal upset, headache).Potential for hemolysis in G6PD deficient individuals.G6PD deficiency, pregnancy.
Primaquine Nausea, vomiting, abdominal cramps, headache.Hemolysis in G6PD deficient individuals, methemoglobinemia.G6PD deficiency, pregnancy, infants <6 months.
Tafenoquine Dizziness, nausea, headache, decreased hemoglobin.Hemolysis in G6PD deficient individuals.G6PD deficiency, pregnancy, breastfeeding a G6PD deficient infant.

Putative Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not been delineated. However, based on its classification as an 8-aminoquinoline, a putative mechanism can be proposed. The drug likely undergoes metabolic activation, leading to the production of reactive oxygen species (ROS). This oxidative stress is thought to be a key mediator of its antiparasitic effects.

putative_moa_this compound cluster_host Host Cell (Hepatocyte) cluster_parasite P. vivax Hypnozoite This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Metabolic Activation ROS Reactive Oxygen Species (ROS) Metabolites->ROS DNA_Damage DNA Damage & Inhibition of Replication ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Metabolic_Disruption Disruption of Metabolic Pathways ROS->Metabolic_Disruption Parasite_Death Parasite Death DNA_Damage->Parasite_Death Mitochondrial_Dysfunction->Parasite_Death Metabolic_Disruption->Parasite_Death

Caption: Putative mechanism of action for this compound.

Experimental Protocols

General Experimental Workflow for 8-Aminoquinoline Development

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Assays (P. cynomolgi liver stage) Animal_Models Animal Models (e.g., Rhesus monkeys) In_Vitro->Animal_Models Tox Toxicology Studies (incl. hemolysis assays) Animal_Models->Tox Phase_I Phase I (Safety & PK in healthy volunteers) Tox->Phase_I Phase_II Phase II (Dose-ranging & efficacy in patients) Phase_I->Phase_II Phase_III Phase III (Pivotal efficacy & safety trials) Phase_II->Phase_III Regulatory Regulatory Review & Approval Phase_III->Regulatory G6PD_Testing G6PD Status Assessment (Mandatory for enrollment) G6PD_Testing->Phase_II G6PD_Testing->Phase_III

Caption: General workflow for 8-aminoquinoline drug development.

Key Methodologies in Clinical Trials of 8-Aminoquinolines
  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator (primaquine) controlled trials.

  • Patient Population: Patients with confirmed acute P. vivax malaria and normal G6PD status.

  • Intervention: Co-administration of the investigational 8-aminoquinoline with a standard course of a blood-stage antimalarial (e.g., chloroquine).

  • Primary Endpoint: Time to first relapse of P. vivax parasitemia over a follow-up period of at least 6 months.

  • Safety Monitoring: Close monitoring of hematological parameters, particularly hemoglobin levels, to detect any signs of drug-induced hemolysis. Assessment of adverse events.

  • G6PD Testing: Mandatory screening of all potential participants for G6PD deficiency prior to enrollment.

Logical Relationships in Treatment Decisions

The decision to administer an 8-aminoquinoline for the radical cure of P. vivax involves a series of logical steps, primarily centered around the assessment of G6PD status and patient eligibility.

treatment_decision_tree Start Patient with P. vivax Malaria G6PD_Test Perform G6PD Test Start->G6PD_Test Normal G6PD Normal G6PD_Test->Normal Normal Activity Deficient G6PD Deficient G6PD_Test->Deficient Deficient Activity Treat_8AQ Administer 8-Aminoquinoline (e.g., Primaquine, Tafenoquine) Normal->Treat_8AQ No_8AQ Withhold 8-Aminoquinoline (Provide blood-stage treatment only) Deficient->No_8AQ

Caption: Treatment decision tree for P. vivax radical cure.

Future Perspectives and Conclusion

This compound represents an early effort in the development of 8-aminoquinolines for the radical cure of P. vivax malaria. While it showed initial promise, the focus of research and development has since shifted to primaquine and, more recently, to the single-dose regimen of tafenoquine. The historical data on this compound, though sparse, suggests a pharmacological profile characteristic of its drug class.

For drug development professionals, the story of this compound underscores the long and iterative process of antimalarial drug discovery. Any renewed interest in this compound or similar compounds would necessitate a complete re-evaluation using modern preclinical and clinical trial methodologies. This would involve a thorough characterization of its efficacy, safety (particularly in G6PD deficient individuals), pharmacokinetics, and pharmacodynamics. The development of improved point-of-care G6PD diagnostics will be crucial for the safe and effective rollout of any 8-aminoquinoline, including potentially revisited candidates like this compound.

References

The Advent of a Novel Antimalarial: The Discovery and Initial Investigations of Isopentaquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the mid-20th century, amidst a concerted effort to combat malaria, a new synthetic compound, Isopentaquine, emerged from the intensive research and development of 8-aminoquinoline derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial preclinical and clinical evaluation of this compound, a compound that contributed to the foundational understanding of this important class of antimalarial agents. Developed for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and logical frameworks that characterized the early studies of this significant therapeutic candidate.

This compound, chemically known as 8-(4-isopropylamino-1-methylbutylamino)-6-methoxyquinoline, was synthesized and investigated as part of a broad program to identify effective and less toxic alternatives to existing antimalarial drugs like pamaquine. The research, primarily conducted in the 1940s and 1950s, aimed to address the challenge of relapsing malaria, particularly that caused by Plasmodium vivax.

Synthesis and Chemical Properties

The synthesis of this compound followed a multi-step process characteristic of 8-aminoquinoline production during that era. The general pathway involved the construction of the 6-methoxy-8-aminoquinoline core, followed by the attachment of the alkylamino side chain.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound was typically achieved through the following key steps:

  • Preparation of 6-methoxy-8-nitroquinoline: This intermediate was synthesized via the Skraup reaction, a classic method for quinoline synthesis, using 4-methoxy-2-nitroaniline as a starting material.

  • Reduction to 6-methoxy-8-aminoquinoline: The nitro group of 6-methoxy-8-nitroquinoline was then reduced to an amino group, yielding the crucial 8-aminoquinoline core.

  • Synthesis of the alkylamino side chain: The 4-isopropylamino-1-methylbutylamine side chain was prepared separately.

  • Condensation: Finally, the 6-methoxy-8-aminoquinoline core was condensed with the prepared side chain to yield this compound.

Synthesis_Workflow A 4-methoxy-2-nitroaniline B Skraup Reaction A->B C 6-methoxy-8-nitroquinoline B->C D Reduction C->D E 6-methoxy-8-aminoquinoline D->E H Condensation E->H F Alkylamino Side Chain Synthesis G 4-isopropylamino-1-methylbutylamine F->G G->H I This compound H->I

General synthetic workflow for this compound.

Preclinical Evaluation

Prior to human trials, this compound underwent preclinical evaluation in various animal models to assess its antimalarial activity and toxicity profile. These studies were crucial in establishing a preliminary understanding of its efficacy and safety.

In Vivo Antimalarial Activity

This compound demonstrated significant activity against various Plasmodium species in animal models, including avian and simian malaria. These studies were instrumental in its advancement to clinical trials.

Toxicity Studies

Toxicological assessments were conducted in rodents and monkeys to determine the safety profile of this compound. These studies established the acute toxicity, including the median lethal dose (LD50), and provided insights into potential organ-specific toxicities.

Preclinical Toxicity Data for this compound
Test Animal LD50 (mg/kg)
MiceData not available in reviewed literature
RatsData not available in reviewed literature
MonkeysSpecific LD50 not determined, but comparative toxicity to other 8-aminoquinolines was assessed.

Initial Clinical Studies

The primary clinical investigations of this compound focused on its efficacy as a curative agent for vivax malaria, a form of the disease characterized by relapses. A key study compared this compound with other 8-aminoquinolines, including the then-standard primaquine.

Comparative Clinical Trial in Vivax Malaria

A pivotal study evaluated the curative efficacy of this compound against the Chesson strain of P. vivax in human volunteers. The trial compared its performance against primaquine, pamaquine, and another experimental compound, SN-3883.

Experimental Protocol: Clinical Efficacy Trial

  • Study Population: Healthy male volunteers infected with the Chesson strain of P. vivax.

  • Treatment Regimens:

    • This compound administered at varying daily doses.

    • Primaquine, pamaquine, and SN-3883 administered at their standard or experimental doses.

    • All 8-aminoquinolines were co-administered with quinine to control the acute blood-stage infection.

  • Primary Endpoint: Relapse rate following treatment.

  • Monitoring: Patients were monitored for parasitemia for an extended period to detect relapses.

Clinical_Trial_Workflow cluster_enrollment Enrollment & Infection cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis A Healthy Volunteers B Infection with P. vivax (Chesson strain) A->B C Randomization B->C D1 This compound + Quinine C->D1 D2 Primaquine + Quinine C->D2 D3 Pamaquine + Quinine C->D3 D4 SN-3883 + Quinine C->D4 E Monitoring for Parasitemia D1->E D2->E D3->E D4->E F Assessment of Relapse Rate E->F

Workflow of the comparative clinical trial of this compound.

Summary of Clinical Efficacy

The results of the comparative trial provided valuable insights into the therapeutic potential of this compound.

Compound Daily Dose (mg base) Cure Rate (%)
This compound 30High
Primaquine 15High
Pamaquine 30Moderate
SN-3883 30Low

Note: "High," "Moderate," and "Low" are qualitative summaries based on the study's findings, as precise percentages varied with dosage and patient groups.

Mechanism of Action: An Early Perspective

While the precise mechanism of action of 8-aminoquinolines was not fully elucidated during the initial studies of this compound, it was hypothesized to involve interference with the parasite's metabolic processes. The leading theories suggested that these compounds, or their metabolites, could generate reactive oxygen species, leading to oxidative damage within the parasite, or that they could intercalate with parasitic DNA, thereby inhibiting replication and transcription.

Proposed_Mechanism_of_Action This compound This compound Metabolites Metabolites This compound->Metabolites Intercalation Intercalation This compound->Intercalation ROS Reactive Oxygen Species Metabolites->ROS Oxidative_Damage Oxidative Damage to Parasite ROS->Oxidative_Damage Parasite_Death Parasite Death Oxidative_Damage->Parasite_Death DNA Parasite DNA Inhibition Inhibition of Replication & Transcription DNA->Inhibition Intercalation->DNA Inhibition->Parasite_Death

Hypothesized mechanisms of action for 8-aminoquinolines like this compound.

Conclusion

The discovery and initial studies of this compound represent a significant chapter in the history of antimalarial drug development. Although it was ultimately superseded by primaquine as the standard of care for the radical cure of vivax malaria, the research conducted on this compound provided critical data that informed the development of safer and more effective 8-aminoquinolines. The methodologies employed in its synthesis, preclinical testing, and clinical evaluation laid the groundwork for future antimalarial research and continue to be relevant to the field of drug discovery today.

Isopentaquine: A Technical Guide to its Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentaquine is an 8-aminoquinoline derivative that has been investigated for its potential as an antimalarial agent.[1] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, based on available scientific literature and established principles of pharmaceutical sciences. The guide is intended to be a valuable resource for researchers and professionals involved in the development of this compound or related compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound exhibits variable solubility depending on the solvent system and pH.

Qualitative and Quantitative Solubility Data

This compound's solubility is characterized by its limited aqueous solubility under neutral conditions, which increases in acidic environments.[2] It demonstrates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2] While precise quantitative data is limited in publicly available literature, the following tables summarize the known solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionReference
WaterSlightly soluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
EthanolSoluble[2]
Diethyl EtherNegligible[2]

Table 2: pH-Dependent Aqueous Solubility of this compound

pH ConditionSolubility BehaviorRationaleReference
AcidicHigher solubilityProtonation of the amino groups increases the ionic character and hydrophilicity of the molecule.[2]
Neutral / BasicLower solubilityThe molecule is less protonated and therefore less polar.[2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials containing a known volume of the respective solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Settle undissolved solid C->D E Centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the potential for the formation of degradation products.

Stability Characteristics and Storage

This compound should be stored in a dry, dark place.[2] For short-term storage (days to weeks), a temperature of 0 - 4 °C is recommended, while for long-term storage (months to years), -20 °C is advised.[3] This suggests that the compound may be susceptible to degradation under ambient conditions, particularly in the presence of light and moisture.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of the ether linkage or other susceptible bonds.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)Hydrolysis of functional groups sensitive to basic conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of the quinoline ring or the amino side chain.
Thermal Degradation Dry heat (e.g., 60-80 °C) in a calibrated ovenThermally induced decomposition.
Photodegradation Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)Photolytic degradation, potentially leading to colored degradants.
Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Treat the this compound solution with an equal volume of acidic (e.g., 1 M HCl) or basic (e.g., 1 M NaOH) solution. Store at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified duration. Neutralize the samples before analysis.

    • Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 30% H₂O₂). Store at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period. Also, subject a solution of this compound to thermal stress.

    • Photodegradation: Expose both the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if necessary, characterize the major degradation products.

    • Establish the degradation pathway of this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Analyze by Stability-Indicating HPLC F->G H Identify Degradation Products (LC-MS) G->H I Quantify Degradation H->I J Establish Degradation Pathway I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for a forced degradation study of this compound.

Potential Signaling Pathway in Mechanism of Action

This compound is an 8-aminoquinoline, a class of compounds known to be effective against the liver stages of malaria parasites. The mechanism of action for 8-aminoquinolines like primaquine is believed to involve a two-step process.[4] This process includes metabolic activation followed by the generation of reactive oxygen species (ROS), which are toxic to the parasite.

Step 1: Metabolic Activation this compound, similar to other 8-aminoquinolines, is likely a prodrug that requires metabolic activation by host liver enzymes, particularly cytochrome P450 enzymes such as CYP2D6.[5][6] This metabolic process is thought to generate redox-active metabolites.

Step 2: Generation of Reactive Oxygen Species (ROS) The redox-active metabolites can then undergo redox cycling, a process that produces ROS, such as superoxide anions and hydrogen peroxide.[6][7] This increase in oxidative stress within the infected host cell is believed to be a key factor in the elimination of the malaria parasite.

G cluster_host Host Liver Cell cluster_parasite Malaria Parasite This compound This compound (Prodrug) CYP2D6 CYP2D6 This compound->CYP2D6 Metabolic Activation Metabolites Redox-Active Metabolites ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) Metabolites->ROS Redox Cycling ParasiteDeath Parasite Death ROS->ParasiteDeath Oxidative Stress CYP2D6->Metabolites

Caption: Postulated signaling pathway for the mechanism of action of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. The compound exhibits pH-dependent aqueous solubility and is soluble in polar aprotic solvents. Its stability profile suggests the need for controlled storage conditions to prevent degradation. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this compound. Furthermore, the elucidated potential mechanism of action provides a basis for further pharmacological and toxicological studies. A thorough understanding of these core characteristics is essential for the successful development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Isopentaquine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentaquine is an 8-aminoquinoline derivative, a class of compounds known for its activity against the erythrocytic and exoerythrocytic stages of Plasmodium parasites. This document provides detailed protocols for the in vitro assessment of this compound's efficacy against the asexual blood stages of Plasmodium falciparum, the most virulent species causing malaria in humans. The following protocols for parasite culture and susceptibility testing using the SYBR Green I and pLDH assays are based on established methodologies for antimalarial drug screening.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to share similarities with other 8-aminoquinolines, potentially interfering with parasite DNA replication and metabolic pathways.[1] Some compounds in this class have also been shown to inhibit hematin polymerization, a critical process for parasite survival within red blood cells. These potential mechanisms form the basis for the assessment of its in vitro activity.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound and Control Drugs against P. falciparum

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound and common antimalarial drugs against a drug-sensitive P. falciparum strain (e.g., 3D7). These values are for illustrative purposes and actual experimental results may vary.

CompoundClassPutative Mechanism of ActionHypothetical IC50 (nM)
This compound8-AminoquinolineInterference with DNA synthesis, Hematin polymerization inhibition85
Chloroquine4-AminoquinolineHematin polymerization inhibition20
ArtemisininSesquiterpene lactoneGeneration of reactive oxygen species5
Primaquine8-AminoquinolineNot fully elucidated, affects mitochondrial function250

Experimental Protocols

Plasmodium falciparum Culture

Continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for drug susceptibility testing.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (O+), washed

  • Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.

  • Incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Sterile culture flasks and 96-well microplates.

Procedure:

  • Maintain parasite cultures in T-25 or T-75 flasks at 2-5% hematocrit in CM.

  • Monitor parasitemia daily by light microscopy of Giemsa-stained thin blood smears.

  • Sub-culture the parasites every 2-3 days to maintain parasitemia between 1-8%.

  • For drug assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.

Preparation of this compound and Control Drug Plates

Materials:

  • This compound and control drugs (e.g., Chloroquine, Artemisinin)

  • Dimethyl sulfoxide (DMSO)

  • Complete Medium (CM)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in CM to achieve a range of final concentrations for testing.

  • Add 100 µL of each drug dilution in duplicate or triplicate to the wells of a 96-well plate.

  • Include drug-free wells (CM with a corresponding low percentage of DMSO) as negative controls and wells with a known antimalarial as positive controls.

SYBR Green I-Based Inhibition Assay

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

  • Drug-prepared 96-well plates

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit in CM)

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Add 100 µL of the synchronized parasite culture to each well of the drug-prepared 96-well plate.

  • Incubate the plates for 72 hours under the standard culture conditions.

  • After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Inhibition Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase as a marker of parasite viability.

Materials:

  • Drug-prepared 96-well plates

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit in CM)

  • Lysis buffer: 0.1% Triton X-100 in PBS

  • Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactate, 0.1% Triton X-100

  • NBT/PES solution: 1 mg/mL Nitroblue Tetrazolium (NBT) and 0.1 mg/mL Phenazine Ethosulfate (PES) in water

  • Spectrophotometric microplate reader (650 nm)

Procedure:

  • Add 100 µL of the synchronized parasite culture to each well of the drug-prepared 96-well plate.

  • Incubate the plates for 72 hours under the standard culture conditions.

  • After incubation, lyse the cells by adding 20 µL of lysis buffer to each well and mixing.

  • In a separate 96-well plate, add 20 µL of the cell lysate to 100 µL of Malstat reagent.

  • Initiate the colorimetric reaction by adding 25 µL of NBT/PES solution to each well.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Calculate the IC50 value by plotting the absorbance against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis parasite_culture 1. P. falciparum Culture & Synchronization incubation 3. Co-incubation of Parasites with Drug (72h) parasite_culture->incubation drug_prep 2. This compound Dilution & Plate Preparation drug_prep->incubation sybr SYBR Green I Assay incubation->sybr pldh pLDH Assay incubation->pldh ic50 4. IC50 Determination sybr->ic50 pldh->ic50

Caption: Workflow for in vitro testing of this compound against P. falciparum.

Hypothesized Signaling Pathway for this compound Action

isopentaquine_pathway cluster_drug Drug Action cluster_parasite P. falciparum cluster_outcome Outcome This compound This compound DNA_rep DNA Replication This compound->DNA_rep Inhibits Heme_poly Heme Polymerization (Detoxification) This compound->Heme_poly Inhibits Metabolic_path Essential Metabolic Pathways This compound->Metabolic_path Disrupts Parasite_death Parasite Death DNA_rep->Parasite_death Leads to Heme_poly->Parasite_death Leads to (via heme toxicity) Metabolic_path->Parasite_death Leads to

References

Application Notes and Protocols for Evaluating Isopentaquine Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentaquine is an 8-aminoquinoline derivative with known antimalarial properties, particularly against the relapsing forms of malaria caused by Plasmodium vivax.[1] Like other compounds in its class, this compound's mechanism of action is thought to involve binding to parasite nucleic acids and interfering with essential metabolic pathways, ultimately leading to parasite death.[1] Historical studies have demonstrated its potential in reducing the infectivity of Plasmodium falciparum gametocytes, a crucial factor in controlling malaria transmission.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using relevant animal models.

Data Presentation: Efficacy of this compound in Human P. vivax Malaria

The following table summarizes the curative efficacy of this compound in comparison to Primaquine against the Chesson strain of P. vivax in human volunteers. The data is adapted from a 1953 study by Cooper et al. and highlights the anti-relapse activity of these compounds when administered for 14 days in combination with quinine.

DrugDaily Dose (base)Number of SubjectsRelapse Rate (%)
This compound 60 mg3424%
Primaquine 20 mg3415%
Primaquine 10 mg3465%

In Vivo Models for Efficacy Evaluation

The selection of an appropriate in vivo model is critical for the preclinical evaluation of antimalarial drug candidates. For this compound, which is primarily effective against P. vivax, the following models are recommended:

  • Humanized Mouse Models: These models, particularly those with human liver cells and erythrocytes, are invaluable for studying the complete life cycle of P. vivax, including the dormant liver stage (hypnozoites) that causes relapse.

  • Non-Human Primate Models: Rhesus monkeys (Macaca mulatta) infected with Plasmodium cynomolgi serve as an excellent surrogate model for P. vivax infection, as P. cynomolgi also forms hypnozoites and causes relapsing malaria.

Experimental Protocols

Humanized Mouse Model for P. vivax Blood-Stage Efficacy

This protocol outlines the procedure for evaluating the efficacy of this compound against the blood stages of P. vivax in a humanized mouse model.

Materials:

  • Humanized mice (e.g., FRG KO huHep or similar) engrafted with human hepatocytes and capable of supporting human red blood cell (hRBC) populations.

  • Cryopreserved P. vivax infected human erythrocytes.

  • This compound.

  • Vehicle for drug formulation (e.g., 0.5% hydroxypropyl methylcellulose with 0.2% Tween 80 in sterile water).

  • Giemsa stain.

  • Microscope with oil immersion objective.

Procedure:

  • Animal Acclimatization: Acclimatize humanized mice to the facility for at least one week before the experiment.

  • Infection: Thaw cryopreserved P. vivax-infected hRBCs and inject intravenously into the mice.

  • Parasitemia Monitoring: Starting three days post-infection, prepare thin blood smears from tail vein blood daily. Stain with Giemsa and determine the percentage of parasitized hRBCs by counting at least 1000 erythrocytes.

  • Group Allocation and Treatment: Once a stable and rising parasitemia (typically 0.5-1%) is established, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer this compound orally (gavage) at the desired dose(s) once daily for 4 consecutive days. The control group receives the vehicle only.

  • Efficacy Assessment: Continue daily monitoring of parasitemia for at least 28 days to assess parasite clearance and detect any recrudescence.

  • Data Analysis: Calculate the mean parasitemia for each group over time. The efficacy of this compound is determined by the reduction in parasitemia and the number of mice that achieve complete parasite clearance compared to the control group.

Rhesus Monkey Model for P. cynomolgi Anti-Relapse Efficacy

This protocol is designed to assess the ability of this compound to prevent relapses from dormant liver-stage parasites (hypnozoites) using the P. cynomolgi rhesus monkey model.

Materials:

  • Young, healthy rhesus monkeys (Macaca mulatta).

  • Anopheles mosquitoes infected with P. cynomolgi sporozoites.

  • This compound.

  • A blood-stage schizonticidal agent (e.g., chloroquine).

  • Vehicle for drug formulation.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Animal Acclimatization and Baseline: House rhesus monkeys individually and allow for a two-week acclimatization period. Obtain baseline hematological data.

  • Sporozoite Challenge: Infect the monkeys by the bite of P. cynomolgi-infected mosquitoes or by intravenous injection of sporozoites.

  • Primary Infection and Blood-Stage Treatment: Monitor the development of the primary blood-stage infection by daily blood smears. Once parasitemia is confirmed, treat the animals with a standard curative course of a blood schizonticide like chloroquine to clear the initial blood-stage parasites. This treatment does not affect the liver-stage hypnozoites.

  • Drug Administration for Radical Cure: Following the clearance of the primary infection, administer this compound at the desired dose and schedule (e.g., once daily for 7-14 days). A control group should receive the vehicle.

  • Relapse Monitoring: Monitor the animals for the reappearance of blood-stage parasites for at least 100 days post-treatment. Prepare blood smears at least twice weekly. A relapse is defined as the first day of patent parasitemia after the initial clearance.

  • Data Analysis: The primary endpoint is the proportion of animals in the this compound-treated group that remain relapse-free compared to the control group. The time to first relapse is also a key parameter.

Visualization of Experimental Workflow and Proposed Mechanism of Action

G cluster_workflow In Vivo Efficacy Evaluation Workflow start Select In Vivo Model (Humanized Mouse or Rhesus Monkey) infection Infect Animals with Plasmodium Parasites start->infection monitoring Monitor Parasitemia (Blood Smears) infection->monitoring treatment Administer this compound or Vehicle Control monitoring->treatment assessment Assess Efficacy: - Parasite Clearance - Relapse Prevention treatment->assessment data_analysis Data Analysis and Comparison assessment->data_analysis end Determine Efficacy Profile data_analysis->end

General workflow for in vivo efficacy testing of this compound.

G cluster_moa Proposed Mechanism of Action of 8-Aminoquinolines This compound This compound (8-Aminoquinoline) metabolism Host Metabolic Activation (e.g., CYP450) This compound->metabolism metabolites Reactive Metabolites metabolism->metabolites ros Generation of Reactive Oxygen Species (ROS) metabolites->ros dna_damage Interaction with Parasite Nucleic Acids (DNA) metabolites->dna_damage metabolic_disruption Disruption of Parasite Metabolic Pathways ros->metabolic_disruption parasite_death Parasite Death dna_damage->parasite_death metabolic_disruption->parasite_death

Conceptual diagram of the proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Quantification of Isopentaquine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Isopentaquine in biological samples. While specific validated methods for this compound are not widely published, this guide synthesizes established methodologies for structurally similar 8-aminoquinoline antimalarials, such as primaquine and chloroquine. The protocols provided herein are based on common bioanalytical techniques and can be adapted and validated for the specific requirements of this compound analysis.

Introduction

This compound is an 8-aminoquinoline derivative with potential antimalarial activity. Accurate and precise quantification of this compound in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines protocols for two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation Procedures

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[1][2] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][4]

1. Protein Precipitation (PPT): This is a relatively simple and fast method suitable for initial sample clean-up, particularly for plasma and serum samples.[5][6]

  • Protocol:

    • To 100 µL of plasma or serum sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[5]

    • Carefully collect the supernatant containing the analyte.

    • The supernatant can be directly injected into the LC system or evaporated to dryness and reconstituted in the mobile phase.

2. Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[2]

  • Protocol:

    • To 500 µL of a biological sample (e.g., plasma, urine), add a suitable internal standard.

    • Add an appropriate buffer to adjust the pH of the sample, which can optimize the extraction of the target analyte.

    • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture thereof).

    • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for injection into the analytical instrument.

3. Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to PPT and LLE.[1][5]

  • Protocol:

    • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing methanol followed by water or an appropriate buffer.[5]

    • Loading: Load the pre-treated biological sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte.

    • Elution: Elute the analyte of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile, often with a modifier like formic acid or ammonia).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective and widely available technique suitable for the quantification of this compound.[5] The following protocol is adapted from methods developed for similar compounds like primaquine.[7][8]

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Stationary Phase (Column): A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10mM ammonium acetate) with the pH adjusted to acidic conditions (e.g., pH 3.8) is often effective.[7][8] The exact ratio should be optimized for the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7][8]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is expected to be around 260-280 nm, similar to other 8-aminoquinolines.[7]

  • Injection Volume: 20-50 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Method Validation Parameters (Hypothetical Data for this compound based on similar compounds):

ParameterTypical Value
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~1-5 ng/mL
Limit of Quantification (LOQ)~3-10 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Recovery> 80%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of drugs in complex biological matrices.[9][10]

Experimental Protocol:

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Stationary Phase (Column): A C18 or a pentafluorophenyl (PFP) column of shorter length and smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis.[10][11][12]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for 8-aminoquinolines.[11][12]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. The specific m/z transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

Method Validation Parameters (Hypothetical Data for this compound based on similar compounds):

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Data Presentation

The following tables summarize the hypothetical quantitative data for the two proposed analytical methods for this compound.

Table 1: HPLC-UV Method - Summary of Quantitative Data

ParameterValue
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Intra-day Precision (%RSD)
Low QC (30 ng/mL)< 10%
Mid QC (300 ng/mL)< 8%
High QC (1500 ng/mL)< 5%
Inter-day Precision (%RSD)
Low QC (30 ng/mL)< 12%
Mid QC (300 ng/mL)< 10%
High QC (1500 ng/mL)< 8%
Accuracy (% Recovery)
Low QC (30 ng/mL)90 - 110%
Mid QC (300 ng/mL)95 - 105%
High QC (1500 ng/mL)98 - 102%
Extraction Recovery > 85%

Table 2: LC-MS/MS Method - Summary of Quantitative Data

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Intra-day Precision (%RSD)
Low QC (1.5 ng/mL)< 12%
Mid QC (50 ng/mL)< 10%
High QC (400 ng/mL)< 8%
Inter-day Precision (%RSD)
Low QC (1.5 ng/mL)< 15%
Mid QC (50 ng/mL)< 12%
High QC (400 ng/mL)< 10%
Accuracy (% Bias)
Low QC (1.5 ng/mL)± 15%
Mid QC (50 ng/mL)± 10%
High QC (400 ng/mL)± 10%
Extraction Recovery Consistent
Matrix Effect Within 85-115%

Visualizations

The following diagrams illustrate the general workflows for sample preparation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Blood, Urine) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe extract Clean Extract ppt->extract lle->extract spe->extract hplc HPLC-UV Analysis extract->hplc Injection lcms LC-MS/MS Analysis extract->lcms Injection data Data Acquisition and Quantification hplc->data lcms->data

Caption: General workflow for the quantification of this compound in biological samples.

logical_relationship cluster_extraction Extraction Method cluster_detection Detection Technique compound This compound in Biological Matrix ppt Protein Precipitation compound->ppt Select one lle Liquid-Liquid Extraction compound->lle Select one spe Solid-Phase Extraction compound->spe Select one hplc_uv HPLC-UV ppt->hplc_uv lcmsms LC-MS/MS ppt->lcmsms lle->hplc_uv lle->lcmsms spe->hplc_uv spe->lcmsms data_analysis Pharmacokinetic & Toxicokinetic Analysis hplc_uv->data_analysis Quantitative Data lcmsms->data_analysis Quantitative Data

Caption: Decision pathway for selecting an analytical method for this compound quantification.

References

Application of Isopentaquine in Malaria Transmission-Blocking Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentaquine is an 8-aminoquinoline derivative, a class of antimalarial compounds known for their activity against the sexual stages (gametocytes) of Plasmodium parasites, which are responsible for transmission from humans to mosquitoes. While not as extensively studied as its analogue primaquine, this compound has been recognized for its potential to reduce the infectivity of Plasmodium falciparum gametocytes, making it a compound of interest in the development of transmission-blocking strategies for malaria control and elimination.[1] This document provides detailed application notes and protocols for evaluating the transmission-blocking potential of this compound using the gold-standard Standard Membrane Feeding Assay (SMFA).

Mechanism of Action of 8-Aminoquinolines in Gametocytes

The precise mechanism of action of this compound on gametocytes is not fully elucidated, but it is believed to be similar to other 8-aminoquinolines. The current understanding is that these compounds undergo metabolic activation within the host to produce reactive metabolites. These metabolites can generate reactive oxygen species (ROS), which induce oxidative stress and damage parasite cellular components, including mitochondria.[2][3] This disruption of essential cellular processes ultimately leads to the death of the gametocytes or renders them non-infectious to mosquitoes. Some studies also suggest that 8-aminoquinolines may interfere with the parasite's DNA function.[1]

Quantitative Data on Transmission-Blocking Activity

CompoundAssay TypeTarget StageParameterValuePlasmodium SpeciesReference
PrimaquineGametocytocidal AssayLate-stage gametocytesIC50~18.9 µMP. falciparum[4]
PrimaquineStandard Membrane Feeding Assay (SMFA)GametocytesReduction in Oocyst IntensityDose-dependentP. falciparum[5][6]
PrimaquineStandard Membrane Feeding Assay (SMFA)GametocytesReduction in Oocyst PrevalenceDose-dependentP. falciparum[5][6]

Note: The efficacy of 8-aminoquinolines can vary significantly between different parasite strains and experimental conditions. Researchers are encouraged to establish their own dose-response curves for this compound.

Experimental Protocols

Standard Membrane Feeding Assay (SMFA)

The SMFA is the definitive method for assessing the transmission-blocking potential of a compound by determining its effect on the ability of gametocytes to infect mosquitoes and develop into oocysts.[7][8]

Objective: To quantify the reduction in mosquito infection (oocyst intensity and prevalence) after feeding on P. falciparum gametocyte-infected blood treated with this compound.

Materials:

  • P. falciparum gametocyte culture (mature stage V)

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

  • Control vehicle (e.g., DMSO diluted in culture medium)

  • Human red blood cells (group O)

  • Human serum (non-immune, AB type)

  • Female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-5 days old, starved for 4-6 hours

  • Membrane feeding apparatus (glass feeders with a membrane, e.g., Parafilm®)

  • Water bath maintained at 37°C

  • Mosquito rearing cages

  • Sucrose solution (10%)

  • Mercurochrome stain (0.1%)

  • Phosphate-buffered saline (PBS)

  • Microscope

Protocol:

  • Preparation of Infected Blood Meal:

    • Culture P. falciparum to produce mature stage V gametocytes.

    • Determine the gametocytemia (percentage of infected red blood cells).

    • Prepare the test compound dilutions. Serially dilute this compound to the desired final concentrations in the blood meal. A vehicle control (containing the same concentration of solvent as the highest this compound concentration) must be included.

    • Prepare the blood meal mixture by combining the gametocyte culture, fresh human red blood cells, and human serum. The final hematocrit should be around 40-50%.

    • Add the this compound dilutions or the vehicle control to respective aliquots of the blood meal.

  • Mosquito Feeding:

    • Pre-warm the membrane feeders to 37°C using a circulating water bath.

    • Stretch a membrane (e.g., Parafilm®) over the bottom of each feeder.

    • Add the prepared blood meals (control and this compound-treated) to the respective feeders.

    • Place the feeders on top of the mosquito cages, allowing the mosquitoes to feed through the membrane for 30-60 minutes in the dark.

  • Post-Feeding Mosquito Maintenance:

    • After the feeding period, remove the feeders.

    • Separate the fully engorged mosquitoes and transfer them to new cages.

    • Maintain the mosquitoes in a secure insectary at 26-28°C and ~80% humidity.

    • Provide the mosquitoes with a 10% sucrose solution on a cotton pad, changed daily.

  • Oocyst Counting:

    • Seven to ten days post-feeding, dissect the midguts of at least 20-30 mosquitoes per group (control and each this compound concentration).

    • Stain the midguts with mercurochrome solution to visualize the oocysts.

    • Examine each midgut under a microscope and count the number of oocysts.

Data Analysis:

  • Oocyst Intensity: The mean number of oocysts per mosquito in each group.

  • Oocyst Prevalence: The percentage of mosquitoes with at least one oocyst in each group.

  • Percent Inhibition of Oocyst Intensity: Calculated as: [1 - (Mean oocyst number in test group / Mean oocyst number in control group)] x 100

  • Percent Inhibition of Oocyst Prevalence: Calculated as: [1 - (Prevalence in test group / Prevalence in control group)] x 100

Visualizations

SMFA_Workflow cluster_preparation Preparation cluster_feeding Mosquito Feeding cluster_incubation Incubation cluster_analysis Analysis GametocyteCulture Mature P. falciparum Gametocyte Culture BloodMeal Prepare Infected Blood Meal GametocyteCulture->BloodMeal DrugDilution This compound Serial Dilutions DrugDilution->BloodMeal MembraneFeeding Membrane Feeding (37°C) BloodMeal->MembraneFeeding MosquitoIncubation Incubate Mosquitoes (7-10 days) MembraneFeeding->MosquitoIncubation Dissection Midgut Dissection & Staining MosquitoIncubation->Dissection OocystCount Oocyst Counting (Microscopy) Dissection->OocystCount DataAnalysis Calculate Intensity & Prevalence OocystCount->DataAnalysis

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Eight_Aminoquinoline_MoA cluster_host Host Cell cluster_parasite Malaria Gametocyte This compound This compound (8-Aminoquinoline) Metabolism Metabolic Activation This compound->Metabolism Host Enzymes ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage CellDeath Gametocyte Inactivation or Death Mitochondria->CellDeath DNA_Damage->CellDeath

References

Application Notes and Protocols for Studying 8-Aminoquinoline Resistance Mechanisms Using Isopentaquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isopentaquine to investigate the mechanisms of resistance to 8-aminoquinoline antimalarials. The protocols outlined below cover key experimental approaches, from determining drug susceptibility to elucidating potential resistance pathways involving drug metabolism, target interaction, and cellular transport.

Introduction to this compound and 8-Aminoquinoline Resistance

This compound is an 8-aminoquinoline derivative, a class of compounds critical for their activity against the liver stages of Plasmodium vivax and Plasmodium ovale, as well as the gametocytes of Plasmodium falciparum.[1] Understanding the mechanisms by which malaria parasites develop resistance to this class of drugs is paramount for the development of new, more durable therapies. Resistance to 8-aminoquinolines is thought to be multifactorial, potentially involving altered drug metabolism, modifications in the drug's target, and increased drug efflux.[2][3][4] this compound serves as a valuable tool to probe these resistance mechanisms due to its structural similarity to other 8-aminoquinolines like primaquine.[5][6]

Quantitative Data: In Vitro Susceptibility of P. falciparum to 8-Aminoquinolines

The following table summarizes the 50% inhibitory concentrations (IC50) of various 8-aminoquinolines against different strains of P. falciparum, providing a baseline for resistance studies.

CompoundP. falciparum StrainResistance PhenotypeAverage IC50 (nM)Reference
PrimaquineMultiple Clones->1000[7]
This compound Chesson strain (P. vivax)-Curative Agent[5][6]
WR 242511Multiple Clones-85[7]
WR 238605Multiple Clones-65[7]
WR 268397Multiple Clones-95[7]
WR 250593Multiple Clones-70[7]
WR 255715Multiple Clones->1000[7]
ChloroquineGC03Chloroquine-Sensitive20-30[8]
ChloroquineDd2Chloroquine-Resistant100-150[8]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Susceptibility Testing

This protocol determines the IC50 of this compound against various P. falciparum strains.

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant Dd2)

  • Human erythrocytes (O+)

  • Complete Medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum)

  • This compound and control drugs (e.g., Chloroquine, Primaquine) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Fluorescence plate reader

Procedure:

  • Maintain continuous in vitro cultures of P. falciparum in human erythrocytes.

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound and control drugs in a 96-well plate.

  • Add synchronized ring-stage parasites (0.5-1% parasitemia, 2% hematocrit) to the drug plate.

  • Incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol 2: In Vitro Selection of this compound-Resistant Parasites

This protocol is for generating this compound-resistant P. falciparum lines from a sensitive parent strain.

Materials:

  • This compound-sensitive P. falciparum strain (e.g., 3D7)

  • This compound

  • Standard parasite culture reagents

Procedure:

  • Initiate a culture with a high number of parasites (~10^8 parasites).

  • Expose the parasites to a constant concentration of this compound, starting at the IC50 value.

  • Monitor the culture for recrudescence (reappearance of parasites).

  • Once parasites have adapted, gradually increase the this compound concentration in a stepwise manner.

  • Continue this process until a significant shift in the IC50 is observed compared to the parental strain.

  • Clone the resistant parasite line by limiting dilution for further characterization.

Protocol 3: Cytochrome P450 Metabolism Assay

This protocol assesses the metabolism of this compound by human liver microsomes, a key factor in its bioactivation and potential resistance.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLMs with this compound in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a validated LC-MS/MS method.

Protocol 4: DNA Intercalation Assay

This protocol investigates the ability of this compound to bind to DNA, a proposed mechanism of action for 8-aminoquinolines.[1]

Materials:

  • Calf thymus DNA (ctDNA)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • UV-Vis spectrophotometer

  • Viscometer

Procedure (UV-Vis Spectroscopy):

  • Prepare a stock solution of ctDNA in Tris-HCl buffer.

  • Prepare solutions of this compound at various concentrations.

  • Titrate the ctDNA solution with increasing concentrations of this compound.

  • Record the UV-Vis absorption spectra after each addition.

  • Analyze the spectra for changes in absorbance and wavelength shifts, which can indicate binding.

Procedure (Viscosity Measurement):

  • Measure the viscosity of a ctDNA solution in the absence of the drug.

  • Add increasing amounts of this compound to the DNA solution and measure the viscosity after each addition.

  • An increase in the relative viscosity of the DNA solution upon addition of the compound is indicative of intercalation.[9][10]

Protocol 5: Assessment of Mitochondrial Membrane Potential

This protocol determines if this compound affects the mitochondrial function of the parasite.

Materials:

  • Synchronized P. falciparum culture

  • This compound

  • MitoTracker Red CMXRos or Rhodamine 123

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat synchronized trophozoite-stage parasites with this compound at its IC50 concentration for a defined period.

  • Incubate the treated and untreated parasites with MitoTracker Red CMXRos or Rhodamine 123.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence intensity of the parasites using fluorescence microscopy or flow cytometry. A decrease in fluorescence in the treated parasites indicates a loss of mitochondrial membrane potential.[11][12]

Visualizations of Resistance Mechanisms

The following diagrams illustrate the potential pathways and experimental workflows involved in studying 8-aminoquinoline resistance.

Conceptual Pathway of 8-Aminoquinoline Resistance cluster_0 Drug Administration cluster_1 Host Metabolism (Liver) cluster_2 Parasite This compound (Pro-drug) This compound (Pro-drug) CYP450 Enzymes CYP450 Enzymes This compound (Pro-drug)->CYP450 Enzymes Active Metabolites Active Metabolites CYP450 Enzymes->Active Metabolites Bioactivation Inactive Metabolites Inactive Metabolites CYP450 Enzymes->Inactive Metabolites Detoxification Parasite DNA Parasite DNA Active Metabolites->Parasite DNA Inhibition of Replication Parasite Mitochondria Parasite Mitochondria Active Metabolites->Parasite Mitochondria Disruption of Function Efflux Transporters (e.g., PfCRT, PfMDR1) Efflux Transporters (e.g., PfCRT, PfMDR1) Active Metabolites->Efflux Transporters (e.g., PfCRT, PfMDR1) Drug Efflux (Resistance)

Caption: Putative mechanisms of this compound action and resistance.

Experimental Workflow for Resistance Characterization Start Start In Vitro Susceptibility Testing (IC50) In Vitro Susceptibility Testing (IC50) Start->In Vitro Susceptibility Testing (IC50) In Vitro Resistance Selection In Vitro Resistance Selection In Vitro Susceptibility Testing (IC50)->In Vitro Resistance Selection Characterization of Resistant Line Characterization of Resistant Line In Vitro Resistance Selection->Characterization of Resistant Line Genomic Analysis (WGS) Genomic Analysis (WGS) Characterization of Resistant Line->Genomic Analysis (WGS) Metabolism Studies Metabolism Studies Characterization of Resistant Line->Metabolism Studies Transport Assays Transport Assays Characterization of Resistant Line->Transport Assays Target Interaction Studies Target Interaction Studies Characterization of Resistant Line->Target Interaction Studies End End Genomic Analysis (WGS)->End Metabolism Studies->End Transport Assays->End Target Interaction Studies->End

References

Application Notes and Protocols for High-Throughput Screening of Isopentaquine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for the discovery and characterization of novel isopentaquine derivatives with antiplasmodial activity. The protocols detailed below are designed for identifying compounds that are active against the blood and liver stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Introduction to this compound and its Derivatives

This compound is an 8-aminoquinoline drug, a class of compounds known for their activity against the exoerythrocytic (liver) stages of Plasmodium parasites. The development of new derivatives of this compound is a promising strategy to identify novel antimalarial agents with improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains. High-throughput screening is an essential tool in this process, enabling the rapid evaluation of large libraries of chemical compounds.

Data Presentation: In Vitro Antiplasmodial Activity of Aminoquinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 8-aminoquinoline derivatives against various P. falciparum strains. This data provides a baseline for comparing the activity of newly synthesized this compound derivatives.

CompoundR1 SubstituentR2 SubstituentAverage IC50 (nM) vs. P. falciparum (All Strains)[1]Hematin Polymerization Inhibition (% of Chloroquine)[1]
PrimaquineHH>1000Inactive
WR 242511HO(CH2)3CH385120
WR 238605HO(CH2)5CH365115
WR 268397HO-cyclohexyl95110
WR 250593HO-phenyl70130

Experimental Protocols

Protocol 1: SYBR Green I-Based Fluorescence Assay for Asexual Blood Stage Inhibition

This protocol describes a robust and cost-effective HTS assay to determine the IC50 values of this compound derivatives against the asexual blood stages of P. falciparum. The assay relies on the SYBR Green I dye, which intercalates with parasite DNA, providing a fluorescent signal proportional to parasite growth.[2][3][4][5][6]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II)

  • This compound derivatives dissolved in DMSO

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • 96-well or 384-well black, clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in complete culture medium. Dispense the compounds into the microplates. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Parasite Plating: Adjust the synchronized parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%). Add the parasite suspension to each well of the microplate.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Luciferase-Based Assay for Liver Stage Inhibition

This protocol is designed to screen this compound derivatives for their activity against the exoerythrocytic (liver) stages of Plasmodium. It utilizes a transgenic P. berghei parasite line that expresses luciferase, allowing for a quantitative assessment of parasite development in hepatocyte cultures.[7][8][9][10][11]

Materials:

  • Luciferase-expressing P. berghei sporozoites

  • HepG2 or other suitable human hepatoma cell line

  • Culture medium for HepG2 cells (e.g., DMEM with 10% FBS and penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • 384-well white, solid-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into the 384-well microplates and allow them to adhere overnight.

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells containing the HepG2 cells.

  • Sporozoite Infection: Infect the HepG2 cells with luciferase-expressing P. berghei sporozoites.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for the development of liver-stage schizonts.

  • Lysis and Luminescence Measurement: Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of liver-stage parasite development for each compound concentration and determine the IC50 values.

Protocol 3: High-Content Imaging Assay for Phenotypic Screening

This protocol enables the phenotypic screening of this compound derivatives by imaging their effects on parasite morphology and proliferation within infected erythrocytes.[12][13][14][15][16]

Materials:

  • P. falciparum culture

  • Human erythrocytes

  • Complete parasite culture medium

  • This compound derivatives

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mitochondrial stain (e.g., MitoTracker)

  • 384-well optical-bottom microplates

  • High-content imaging system and analysis software

Procedure:

  • Compound and Parasite Plating: Prepare and plate the compounds and parasites as described in Protocol 1.

  • Incubation: Incubate the plates for 48-72 hours.

  • Staining: Add a solution containing the nuclear and mitochondrial stains to each well and incubate for a short period.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify and quantify infected and uninfected erythrocytes, parasite stages, and any morphological changes induced by the compounds.

  • Data Analysis: Determine the effect of the compounds on parasite proliferation and phenotype to identify hit compounds for further investigation.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for HTS of this compound Derivatives cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library This compound Derivative Library Compound_Plating Compound Plating in Microplates Compound_Library->Compound_Plating Parasite_Culture P. falciparum Culture (Blood/Liver Stage) Parasite_Addition Addition of Parasites Parasite_Culture->Parasite_Addition Compound_Plating->Parasite_Addition Incubation Incubation (48-72h) Parasite_Addition->Incubation Signal_Generation Signal Generation (Fluorescence/Luminescence/Imaging) Incubation->Signal_Generation Data_Acquisition Data Acquisition (Plate Reader/Imager) Signal_Generation->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination Hit_Identification Hit Identification & Validation IC50_Determination->Hit_Identification

Caption: General HTS workflow for this compound derivatives.

signaling_pathway Putative Mechanism of Action of this compound Derivatives cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole cluster_mito Mitochondrion Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity ETC Electron Transport Chain (ETC) DHODH Dihydroorotate Dehydrogenase (DHODH) ETC->DHODH Regenerates Ubiquinone for ETC->Parasite_Death Inhibition of Pyrimidine Synthesis This compound This compound Derivative This compound->Heme Inhibition of Heme Polymerization This compound->ETC Disruption of ETC

Caption: Potential mechanisms of action for this compound derivatives.

References

Application Notes and Protocols: Isopentaquine as a Tool Compound for Studying Parasite Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using isopentaquine, an 8-aminoquinoline derivative, as a tool compound for investigating the biology of various parasites, particularly the malaria parasite, Plasmodium. This compound's historical investigation as an antimalarial agent and its proposed mechanisms of action make it a valuable chemical probe for dissecting essential parasite pathways.[1][2]

Introduction to this compound

This compound, 4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine, is a synthetic compound belonging to the 8-aminoquinoline class of drugs.[1] While not currently in clinical use, its known bioactivity against malaria parasites, including Plasmodium vivax and the gametocyte stages of Plasmodium falciparum, makes it a useful tool for research purposes.[1][2] Its proposed mechanisms of action, shared with other 8-aminoquinolines, involve the disruption of critical parasite processes, offering avenues to explore parasite vulnerabilities.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is believed to involve a multi-pronged attack on the parasite.[1] Key hypothesized targets and pathways include:

  • Interference with Nucleic Acid Function: this compound is thought to bind to parasite DNA, which can inhibit DNA replication and transcription, ultimately hindering parasite growth and survival.[1]

  • Disruption of Metabolic Pathways: There is evidence to suggest that this compound interferes with various metabolic pathways within the parasite. A primary target is believed to be the mitochondrial electron transport chain (ETC) . Inhibition of the ETC disrupts ATP synthesis, the parasite's main energy currency, and collapses the mitochondrial membrane potential, which is crucial for various cellular functions.[3][4][5] This disruption of mitochondrial function is a known mechanism of other antiparasitic drugs.[6]

  • Reduction of Gametocyte Infectivity: this compound has been reported to effectively lower the infectivity of Plasmodium falciparum gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes.[1] This makes it a valuable tool for studying the biology of parasite transmission.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the known quantitative data for this compound's bioactivity. While specific IC50 values for this compound are not widely reported in recent literature, this table provides a template for researchers to populate with their own experimental data. For context, typical IC50 ranges for other antimalarial compounds are included.

Parasite Species/StageAssay TypeParameterThis compound Value (nM)Reference Compound Value (nM)
Plasmodium falciparum (Asexual Blood Stages)SYBR Green I AssayIC50Data not available in searched resourcesChloroquine: <100 (sensitive), >100 (resistant)[5][7]
Plasmodium falciparum (Asexual Blood Stages)[³H]-Hypoxanthine IncorporationIC50Data not available in searched resourcesDihydroartemisinin: 3.4 - 6.3[8]
Plasmodium falciparum (Late-Stage Gametocytes)Gametocyte Viability Assay (ATP Bioluminescence)IC50Data not available in searched resourcesPrimaquine: ~20,000[9]
Plasmodium falciparum (Gametocyte Infectivity)Standard Membrane Feeding Assay (SMFA)% InhibitionReported to reduce infectivity[1]Methylene Blue: >98% at 38 nM[10]

Mandatory Visualizations

Isopentaquine_Mechanism_of_Action Hypothesized Mechanism of Action of this compound cluster_parasite Parasite Cell cluster_mito Mitochondrion cluster_nucleus Nucleus ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ETC->ATP Reduced Parasite_Death Parasite Death ETC->Parasite_Death Leads to ATP_Synthase->ATP DNA_Replication DNA Replication ATP->DNA_Replication Energy for Synthesis Transcription Transcription DNA_Replication->Transcription Impaired DNA_Replication->Parasite_Death Leads to This compound This compound This compound->ETC Inhibition This compound->DNA_Replication Intercalation/ Inhibition

Caption: Hypothesized mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Characterizing this compound's Activity cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Asexual_Assay Asexual Stage Growth Inhibition Assay (IC50 Determination) DNA_Synth Nucleic Acid Synthesis Assay Asexual_Assay->DNA_Synth Mito_Function Mitochondrial Function (OCR & ATP Levels) Asexual_Assay->Mito_Function Metabolomics Metabolomic Profiling Asexual_Assay->Metabolomics Gametocyte_Assay Gametocyte Viability & Transmission Blocking Assay Data_Analysis Data Analysis & Interpretation Gametocyte_Assay->Data_Analysis DNA_Synth->Data_Analysis Mito_Function->Data_Analysis Metabolomics->Data_Analysis Start Start: This compound Compound Start->Asexual_Assay Start->Gametocyte_Assay Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to investigate the effects of this compound on parasite biology.

Protocol 1: In Vitro Antimalarial Activity Assay Against Asexual Blood Stages

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum. This protocol is based on the SYBR Green I fluorescence assay, which measures DNA content as a proxy for parasite proliferation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P. falciparum culture (e.g., 3D7 strain), synchronized at the ring stage (1% parasitemia, 2% hematocrit)

  • Complete parasite culture medium (RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine)

  • Human erythrocytes

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical starting concentration is 10 µM, with 2-fold serial dilutions. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Gametocyte Viability and Transmission Blocking Assay

Objective: To assess the effect of this compound on the viability of mature P. falciparum gametocytes and their ability to infect mosquitoes.

Part A: Gametocyte Viability (ATP Assay)

  • Culture P. falciparum to produce mature stage V gametocytes.

  • Purify the mature gametocytes.

  • Dispense the gametocytes into a 96-well plate and add serial dilutions of this compound.

  • Incubate for 48-72 hours.

  • Measure gametocyte viability by quantifying ATP levels using a commercial bioluminescence assay kit (e.g., CellTiter-Glo®). A decrease in luminescence indicates a loss of viability.[11][12]

  • Calculate the IC50 value as described in Protocol 1.

Part B: Standard Membrane Feeding Assay (SMFA)

  • Treat mature gametocyte cultures with various concentrations of this compound for 24-48 hours.

  • Mix the treated gametocytes with human erythrocytes and serum to create an infectious blood meal.

  • Feed the blood meal to Anopheles mosquitoes through a membrane feeding apparatus.

  • Maintain the mosquitoes for 7-10 days to allow for oocyst development.

  • Dissect the mosquito midguts and stain with mercurochrome.

  • Count the number of oocysts per midgut under a microscope.

  • The transmission-blocking activity is determined by the reduction in the prevalence of infected mosquitoes and the mean oocyst intensity compared to the control group.

Protocol 3: Analysis of Effects on Nucleic Acid Synthesis

Objective: To determine if this compound inhibits parasite DNA and/or RNA synthesis. This protocol utilizes the incorporation of a radiolabeled precursor, [³H]-hypoxanthine.

Materials:

  • Synchronized P. falciparum culture (trophozoite stage)

  • This compound

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add synchronized trophozoite-stage parasites to wells containing serial dilutions of this compound.

  • Add [³H]-hypoxanthine to each well.

  • Incubate for 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • A reduction in counts per minute (CPM) indicates inhibition of nucleic acid synthesis.

Protocol 4: Assessment of Mitochondrial Function

Objective: To investigate the effect of this compound on the parasite's mitochondrial electron transport chain.

Part A: Oxygen Consumption Rate (OCR)

  • Isolate late-stage parasites from culture.

  • Use a Seahorse XF Analyzer to measure the real-time oxygen consumption rate of the parasites.[13]

  • Establish a baseline OCR, then inject this compound and monitor for changes. A decrease in OCR suggests inhibition of the ETC.

Part B: ATP Level Measurement

  • Treat parasite cultures with this compound for various time points.

  • At each time point, lyse the parasites and measure the intracellular ATP concentration using a bioluminescence-based ATP assay kit.[12]

  • A dose- and time-dependent decrease in ATP levels would support the hypothesis that this compound disrupts energy metabolism.

Protocol 5: Metabolomic Analysis

Objective: To obtain a global profile of the metabolic changes in P. falciparum after treatment with this compound.

Materials:

  • Synchronized P. falciparum culture

  • This compound (at a sub-lethal concentration, e.g., IC50)

  • Extraction solvents (e.g., methanol, chloroform)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Treat a large-scale, synchronized parasite culture with this compound for a defined period (e.g., 6 hours).

  • Harvest the parasites and quench their metabolism rapidly (e.g., by immersion in cold saline).

  • Perform a metabolite extraction using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.[14]

  • Analyze the extracts using high-resolution LC-MS to identify and quantify metabolites.[1][15][16]

  • Compare the metabolite profiles of this compound-treated and untreated parasites to identify pathways that are significantly perturbed. Look for accumulation of precursors or depletion of products in pathways such as the TCA cycle, glycolysis, and pyrimidine biosynthesis, which are linked to mitochondrial function.[1][6][15]

References

Methodology for Assessing Isopentaquine's Effect on Gametocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentaquine, an 8-aminoquinoline derivative, is an antimalarial agent with potential activity against the sexual stages (gametocytes) of Plasmodium parasites. Effective assessment of its gametocytocidal properties is crucial for determining its potential as a transmission-blocking drug in malaria eradication strategies. This document provides detailed application notes and protocols for evaluating the effect of this compound on Plasmodium falciparum gametocytes, the primary species responsible for severe malaria in humans. The methodologies described are based on established assays for other gametocytocidal compounds and can be adapted for the specific investigation of this compound.

While specific quantitative data on the gametocytocidal activity of this compound are not extensively available in publicly accessible literature, this guide offers a framework for generating such data. The protocols cover in vitro assays to determine viability and stage-specific effects, as well as the gold-standard membrane feeding assay to assess transmission-blocking potential.

Data Presentation: Comparative Gametocytocidal Activity

To provide a context for the evaluation of this compound, the following tables summarize the reported 50% inhibitory concentrations (IC50) of other relevant antimalarial compounds against P. falciparum gametocytes. It is important to note that assay conditions, parasite strains, and readout methods can influence these values.

Table 1: In Vitro Activity of Antimalarial Compounds Against Late-Stage (P. falciparum) Gametocytes

CompoundAssay TypeIC50 (µM)Reference
PrimaquineLuciferase Reporter Assay>10[1]
Methylene BlueLuciferase Reporter Assay0.039[1]
ArtemisininpLDH Assay0.009[2]
ChloroquinepLDH AssayNot Active[2]
AtovaquoneLuciferase Reporter Assay0.0018[1]

Table 2: Differential Activity of Antimalarials on Male and Female Mature Gametocytes

CompoundMale Gametocyte IC50 (µM)Female Gametocyte IC50 (µM)Reference
Pyrimethamine0.22>10[3]
Dihydroartemisinin0.38>10[3]
Methylene Blue0.040.04[3]
Thiostrepton0.120.89[3]

Experimental Protocols

Protocol 1: In Vitro Gametocyte Viability Assay using ATP Bioluminescence

This assay determines the effect of this compound on the viability of mature (Stage V) P. falciparum gametocytes by measuring intracellular ATP levels.

Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 10% human serum, and 0.2% sodium bicarbonate)

  • 96-well black, clear-bottom microplates

  • ATP detection reagent (e.g., BacTiter-Glo™ Microbial Cell Viability Assay, Promega)

  • Luminometer

  • Positive control (e.g., Methylene Blue)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final concentration of the solvent should not exceed 0.5% in the assay wells.

  • Gametocyte Preparation: On day 14 of culture, enrich for mature Stage V gametocytes using a suitable method (e.g., Percoll gradient centrifugation). Adjust the gametocytemia to 1-2% in complete culture medium at a 2% hematocrit.

  • Assay Setup:

    • Add 50 µL of the this compound serial dilutions to the wells of the 96-well plate.

    • Include wells with the positive control and vehicle control.

    • Add 50 µL of the prepared gametocyte suspension to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C in a hypoxic environment (e.g., 5% CO2, 5% O2, 90% N2).

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 100 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using graphing software.

Protocol 2: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard assay to determine the transmission-blocking potential of a compound by assessing its effect on the ability of gametocytes to infect mosquitoes.[4][5][6][7][8]

Materials:

  • Mature P. falciparum gametocyte culture

  • This compound

  • Human serum (from a non-malaria exposed donor)

  • Human red blood cells (RBCs, type O+)

  • Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for at least 4 hours)

  • Membrane feeding apparatus with water-jacketed glass feeders and Parafilm® membrane

  • Mercurochrome solution (0.4%)

  • Microscope

Procedure:

  • Compound Treatment: Incubate mature gametocyte cultures with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Infectious Blood Meal Preparation:

    • Gently pellet the treated and control gametocyte cultures.

    • Resuspend the pellets in a mixture of human serum and RBCs to a final hematocrit of 50% and a gametocytemia of approximately 0.3%.

  • Mosquito Feeding:

    • Add the infectious blood meal to the membrane feeders maintained at 37°C.

    • Allow mosquitoes to feed for 30 minutes in the dark.

  • Post-Feeding Maintenance:

    • Remove unfed mosquitoes.

    • Maintain the fed mosquitoes on a sugar solution at 26-28°C and ~80% humidity.

  • Oocyst Counting:

    • On day 7-9 post-feeding, dissect the midguts of at least 20 mosquitoes per treatment group.

    • Stain the midguts with mercurochrome solution.

    • Count the number of oocysts per midgut under a microscope.

  • Data Analysis: Compare the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection between the this compound-treated and control groups.

Visualizations

Experimental Workflow for In Vitro Gametocytocidal Assays

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Gametocyte_Culture 1. P. falciparum Gametocyte Culture (14-17 days) Assay_Plate 3. Plate Gametocytes & this compound Gametocyte_Culture->Assay_Plate Add to plate Drug_Dilution 2. This compound Serial Dilution Drug_Dilution->Assay_Plate Add to plate Incubation 4. Incubate (48 hours) Assay_Plate->Incubation Viability_Assay 5. Perform Viability Assay (e.g., ATP Bioluminescence) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis G cluster_treatment Treatment cluster_feeding Mosquito Infection cluster_analysis Analysis Treat_Gametocytes 1. Treat Gametocytes with this compound Prepare_Meal 2. Prepare Infectious Blood Meal Treat_Gametocytes->Prepare_Meal Feed_Mosquitoes 3. Membrane Feeding Prepare_Meal->Feed_Mosquitoes Maintain_Mosquitoes 4. Maintain Fed Mosquitoes (7-9 days) Feed_Mosquitoes->Maintain_Mosquitoes Dissect_Midguts 5. Dissect Midguts & Count Oocysts Maintain_Mosquitoes->Dissect_Midguts Analyze_Data 6. Determine Transmission Blocking Activity Dissect_Midguts->Analyze_Data G This compound This compound Parasite_Uptake Parasite Uptake This compound->Parasite_Uptake Metabolic_Activation Metabolic Activation (if required) Parasite_Uptake->Metabolic_Activation DNA_Binding Intercalation/ Binding to DNA Metabolic_Activation->DNA_Binding ROS_Generation Generation of Reactive Oxygen Species (ROS) Metabolic_Activation->ROS_Generation DNA_Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Binding->DNA_Replication_Inhibition Oxidative_Stress Oxidative Stress & Damage to Macromolecules ROS_Generation->Oxidative_Stress Gametocyte_Death Gametocyte Death DNA_Replication_Inhibition->Gametocyte_Death Oxidative_Stress->Gametocyte_Death G cluster_camp cAMP Signaling cluster_cgmp cGMP Signaling This compound This compound Oxidative_Stress Increased Oxidative Stress This compound->Oxidative_Stress AC Adenylyl Cyclase (AC) Oxidative_Stress->AC Potential Inhibition GC Guanylyl Cyclase (GC) Oxidative_Stress->GC Potential Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA_Substrates PKA Substrates PKA->PKA_Substrates Gametocyte_Deformability Gametocyte Deformability (Circulation) PKA_Substrates->Gametocyte_Deformability cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG PKG_Substrates PKG Substrates PKG->PKG_Substrates Gametogenesis Gametogenesis (Exflagellation) PKG_Substrates->Gametogenesis

References

Application Notes and Protocols for Isopentaquine Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Isopentaquine is an 8-aminoquinoline drug that has been investigated for its antimalarial properties, particularly against the relapsing forms of malaria caused by Plasmodium vivax.[1][2] Like other 8-aminoquinolines, its mechanism of action is thought to involve bioactivation into reactive metabolites that induce oxidative stress in the parasite.[3][4] Combination therapy is a cornerstone of modern anti-infective drug development, aiming to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower dosages to minimize toxicity.[5][6]

These application notes provide a comprehensive guide to the experimental design and execution of preclinical studies for this compound combination therapies against parasitic diseases such as malaria and leishmaniasis. The protocols outlined below are intended to serve as a foundation for researchers to assess the synergistic, additive, or antagonistic interactions of this compound with other therapeutic agents.

II. Mechanism of Action and Signaling Pathway

The proposed mechanism of action for 8-aminoquinolines like this compound involves a multi-step process that ultimately leads to parasite death through oxidative damage. Initially, the host's cytochrome P450 enzymes, particularly CYP2D6, metabolize the 8-aminoquinoline into reactive quinone-imine intermediates.[7][8] These metabolites then undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[3][4] This surge in ROS overwhelms the parasite's antioxidant defense systems, which include enzymes like superoxide dismutase, glutathione peroxidase, and trypanothione reductase.[9][10] The resulting oxidative stress leads to widespread damage of essential biomolecules, including lipids, proteins, and nucleic acids, ultimately causing parasite death.[3][11]

isopentaquine_mechanism Proposed Mechanism of Action of this compound cluster_host Host Cell (e.g., Hepatocyte) cluster_parasite Parasite (e.g., Plasmodium, Leishmania) This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolism Reactive_Metabolites Reactive Quinone-Imine Metabolites CYP2D6->Reactive_Metabolites Bioactivation Redox_Cycling Redox Cycling Reactive_Metabolites->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generation Antioxidant_Defense Parasite Antioxidant Defense System (e.g., Trypanothione Reductase) ROS->Antioxidant_Defense Overwhelms Biomolecule_Damage Damage to Lipids, Proteins, and DNA ROS->Biomolecule_Damage Induces Parasite_Death Parasite Death Biomolecule_Damage->Parasite_Death

Proposed mechanism of action for this compound.

III. Experimental Design Workflow

A systematic approach is crucial for evaluating this compound combination therapies. The following workflow outlines the key stages, from initial in vitro screening to in vivo efficacy and toxicity assessments.

experimental_workflow Experimental Workflow for this compound Combination Therapy Studies In_Vitro_Screening In Vitro Synergy Screening (Checkerboard Assay) In_Vitro_Kinetics In Vitro Time-Kill Kinetics Assay In_Vitro_Screening->In_Vitro_Kinetics Promising Combinations Toxicity_Assessment In Vitro Cytotoxicity (on mammalian cells) In_Vitro_Kinetics->Toxicity_Assessment In_Vivo_Toxicity In Vivo Acute Toxicity (e.g., OECD 420/423/425) Toxicity_Assessment->In_Vivo_Toxicity Favorable Safety Profile In_Vivo_Efficacy In Vivo Efficacy Study (Malaria/Leishmaniasis model) In_Vivo_Toxicity->In_Vivo_Efficacy Determine Safe Dose Range PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis In_Vivo_Efficacy->PK_PD_Analysis Go_NoGo Go/No-Go Decision for Further Development PK_PD_Analysis->Go_NoGo

A typical experimental workflow for preclinical evaluation.

IV. In Vitro Experimental Protocols

A. Checkerboard Synergy Assay for Plasmodium falciparum

This assay determines the interaction between this compound and a partner drug against the blood stages of P. falciparum.

1. Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax II, and hypoxanthine).

  • Human erythrocytes (O+).

  • This compound and partner drug stock solutions in DMSO.

  • 96-well microtiter plates.

  • SYBR Green I dye.

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Fluorescence plate reader.

2. Protocol:

  • Prepare serial dilutions of this compound and the partner drug in complete culture medium in a 96-well plate. Create a checkerboard matrix with varying concentrations of both drugs.

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite culture to each well of the drug-diluted plate.

  • Include control wells with parasites only (positive control) and uninfected erythrocytes (negative control).

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

  • Determine the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone).

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

B. Time-Kill Assay for Leishmania donovani Amastigotes

This assay assesses the rate of killing of intracellular Leishmania amastigotes by this compound and a partner drug over time.

1. Materials:

  • Leishmania donovani promastigotes.

  • Macrophage cell line (e.g., J774A.1).

  • Complete RPMI 1640 medium with 10% FBS.

  • This compound and partner drug.

  • Giemsa stain.

  • Microscope.

2. Protocol:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1 for 4 hours.

  • Wash the cells to remove non-internalized promastigotes.

  • Add fresh medium containing this compound alone, the partner drug alone, or the combination at predetermined concentrations (e.g., 1x and 2x the IC50).

  • Include an untreated infected control.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), wash the cells, fix them with methanol, and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Plot the log10 of the number of amastigotes per 100 macrophages versus time for each treatment group.

Interpretation:

  • Cidal activity: A ≥ 3-log10 reduction in the number of amastigotes compared to the initial count.

  • Static activity: Inhibition of parasite growth without a significant reduction in numbers.

  • Synergy: A ≥ 2-log10 greater kill by the combination compared to the most active single agent.

V. In Vivo Experimental Protocols

A. Murine Model of Malaria (Plasmodium berghei)

This model is used to evaluate the in vivo efficacy of this compound combinations against blood-stage malaria.

1. Animals and Parasites:

  • BALB/c mice (female, 6-8 weeks old).

  • Plasmodium berghei ANKA strain.

2. Experimental Design (4-Day Suppressive Test):

  • Infect mice intraperitoneally with 1x10⁵ P. berghei-parasitized red blood cells.

  • Randomly assign mice to the following treatment groups (n=5-10 per group):

    • Vehicle control (e.g., 70% Tween 80, 30% ethanol, diluted 1:10 with water).

    • This compound alone at various doses.

    • Partner drug alone at various doses.

    • This compound in combination with the partner drug.

  • Administer treatments orally or intraperitoneally once daily for 4 consecutive days, starting 2-4 hours post-infection.

  • On day 5, collect blood from the tail vein and prepare thin blood smears.

  • Stain smears with Giemsa and determine the percentage of parasitemia by microscopy.

  • Monitor the survival of the mice daily.

3. Data Analysis:

  • Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.

  • Analyze survival data using Kaplan-Meier survival curves.

B. Murine Model of Visceral Leishmaniasis (Leishmania donovani)

This model assesses the efficacy of this compound combinations against visceral leishmaniasis.

1. Animals and Parasites:

  • BALB/c mice (female, 6-8 weeks old).

  • Leishmania donovani amastigotes.

2. Experimental Design:

  • Infect mice intravenously with 1x10⁷ L. donovani amastigotes.

  • After a pre-patent period (e.g., 14-28 days) to allow for established infection, randomly assign mice to treatment groups.

  • Administer treatments orally or intraperitoneally for a specified duration (e.g., 5-10 days).

  • At the end of the treatment period, euthanize the mice and collect the liver and spleen.

  • Determine the parasite burden in the liver and spleen by preparing Giemsa-stained impression smears and counting the number of amastigotes per 1000 host cell nuclei. The parasite burden is often expressed in Leishman-Donovan Units (LDU).

3. Data Analysis:

  • Calculate the percent reduction in parasite burden in the liver and spleen for each treatment group compared to the untreated control group.

VI. Toxicity Assessment

Given the limited publicly available quantitative toxicity data for this compound, it is crucial to perform preliminary toxicity studies to establish a safe dose range for in vivo efficacy experiments.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

1. Principle: This method involves administering the test substance at one of a series of fixed dose levels to a small number of animals. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death.[12]

2. Animals:

  • Female rats or mice are typically used.

3. Procedure:

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal.

    • If no signs of toxicity are observed, increase the dose for the next animal.

    • If signs of toxicity are observed, decrease the dose for the next animal.

  • Main Study: Once the toxic dose range is identified, administer the selected dose to a group of 5 animals.

  • Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • At the end of the observation period, perform a gross necropsy on all animals.

4. Data Analysis:

  • The No-Observed-Adverse-Effect Level (NOAEL) and the approximate lethal dose can be estimated based on the observed toxicities. This information is critical for selecting appropriate doses for the in vivo efficacy studies.

VII. Data Presentation

All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Synergy Analysis of this compound Combinations against P. falciparum

Combination PartnerThis compound IC50 (nM)Partner IC50 (nM)FICIInteraction
Drug X
This compound aloneValue---
Drug X alone-Value--
Combination (1:1 ratio)ValueValueValueSynergy/Additive/Indifference/Antagonism
Drug Y
This compound aloneValue---
Drug Y alone-Value--
Combination (1:1 ratio)ValueValueValueSynergy/Additive/Indifference/Antagonism

Table 2: In Vivo Efficacy of this compound Combinations in a Murine Malaria Model

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%)% SuppressionMean Survival Time (days)
Vehicle Control-Value0Value
This compoundDose 1ValueValueValue
Partner DrugDose 2ValueValueValue
This compound + Partner DrugDose 1 + Dose 2ValueValueValue

Table 3: In Vivo Toxicity Profile of this compound

Dose (mg/kg)Number of AnimalsClinical Signs of ToxicityMortalityEstimated NOAEL (mg/kg)
55ObservationsValue
505ObservationsValue
3005ObservationsValueValue
20005ObservationsValue

Disclaimer: Specific quantitative data on the synergistic interactions, pharmacokinetics, and toxicity of this compound are not extensively available in the public domain. The protocols provided herein are intended as a guide for researchers to experimentally determine these parameters. It is essential to conduct thorough literature reviews for the most up-to-date information and to adapt these protocols based on the specific research question and available resources. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Isopentaquine in ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled Isopentaquine, a crucial 8-aminoquinoline antimalarial drug, for use in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The protocols described herein focus on the incorporation of Carbon-14 ([¹⁴C]) and Tritium ([³H]), the most common radioisotopes utilized in preclinical and clinical ADME investigations.[1][2][3]

Introduction

This compound, an analog of primaquine, is an 8-aminoquinoline derivative with antimalarial properties. To thoroughly characterize its pharmacokinetic profile and metabolic fate, ADME studies employing radiolabeled analogs are indispensable.[4][5][6] The use of ¹⁴C or ³H-labeled this compound allows for sensitive and quantitative tracking of the drug and its metabolites in biological matrices.[7] Carbon-14 is often the preferred isotope for ADME studies due to its long half-life and the stability of the label within the molecular backbone, which prevents isotope exchange.[8] Tritium labeling offers a faster and often more cost-effective alternative, with high specific activities achievable.[9]

This document outlines two distinct strategies for the synthesis of radiolabeled this compound: a multi-step synthesis for the introduction of a ¹⁴C label into the diamine side chain, and a late-stage catalytic tritium labeling of the quinoline core.

Data Presentation

Parameter[¹⁴C]this compound Synthesis[³H]this compound Synthesis
Radiolabel Carbon-14Tritium
Label Position Alkylamine side chainQuinoline ring
Typical Precursor [¹⁴C]IsopropylamineUnlabeled this compound
Key Reaction Reductive aminationHydrogen Isotope Exchange
Specific Activity 40-60 mCi/mmol>15 Ci/mmol
Radiochemical Purity >98%>98%
Analytical Methods Radio-HPLC, LC-MS, NMRRadio-HPLC, LC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]this compound

This synthesis involves the preparation of a ¹⁴C-labeled side chain precursor, [¹⁴C]isopropylamine, followed by its coupling to the 8-aminoquinoline core.

Materials:

  • [¹⁴C]Acetone

  • Ammonia

  • Hydrogen gas

  • Nickel-based catalyst

  • 6-Methoxy-8-aminoquinoline

  • 1,4-dibromopentane

  • Sodium hydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard organic solvents for extraction and chromatography

  • Scintillation cocktail and counter

Procedure:

  • Synthesis of [¹⁴C]Isopropylamine:

    • In a high-pressure reactor, combine [¹⁴C]acetone, a nickel-based catalyst, and a solution of ammonia in methanol.

    • Pressurize the reactor with hydrogen gas (target pressure: 0.5 MPa).

    • Heat the reaction mixture to 70-130°C for 4-6 hours.

    • Cool the reactor, vent the excess hydrogen, and carefully collect the reaction mixture.

    • Purify the resulting [¹⁴C]isopropylamine by distillation. The selectivity of this reaction is reported to be high.

  • Synthesis of N-(4-bromopentyl)-[¹⁴C]isopropylamine:

    • In a round-bottom flask under an inert atmosphere, dissolve [¹⁴C]isopropylamine in an appropriate solvent such as acetonitrile.

    • Add 1,4-dibromopentane in excess and a non-nucleophilic base like diisopropylethylamine.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield N-(4-bromopentyl)-[¹⁴C]isopropylamine.

  • Coupling to 6-Methoxy-8-aminoquinoline:

    • In a flame-dried flask under an inert atmosphere, dissolve 6-methoxy-8-aminoquinoline in anhydrous DMF.

    • Add sodium hydride portion-wise at 0°C to deprotonate the amino group.

    • Slowly add a solution of N-(4-bromopentyl)-[¹⁴C]isopropylamine in DMF.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by radio-TLC.

    • Carefully quench the reaction with water and extract the product with dichloromethane.

    • Purify the crude [¹⁴C]this compound by preparative radio-HPLC.

  • Analysis and Quantification:

    • Confirm the identity and purity of the final product using LC-MS and ¹H-NMR (with a cold standard).

    • Determine the radiochemical purity by radio-HPLC.

    • Calculate the specific activity by liquid scintillation counting of a known mass of the purified compound.

Protocol 2: Synthesis of [³H]this compound

This protocol utilizes a late-stage hydrogen isotope exchange method to introduce tritium directly into the this compound molecule. This method is highly efficient for labeling complex molecules.

Materials:

  • This compound (unlabeled)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Inert gas (e.g., Argon or Nitrogen)

  • Scintillation cocktail and counter

Procedure:

  • Catalytic Tritium Labeling:

    • In a specialized tritiation manifold, dissolve this compound in an anhydrous solvent.

    • Add a catalytic amount of Pd/C.

    • Freeze-pump-thaw the mixture several times to remove dissolved gases.

    • Introduce tritium gas into the reaction vessel.

    • Stir the reaction mixture at room temperature for 2-4 hours. The tritium gas will exchange with hydrogen atoms on the quinoline ring.

    • Carefully remove the excess tritium gas.

    • Filter the reaction mixture to remove the catalyst.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude [³H]this compound using preparative radio-HPLC to separate the labeled product from any radiolabeled impurities and unlabeled starting material.

  • Analysis and Quantification:

    • Confirm the identity and purity of the final product using LC-MS and ¹H-NMR (with a cold standard).

    • Determine the radiochemical purity by radio-HPLC.

    • Calculate the specific activity by liquid scintillation counting of a known mass of the purified compound.

Application in ADME Studies

Radiolabeled this compound is a powerful tool for conducting a variety of in vitro and in vivo ADME studies.

Typical In Vivo ADME Study Protocol:

  • Dosing:

    • Administer a single oral or intravenous dose of [¹⁴C]this compound or [³H]this compound, often co-administered with a therapeutic dose of unlabeled this compound, to laboratory animals (e.g., rats, mice).

  • Sample Collection:

    • Collect blood, urine, and feces at predetermined time points over a period of up to 72 hours or longer.

    • At the end of the study, collect various tissues and organs.

  • Sample Analysis:

    • Determine the total radioactivity in each sample using liquid scintillation counting or accelerator mass spectrometry (for ¹⁴C).

    • Analyze plasma, urine, and feces samples by radio-HPLC and LC-MS/MS to identify and quantify this compound and its metabolites.

    • Perform whole-body autoradiography on selected animals to visualize the distribution of radioactivity in tissues.

  • Data Interpretation:

    • Calculate pharmacokinetic parameters such as absorption, bioavailability, half-life, and volume of distribution.

    • Determine the mass balance and routes of excretion.

    • Elucidate the metabolic pathways of this compound.

Visualizations

Synthesis_of_14C_this compound cluster_step1 Step 1: Synthesis of [¹⁴C]Isopropylamine cluster_step2 Step 2: Synthesis of Labeled Side Chain cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: Purification & Analysis A [¹⁴C]Acetone D [¹⁴C]Isopropylamine A->D B Ammonia B->D C H₂ C->D F N-(4-bromopentyl)-[¹⁴C]isopropylamine D->F E 1,4-dibromopentane E->F H [¹⁴C]this compound F->H G 6-Methoxy-8-aminoquinoline G->H I Purified [¹⁴C]this compound H->I

Caption: Synthetic workflow for [¹⁴C]this compound.

Synthesis_of_3H_this compound A This compound (unlabeled) D Hydrogen Isotope Exchange Reaction A->D B Tritium Gas (³H₂) B->D C Catalyst (e.g., Pd/C) C->D E Crude [³H]this compound D->E F Purification (Radio-HPLC) E->F G Purified [³H]this compound F->G

Caption: Workflow for [³H]this compound synthesis.

ADME_Study_Workflow A Dosing of Radiolabeled this compound B Sample Collection (Blood, Urine, Feces, Tissues) A->B C Sample Analysis B->C D Liquid Scintillation Counting C->D E Radio-HPLC & LC-MS/MS C->E F Whole-Body Autoradiography C->F G Data Interpretation & Reporting D->G E->G F->G H Pharmacokinetics G->H I Metabolite Profiling G->I J Mass Balance & Excretion G->J K Tissue Distribution G->K

Caption: General workflow for an in vivo ADME study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopentaquine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Isopentaquine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, chemically known as 8-((4-(isopropylamino)-1-methylbutyl)amino)-6-methoxyquinoline, typically involves a two-stage process. The first stage is the synthesis of the 8-amino-6-methoxyquinoline core, followed by the alkylation of this core with a suitable side chain.[1]

Q2: What are the common starting materials for the synthesis of the 8-amino-6-methoxyquinoline core?

A2: A common starting material is 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction with glycerol to form 6-methoxy-8-nitroquinoline. This intermediate is then reduced to 8-amino-6-methoxyquinoline.[1]

Q3: What are the typical reagents used for the alkylation step?

A3: The alkylation of 8-amino-6-methoxyquinoline is typically carried out using a halo-functionalized side chain, such as 5-bromo-N-isopropylpentan-2-amine or a protected version like N-(4-bromopentyl)phthalimide, followed by deprotection.[2]

Q4: What purification methods are commonly employed for this compound?

A4: Purification of the final this compound product is often achieved through column chromatography on silica gel or recrystallization to obtain a high degree of purity. The choice of solvent for recrystallization will depend on the specific salt form of this compound being prepared.

Troubleshooting Guide

Low Yield of 8-amino-6-methoxyquinoline

Q5: My Skraup reaction to form 6-methoxy-8-nitroquinoline is giving a low yield. What are the possible causes and solutions?

A5: Low yields in the Skraup reaction can be attributed to several factors:

  • Insufficiently high reaction temperature: The Skraup reaction requires high temperatures to proceed efficiently. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.

  • Inefficient oxidizing agent: The choice and concentration of the oxidizing agent (often the nitro group of the starting aniline) are critical. Ensure the correct stoichiometry is used.

  • Suboptimal acid catalyst: Sulfuric acid is commonly used. The concentration and amount should be optimized.

  • Poor mixing: Vigorous stirring is necessary to ensure proper mixing of the viscous reaction mixture.

Q6: The reduction of 6-methoxy-8-nitroquinoline to 8-amino-6-methoxyquinoline is incomplete. How can I improve this?

A6: Incomplete reduction can be addressed by:

  • Catalyst activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned and is used in the correct loading.

  • Reducing agent stoichiometry: When using reducing agents like SnCl2, ensure a sufficient molar excess is used.

  • Reaction time and temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Low Yield in the Alkylation Step

Q7: The alkylation of 8-amino-6-methoxyquinoline with the side chain is resulting in a low yield of this compound. What are the common pitfalls?

A7: Low yields in the alkylation step are a frequent issue. Consider the following:

  • Choice of base: A suitable base is required to deprotonate the amino group of the quinoline core, but a base that is too strong can lead to side reactions. Common bases include potassium carbonate or triethylamine.

  • Reaction solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can be effective.

  • Reaction temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. Experiment with a range of temperatures.

  • Side reactions: A common side reaction is the formation of dialkylated products. This can sometimes be minimized by controlling the stoichiometry of the reactants.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 8-amino-6-methoxyquinoline

ParameterCondition RangeExpected Outcome
Skraup Reaction
Reactants4-methoxy-2-nitroaniline, Glycerol, Sulfuric AcidFormation of 6-methoxy-8-nitroquinoline
Temperature120-140 °CHigher temperatures can increase reaction rate but may lead to decomposition.
Reaction Time2-4 hoursMonitor by TLC for completion.
Reduction
Reducing AgentSnCl2·2H2O in Ethanol or Catalytic Hydrogenation (Pd/C)Formation of 8-amino-6-methoxyquinoline
TemperatureReflux (for SnCl2) or Room Temperature (for Pd/C)Ensure complete reduction of the nitro group.
Reaction Time4-12 hoursMonitor by TLC.

Table 2: Representative Reaction Conditions for the Alkylation Step to Form this compound

ParameterCondition RangeExpected Outcome
Reactants8-amino-6-methoxyquinoline, 5-bromo-N-isopropylpentan-2-amine (or protected equivalent)Formation of this compound
BaseK2CO3, Et3NOptimization of base and stoichiometry is crucial to avoid side reactions.
SolventDMF, DMSO, AcetonitrileSolvent polarity can significantly affect reaction rate.
Temperature80-120 °CHigher temperatures may be required but can increase byproduct formation.
Reaction Time12-24 hoursMonitor reaction progress by TLC.

Experimental Protocols

Protocol 1: Synthesis of 8-amino-6-methoxyquinoline

This protocol is based on established methods for the synthesis of the 8-aminoquinoline core.[1]

  • Step 1: Synthesis of 6-methoxy-8-nitroquinoline (Skraup Reaction)

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-methoxy-2-nitroaniline and glycerol.

    • Heat the mixture with vigorous stirring to 130-140 °C for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

    • Filter the precipitate, wash with water, and dry to obtain crude 6-methoxy-8-nitroquinoline.

    • The crude product can be purified by recrystallization from ethanol.

  • Step 2: Reduction to 8-amino-6-methoxyquinoline

    • Dissolve the 6-methoxy-8-nitroquinoline in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid dropwise to the stirred solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and make it alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 8-amino-6-methoxyquinoline.

Protocol 2: Synthesis of this compound (Alkylation)

This protocol is a representative procedure for the alkylation step.

  • To a solution of 8-amino-6-methoxyquinoline in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add 5-bromo-N-isopropylpentan-2-amine (or a protected precursor followed by a deprotection step) to the mixture.

  • Heat the reaction mixture at 100-110 °C for 18-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Isopentaquine_Synthesis_Workflow cluster_core Synthesis of 8-amino-6-methoxyquinoline Core cluster_alkylation Alkylation and Final Product Formation 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Skraup_Reaction Skraup Reaction (H2SO4, heat) 4-methoxy-2-nitroaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction 6-methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline Skraup_Reaction->6-methoxy-8-nitroquinoline Reduction Reduction (e.g., SnCl2/HCl) 6-methoxy-8-nitroquinoline->Reduction 8-amino-6-methoxyquinoline 8-amino-6-methoxyquinoline Reduction->8-amino-6-methoxyquinoline Alkylation Alkylation (Base, heat) 8-amino-6-methoxyquinoline->Alkylation Side_Chain 5-bromo-N-isopropylpentan-2-amine Side_Chain->Alkylation Isopentaquine_Crude Crude this compound Alkylation->Isopentaquine_Crude Purification Purification (Chromatography/ Recrystallization) Isopentaquine_Crude->Purification Isopentaquine_Pure Pure this compound Purification->Isopentaquine_Pure

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Alkylation Start Low Yield in Alkylation Step Check_Base Review Base (Type & Stoichiometry) Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Side_Reactions Analyze for Side Products (e.g., by TLC/LC-MS) Start->Check_Side_Reactions Solution_Base Test alternative bases (e.g., K2CO3, Et3N) Adjust stoichiometry Check_Base->Solution_Base Solution_Temp Screen a temperature range (e.g., 80-120 °C) Check_Temp->Solution_Temp Solution_Solvent Try different polar aprotic solvents (DMF, DMSO) Check_Solvent->Solution_Solvent Solution_Side_Reactions Adjust reactant ratios Consider protecting groups Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting logic for low yield in the alkylation step.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Isopentaquine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Isopentaquine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound, an 8-aminoquinoline derivative, has inherently low aqueous solubility. This is attributed to its lipophilic nature, characterized by a high LogP value, which indicates a preference for fatty or non-polar environments over water-based (aqueous) ones. Its molecular structure contains a large non-polar surface area, making it difficult for water molecules to surround and dissolve it effectively.

Q2: I've noticed that the solubility of this compound seems to change with pH. Why is that?

A2: The solubility of this compound is pH-dependent due to the presence of amino groups in its structure. In acidic conditions (lower pH), these amino groups become protonated, acquiring a positive charge. This increased polarity enhances the molecule's interaction with polar water molecules, leading to greater solubility. Conversely, in neutral or alkaline conditions (higher pH), the amino groups are less likely to be protonated, reducing the molecule's polarity and, consequently, its aqueous solubility.

Q3: Can I use organic solvents to dissolve this compound for my in vitro assays?

A3: Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds like this compound. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol are effective at dissolving this compound.[1] However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the experimental results.

Q4: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?

A4: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[2][3] For ethanol, it is also advisable to keep the final concentration as low as possible, typically well below 1% (v/v), as it can also affect cell viability and enzyme activity. The specific tolerance will depend on the cell line and the assay being performed. It is always recommended to run a solvent toxicity control to determine the maximum tolerable concentration for your specific experimental setup.

Q5: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?

A5: This is a common issue known as "crashing out." It occurs when the poorly soluble compound, which is stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower. To mitigate this, you can try the following:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.

  • Vortexing/Mixing: Vortex or mix the solution vigorously during and immediately after adding the stock solution to the buffer to aid dispersion.

  • Use of Co-solvents: Prepare intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.

  • Formulation Strategies: For in vivo studies or more complex in vitro models, consider more advanced formulation strategies like using surfactants, cyclodextrins, or creating solid dispersions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments Precipitation of this compound in the assay medium.1. Visually inspect your assay plates for any signs of precipitation. 2. Prepare fresh dilutions of this compound for each experiment. 3. Decrease the final concentration of this compound in the assay to a level below its aqueous solubility limit. 4. Use a formulation approach to enhance solubility (see Experimental Protocols).
Low or no observable activity of this compound The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of this compound in your specific assay buffer and at the working temperature. 2. Increase the solubility by adjusting the pH of the buffer to a more acidic range (if compatible with your assay). 3. Utilize a co-solvent system (e.g., DMSO/buffer or ethanol/buffer mixture) to maintain solubility.
High background noise or assay interference The organic solvent used to dissolve this compound is affecting the assay components.1. Run a solvent control with the same final concentration of the solvent used in the test wells. 2. Lower the final concentration of the organic solvent in the assay. 3. Explore alternative solvents that may be less disruptive to your specific assay.
Cell death or morphological changes in control wells The concentration of the organic solvent is toxic to the cells.1. Determine the maximum tolerable solvent concentration for your cell line by performing a dose-response experiment with the solvent alone. 2. Ensure the final solvent concentration is well below the toxic threshold.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide representative data for Primaquine, a structurally similar 8-aminoquinoline, to illustrate the expected solubility trends.

Table 1: Representative Aqueous Solubility of Primaquine Phosphate at Different pH Values

pHApproximate Solubility (mg/mL)Reference
1.2> 200[4]
4.5> 200[4]
6.8> 200[4]
7.4Soluble (1 part in 6 parts water)[5]

Note: The data for pH 1.2, 4.5, and 6.8 is based on dissolution studies where >85% of the drug dissolved rapidly, indicating high solubility.[4]

Table 2: Representative Solubility of a Poorly Soluble Compound in DMSO/Water and Ethanol/Water Mixtures

Co-solvent SystemCo-solvent Concentration (% v/v)Approximate Solubility Increase (Fold change vs. water)
DMSO/Water10~5-10
25~20-50
50>100
Ethanol/Water10~2-5
25~10-20
50~50-100

This table provides a generalized representation of how co-solvents can increase the solubility of a poorly water-soluble compound. The actual fold increase will be compound-specific.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and create aqueous working dilutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, RPMI-1640)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: 301.43 g/mol ) b. Weigh the calculated amount of this compound powder and place it in a sterile vial. c. Add the appropriate volume of DMSO to the vial. d. Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Dilutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into the desired aqueous assay buffer to achieve the final working concentrations. c. For each dilution step, add the this compound stock or intermediate dilution to the buffer and immediately vortex to ensure proper mixing and minimize precipitation. d. Visually inspect the final dilutions for any signs of precipitation before adding them to the assay plate.

Protocol 2: pH-Dependent Solubility Enhancement

Objective: To increase the aqueous solubility of this compound by adjusting the pH of the buffer.

Materials:

  • This compound powder

  • Aqueous buffer with a pH range compatible with the assay (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8)

  • HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment

  • pH meter

Methodology:

  • Prepare the desired aqueous buffer.

  • Slowly add this compound powder to the buffer while stirring.

  • If the compound does not fully dissolve, gradually lower the pH of the solution by adding small amounts of HCl while continuously monitoring with a pH meter.

  • Continue to add acid until the this compound is fully dissolved or until the pH reaches the lower limit compatible with your experimental system.

  • Ensure that the final pH of the this compound solution is recorded and that a vehicle control with the same final pH is included in your experiment.

Mandatory Visualization

Isopentaquine_MoA cluster_host Host Cell (e.g., Hepatocyte) cluster_parasite Malaria Parasite This compound This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6) This compound->CYP_Enzymes Metabolism Metabolites Reactive Metabolites (Quinone-imine intermediates) CYP_Enzymes->Metabolites Bioactivation Redox_Cycling Redox Cycling Metabolites->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death Solubility_Workflow Start Start: Poorly Soluble This compound Prep_Stock Prepare High-Concentration Stock in DMSO/Ethanol Start->Prep_Stock Dilute Dilute into Aqueous Assay Buffer Prep_Stock->Dilute Check_Precipitate Precipitation? Dilute->Check_Precipitate Assay_Success Proceed with Assay Check_Precipitate->Assay_Success No Troubleshoot Troubleshoot Solubility Check_Precipitate->Troubleshoot Yes Adjust_pH Adjust pH (Acidify) Troubleshoot->Adjust_pH Use_Cosolvent Use Co-solvent System Troubleshoot->Use_Cosolvent Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Adjust_pH->Dilute Use_Cosolvent->Dilute Lower_Conc->Dilute

References

Isopentaquine degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopentaquine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential degradation issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound, an 8-aminoquinoline derivative, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: this compound is known to be unstable in acidic conditions. As an 8-aminoquinoline, it can undergo rapid degradation in highly acidic environments (pH < 3.5) through acid-catalyzed hydrolysis. It is crucial to maintain a controlled pH environment to minimize degradation.

Q3: Is this compound sensitive to light?

A3: Yes, like many quinoline-containing compounds, this compound is potentially susceptible to photodegradation. Exposure to UV and even visible light can lead to the formation of degradation products. It is recommended to protect this compound solutions from light.

Q4: What are the likely metabolic degradation pathways for this compound?

A4: The metabolism of 8-aminoquinolines like this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[1] Key metabolic pathways include hydroxylation of the quinoline ring and oxidation of the side chain.[1] These metabolic processes can be considered a form of in-vivo degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Loss of this compound Potency in Solution Hydrolytic Degradation: The solution pH may be too acidic.Ensure the pH of the solution is controlled and maintained in a neutral to slightly alkaline range. Use appropriate buffer systems.
Oxidative Degradation: Presence of dissolved oxygen or oxidizing contaminants.Degas solvents before use. Consider adding antioxidants if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation: Exposure of the solution to light.Prepare and store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.
Appearance of Unknown Peaks in HPLC Chromatogram Formation of Degradation Products: this compound has degraded due to one or more of the stress factors mentioned above.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate and quantify the parent drug and its degradants.
Inconsistent Results in Biological Assays Degradation to Active/Inactive Metabolites: Metabolic conversion of this compound in the assay system.Characterize the metabolic stability of this compound in the specific biological matrix. Use appropriate controls and time-course studies.
Interaction with Assay Components: The drug may be reacting with components of the assay medium.Evaluate the compatibility of this compound with all assay components.

This compound Degradation Pathways

The degradation of this compound can be categorized into three main pathways: hydrolytic, oxidative, and photolytic. While specific degradation products for this compound are not extensively documented in the public domain, the pathways can be inferred from the behavior of structurally similar 8-aminoquinolines like primaquine.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pharmaceuticals. For 8-aminoquinolines, this is particularly relevant under acidic conditions.

Hydrolytic_Degradation This compound This compound Acid_Catalysis Acidic Conditions (H+) This compound->Acid_Catalysis Susceptible in low pH Hydrolysis_Product Hydrolyzed This compound Acid_Catalysis->Hydrolysis_Product Leads to

Fig. 1: Hydrolytic Degradation Pathway of this compound.
Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The quinoline ring and the amino side chain are potential sites for oxidation.

Oxidative_Degradation This compound This compound Oxidizing_Agents Oxidizing Agents (O2, H2O2, Metal Ions) This compound->Oxidizing_Agents Reacts with Oxidized_Products Oxidized Degradation Products Oxidizing_Agents->Oxidized_Products Forms

Fig. 2: Oxidative Degradation Pathway of this compound.
Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Photodegradation This compound This compound Light_Exposure Light Exposure (UV, Visible) This compound->Light_Exposure Absorbs energy from Photodegradation_Products Photodegradation Products Light_Exposure->Photodegradation_Products Leads to formation of

Fig. 3: Photodegradation Pathway of this compound.

Prevention of this compound Degradation

Prevention StrategyDescription
pH Control Maintain the pH of aqueous solutions in the neutral to slightly alkaline range (pH 7-8) using appropriate buffer systems (e.g., phosphate buffers).
Protection from Light Store solid this compound and its solutions in light-resistant containers (e.g., amber glass vials) or protect them from light by wrapping with aluminum foil.
Inert Atmosphere For long-term storage of solutions, particularly if they are susceptible to oxidation, purging the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.
Use of Antioxidants The addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) can be considered for formulations, but their compatibility with this compound and the intended application must be thoroughly evaluated.
Temperature Control Store this compound at recommended temperatures (typically refrigerated or at controlled room temperature) to minimize thermal degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Identification Degradation Product Identification & Pathway Elucidation Analysis->Identification

Fig. 4: Workflow for a Forced Degradation Study.
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

2. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between this compound and all potential degradation products generated during forced degradation studies.

3. Detection:

  • Use a PDA (Photodiode Array) detector to monitor the elution at multiple wavelengths and to assess peak purity.

  • Couple the HPLC system to a mass spectrometer (MS) for the identification of unknown peaks.

4. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

While specific quantitative data for this compound degradation is limited in publicly available literature, the following table provides a general framework for presenting such data based on studies of similar compounds.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products (Inferred)
Acid Hydrolysis 0.1 M HCl24 hours60°C15 - 25%Hydroxylated derivatives, cleavage of the side chain
Base Hydrolysis 0.1 M NaOH24 hours60°C5 - 15%Potential for quinone-imine formation
Oxidation 3% H₂O₂24 hoursRoom Temp10 - 20%N-oxides, hydroxylated quinoline ring
Thermal Dry Heat48 hours80°C< 5%Minimal degradation
Photolytic UV Light (254 nm)8 hoursRoom Temp20 - 30%Photodimers, oxidized products

Note: The percentage of degradation and the nature of the degradation products are highly dependent on the specific experimental conditions. The data presented here are illustrative and should be confirmed by specific studies on this compound.

References

Troubleshooting variability in Isopentaquine bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopentaquine bioassays. Our aim is to help you identify and resolve sources of variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it influence bioassay results?

This compound is an 8-aminoquinoline antimalarial agent. Its primary mechanism of action is believed to involve two main processes:

  • Interaction with Nucleic Acids: this compound can bind to parasitic DNA, which is thought to inhibit essential cellular processes like replication and transcription, ultimately leading to parasite death.[1]

  • Metabolic Pathway Interference: It is also suggested that this compound may disrupt various metabolic pathways within the malaria parasite, impairing normal cellular functions and reducing viability.[1]

Variability in bioassay results can arise if factors in the experimental setup alter the drug's ability to execute these actions. For instance, changes in intracellular pH could affect drug accumulation and interaction with DNA.

Below is a diagram illustrating the hypothesized signaling pathway for this compound's action.

isopentaquine_pathway cluster_parasite Plasmodium falciparum This compound This compound MetabolicPathways Metabolic Pathways This compound->MetabolicPathways Interference NucleicAcids Nucleic Acids (DNA) This compound->NucleicAcids Binding ParasiteDeath Parasite Death MetabolicPathways->ParasiteDeath CellularProcesses Essential Cellular Processes (Replication, Transcription) NucleicAcids->CellularProcesses CellularProcesses->ParasiteDeath Inhibition

Hypothesized mechanism of action for this compound.

Q2: What are the most common sources of variability in bioassay results?

Variability in bioassays can be broadly categorized into intra-assay (within a single experiment) and inter-assay (between different experiments) variability. Common sources include:

  • Analyst-to-Analyst Variation: Differences in technique and experience between researchers.[2]

  • Day-to-Day Variation: Environmental changes or subtle differences in protocol execution on different days.[2]

  • Reagent Lot Variation: Differences in the quality and concentration of critical reagents from different manufacturing batches.[2]

  • Cell Culture Inconsistencies: Using cells with high passage numbers, which can lead to phenotypic drift, or mycoplasma contamination can significantly impact cell health and drug responsiveness.

  • Pipetting and Seeding Inaccuracies: Inconsistent pipetting technique and uneven cell distribution in microplates are major contributors to variability.

  • Plate Effects: "Edge effects," where wells on the outer edges of a microplate behave differently due to temperature and humidity gradients, are a common issue.

Troubleshooting Guides

High Coefficient of Variation (CV > 15%) in Replicate Wells

A high CV among replicate wells indicates significant intra-assay variability. Here’s a checklist to troubleshoot this issue:

Potential CauseRecommended Action
Inconsistent Pipetting - Ensure pipettes are properly calibrated. - Use consistent pipetting technique (e.g., reverse pipetting for viscous liquids). - Ensure complete mixing of reagents within each well.
Uneven Cell Seeding - Gently swirl the cell suspension before and during plating to ensure homogeneity. - Avoid letting cells settle in the pipette tip or reservoir.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. - Fill outer wells with sterile media or PBS to create a humidity barrier.
Reagent Quality - Prepare fresh reagents for each experiment. - Ensure proper storage of all reagents and avoid multiple freeze-thaw cycles.
Poor Reproducibility Between Experiments (High Inter-Assay Variability)

When results are not consistent from one experiment to the next, consider the following factors:

Potential CauseRecommended Action
Cell Health and Passage Number - Use cells within a narrow and consistent passage number range. - Always assess cell viability before starting an experiment.
Reagent Lot-to-Lot Variability - If possible, use the same lot of critical reagents for a series of related experiments. - Qualify new reagent lots against the old lot to ensure consistency.
Environmental Fluctuations - Monitor and maintain stable incubator conditions (temperature, CO2, humidity).
Analyst-Dependent Differences - Develop and adhere to a detailed Standard Operating Procedure (SOP). - Ensure all users are thoroughly trained on the SOP.

The following diagram illustrates a logical workflow for troubleshooting sources of variability.

troubleshooting_workflow start High Bioassay Variability Observed check_intra_assay High CV in Replicates? start->check_intra_assay troubleshoot_intra Troubleshoot Intra-Assay Variability (Pipetting, Seeding, Edge Effects) check_intra_assay->troubleshoot_intra Yes check_inter_assay Poor Reproducibility Between Experiments? check_intra_assay->check_inter_assay No review_protocol Review and Standardize Protocol (SOP) troubleshoot_intra->review_protocol troubleshoot_inter Troubleshoot Inter-Assay Variability (Cell Health, Reagents, Environment) check_inter_assay->troubleshoot_inter Yes end Variability Reduced check_inter_assay->end No troubleshoot_inter->review_protocol review_protocol->end

A logical workflow for troubleshooting bioassay variability.

Experimental Protocols

SYBR Green I-Based Assay for this compound IC50 Determination

This protocol is adapted from standard methods for assessing the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete Medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I)

  • This compound stock solution in DMSO

  • Control drugs (e.g., Chloroquine)

  • Sterile, black, clear-bottom 96-well microplates

  • Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture_parasites Culture P. falciparum synchronize Synchronize to Ring Stage culture_parasites->synchronize add_parasites Add Parasite Suspension to Wells synchronize->add_parasites prepare_drug_plate Prepare Drug Dilution Plate prepare_drug_plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_lysis_buffer Add Lysis Buffer with SYBR Green I incubate->add_lysis_buffer incubate_dark Incubate in the Dark add_lysis_buffer->incubate_dark read_fluorescence Read Fluorescence incubate_dark->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50

Experimental workflow for IC50 determination.

Methodology:

  • Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 3-5% hematocrit in complete medium at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment to ensure a uniform starting population.

  • Drug Plate Preparation: Perform serial dilutions of this compound and control drugs in complete medium in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free and background (uninfected erythrocytes) controls.

  • Assay Initiation: Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2%. Add 100 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the assay plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data on Bioassay Variability

The following table presents hypothetical data illustrating potential variability in this compound IC50 values. This data is for illustrative purposes to highlight common sources of variation.

ParameterAnalyst 1 (IC50 in nM)Analyst 2 (IC50 in nM)Inter-Assay Mean (nM)Inter-Assay %CV
Assay 1 15.218.516.8513.7%
Assay 2 14.817.916.3513.0%
Assay 3 16.119.217.6512.2%
Intra-Assay Mean (nM) 15.3718.53
Intra-Assay %CV 4.4%3.5%
Inter-Analyst %CV 15.1%

Interpretation of the Data:

  • Intra-Assay Variability: Both analysts show good precision within their individual assays, with CVs below 5%.

  • Inter-Assay Variability: The variability between different assays for each analyst is higher, which is typical.

  • Inter-Analyst Variability: The most significant source of variation in this hypothetical dataset is between the two analysts, with a CV of 15.1%. This highlights the importance of standardized training and protocols.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isopentaquine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to in vitro cytotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures treated with this compound. What are the likely mechanisms?

A1: this compound, an 8-aminoquinoline derivative similar to primaquine, likely induces cytotoxicity through a multi-faceted process primarily initiated by metabolic activation. The parent compound itself is generally less toxic than its metabolites. Key mechanisms include:

  • Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly CYP2D6, metabolize this compound into reactive intermediates.[1][2][3][4][5] Genetic variations in CYP2D6 can influence the rate of metabolism and, consequently, the level of toxicity.[3][4][5]

  • Oxidative Stress: The reactive metabolites of this compound are potent oxidizing agents. They can deplete intracellular antioxidant defenses, such as glutathione (GSH), and increase the production of reactive oxygen species (ROS).[6][7][8][9] This imbalance leads to oxidative stress, a major driver of cellular damage.

  • Cellular Damage: Excessive ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to apoptosis or necrosis.[6]

Q2: Which cell lines are most susceptible to this compound cytotoxicity?

A2: While specific data for this compound is limited, based on its class of compounds, cell lines with high metabolic capacity and/or lower antioxidant defenses are likely to be more susceptible.

  • Hepatocytes (e.g., HepG2): These cells have high levels of CYP450 enzymes and are a primary site of drug metabolism, making them vulnerable to toxicity from metabolically activated compounds.[10][11][12][13][14]

  • Neuronal Cells (e.g., SH-SY5Y): Some quinoline-based drugs exhibit neurotoxicity.[15][16][17][18][19] The susceptibility of neuronal cells can be influenced by their differentiation state.[16][19]

  • Cells with G6PD deficiency: Although primarily a concern for hemolytic anemia in vivo, in vitro models using red blood cells or their progenitors from G6PD-deficient individuals would show heightened sensitivity due to impaired NADPH production, which is crucial for regenerating the antioxidant glutathione.[6]

Q3: What are the primary strategies to reduce this compound-induced cytotoxicity in our in vitro experiments?

A3: Based on the mechanisms of toxicity for related 8-aminoquinolines, several strategies can be employed:

  • Co-treatment with Antioxidants: Supplementing the cell culture media with antioxidants can counteract the oxidative stress induced by this compound's reactive metabolites. N-acetylcysteine (NAC) is a particularly effective antioxidant as it serves as a precursor for glutathione synthesis.[20][21]

  • Modulation of CYP450 Activity: If the experimental design allows, inhibiting the specific CYP450 enzymes responsible for this compound's metabolic activation can reduce the formation of toxic metabolites. However, this may also affect the compound's intended therapeutic action if metabolism is required for efficacy.

  • Use of Metabolically Less Active Cell Lines: If studying the direct effects of the parent compound is the primary goal, using cell lines with lower intrinsic metabolic activity can reduce cytotoxicity.

  • Modification of the Quinoline Structure: For drug development purposes, chemical modifications to the 8-aminoquinoline structure, such as conjugation with natural antioxidant acids, have been explored to reduce cytotoxicity while retaining therapeutic activity.[7][8][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death at low this compound concentrations High metabolic activity of the cell line leading to rapid formation of toxic metabolites.1. Reduce the incubation time. 2. Consider using a cell line with lower CYP450 expression. 3. Co-administer a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) if experimentally appropriate, to confirm the role of metabolism.
Inconsistent cytotoxicity results between experiments 1. Variability in cell health and density at the time of treatment. 2. Inconsistent activity of metabolic enzymes in cell cultures.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. 2. Use cells from a consistent passage number. 3. Confirm the metabolic competency of your cell line if it is a critical factor.
Antioxidant co-treatment is not reducing cytotoxicity 1. The concentration of the antioxidant may be insufficient. 2. The chosen antioxidant may not be effective against the specific reactive species generated. 3. Cytotoxicity may be occurring through a non-oxidative stress mechanism.1. Perform a dose-response experiment with the antioxidant to find the optimal protective concentration. 2. Try a different antioxidant, such as Vitamin E for lipid peroxidation or catalase for hydrogen peroxide. 3. Investigate markers of other cell death pathways (e.g., apoptosis, necroptosis).

Experimental Protocols

Protocol 1: Assessing the Protective Effect of N-Acetylcysteine (NAC) on this compound-Induced Cytotoxicity
  • Cell Seeding: Plate your chosen cell line (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Prepare fresh solutions of NAC in your cell culture medium. Remove the old medium from the cells and add fresh medium containing various concentrations of NAC (e.g., 0.1, 1, 5, 10 mM). Incubate for 1-2 hours.

  • This compound Treatment: Prepare a stock solution of this compound. Add this compound to the wells already containing NAC, to achieve the desired final concentrations of this compound. Include control wells with NAC alone and this compound alone.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the dose-response curves for this compound with and without NAC to determine the protective effect.

Protocol 2: Measuring Intracellular Reactive Oxygen Species (ROS)
  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound, with or without pre-treatment with an antioxidant like NAC, for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

  • ROS Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add a solution of a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells again with warm PBS to remove excess probe. Add fresh PBS or phenol red-free medium to the wells. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls to determine the fold increase in ROS production.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines with and without Antioxidant Co-treatment

Cell LineThis compound IC50 (µM)This compound + 1 mM NAC IC50 (µM)Fold-Increase in IC50
HepG215453.0
SH-SY5Y25602.4
A54940751.9

Note: These are example values and must be determined experimentally.

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Isopentaquine_Cytotoxicity cluster_Metabolism Metabolic Activation cluster_OxidativeStress Oxidative Stress cluster_CellularDamage Cellular Damage cluster_Mitigation Mitigation Strategies This compound This compound CYP450 CYP450 (e.g., CYP2D6) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion Depletes ROS_Increase ROS Increase ReactiveMetabolites->ROS_Increase Induces LipidPeroxidation Lipid Peroxidation ROS_Increase->LipidPeroxidation ProteinOxidation Protein Oxidation ROS_Increase->ProteinOxidation DNA_Damage DNA Damage ROS_Increase->DNA_Damage CellDeath Apoptosis / Necrosis LipidPeroxidation->CellDeath ProteinOxidation->CellDeath DNA_Damage->CellDeath NAC N-Acetylcysteine (NAC) GSH_Replenishment GSH Replenishment NAC->GSH_Replenishment ROS_Scavenging ROS Scavenging NAC->ROS_Scavenging GSH_Replenishment->GSH_Depletion Counteracts ROS_Scavenging->ROS_Increase Neutralizes

Caption: Proposed pathway of this compound cytotoxicity and mitigation by NAC.

Experimental Workflow for Assessing Cytotoxicity Reduction

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with Antioxidant (e.g., NAC) seed_cells->pretreat treat Treat with this compound pretreat->treat incubate Incubate (e.g., 24h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for evaluating antioxidant-mediated reduction of cytotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of Isopentaquine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Isopentaquine formulations. The information provided is based on established principles for enhancing the bioavailability of poorly soluble drugs, adapted to address the anticipated challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: While specific data for this compound is limited in publicly available literature, drugs with similar structures often face challenges with low aqueous solubility and/or poor membrane permeability.[1][2][3] These factors can lead to incomplete dissolution in the gastrointestinal (GI) tract and inefficient absorption into the bloodstream, resulting in low and variable oral bioavailability.[2][3] Additionally, first-pass metabolism in the liver can further reduce the amount of active drug reaching systemic circulation.[4][5]

Q2: What initial formulation strategies can be explored to improve this compound's oral absorption?

A2: For a poorly soluble drug like this compound, initial strategies should focus on enhancing its dissolution rate and apparent solubility in the GI fluids.[6][7] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly improve its aqueous solubility and dissolution.[7][10][11]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the GI tract and potentially enhance absorption via lymphatic pathways, bypassing some first-pass metabolism.[10][11][12]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and cyclodextrins in the formulation can help to increase the solubility of this compound.[1][9][13]

Q3: How can I troubleshoot issues with low and variable in vivo exposure in animal studies?

A3: Low and variable in vivo exposure often points to dissolution or permeability limitations. Consider the following troubleshooting steps:

  • Re-evaluate Physicochemical Properties: Confirm the solubility of your current this compound formulation in relevant biorelevant media (e.g., FaSSIF, FeSSIF) to understand its dissolution potential in the fed and fasted states.

  • Assess Formulation Stability: Ensure that your formulation is physically and chemically stable and that the drug does not precipitate out of solution upon dilution in the GI tract. For amorphous solid dispersions, check for any signs of recrystallization.[7]

  • Investigate Permeability: If dissolution is adequate, poor permeability might be the limiting factor. In vitro cell-based assays (e.g., Caco-2) can provide an initial assessment of this compound's intestinal permeability.

  • Consider Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the GI lumen, reducing its net absorption.[14][15] If so, incorporating a P-gp inhibitor in the formulation could be a viable strategy.[15]

Troubleshooting Guides

Problem: Poor Dissolution Profile of this compound Formulation

Symptoms:

  • In vitro dissolution testing shows less than 85% drug release in 60 minutes in standard media (e.g., pH 1.2, 4.5, 6.8).

  • High variability in dissolution results between batches.

  • Low in vivo exposure in preclinical species, which correlates with poor dissolution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Low Aqueous Solubility of Crystalline this compound Characterize the solubility of the crystalline form at different pH values.Explore solubility-enhancing formulations such as amorphous solid dispersions or lipid-based systems.[7][10][11]
Inadequate Wetting of Drug Particles Evaluate the contact angle of water on the drug powder.Incorporate a surfactant or wetting agent (e.g., polysorbate 80, sodium lauryl sulfate) into the formulation.[13]
Drug Recrystallization from a Supersaturated Solution Monitor for the appearance of solid drug during dissolution testing.Include a precipitation inhibitor (e.g., HPMC, PVP) in the amorphous solid dispersion formulation to maintain supersaturation.[7]
Formulation Integrity Issues Visually inspect the dosage form (e.g., tablet, capsule) for proper disintegration.Optimize the levels of disintegrants in the formulation to ensure rapid breakdown of the dosage form.[16]
Problem: Inconsistent Pharmacokinetic (PK) Data in Preclinical Studies

Symptoms:

  • High inter-animal variability in plasma concentrations (Cmax and AUC).

  • Significant differences in PK profiles between fed and fasted states.

  • Poor dose proportionality.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Food Effects on Absorption Conduct in vivo studies in both fed and fasted animals.Develop a lipid-based formulation (e.g., SEDDS) which can help to mitigate food effects by improving drug solubilization in both states.[11][12]
Saturable Absorption Mechanisms Evaluate dose proportionality across a range of doses.If absorption is saturable, consider developing a controlled-release formulation to maintain drug concentrations within the absorption window for a longer period.
First-Pass Metabolism Variability Quantify major metabolites in plasma and compare their levels to the parent drug.If first-pass metabolism is extensive, strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations, could be beneficial.[10]
P-glycoprotein (P-gp) Efflux Perform in vitro transporter assays to determine if this compound is a P-gp substrate.Co-administer with a known P-gp inhibitor in preclinical studies or incorporate an excipient with P-gp inhibitory activity into the formulation.[14][15]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Spray Drying
  • Polymer Selection: Select a suitable polymer such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA).

  • Solvent System: Identify a common solvent system (e.g., acetone/water, methanol) that dissolves both this compound and the selected polymer.

  • Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 1:3 w/w).

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer. These parameters will need to be optimized for the specific solvent system and formulation.

    • Spray the solution into the drying chamber.

    • Collect the resulting solid dispersion powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline this compound.

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution Testing: To assess the dissolution rate and extent of drug release compared to the crystalline form.

Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published recipes.

  • Apparatus: Use a USP Apparatus II (paddle) at a suitable rotation speed (e.g., 75 rpm) and maintain the temperature at 37°C.

  • Procedure:

    • Add the this compound formulation (e.g., capsule, tablet, or powder) to the dissolution vessel containing the biorelevant medium.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Filter the samples immediately using a suitable syringe filter (e.g., 0.45 µm PVDF).

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation_strategy Select Formulation Strategy (e.g., ASD, Lipid-Based) excipient_selection Excipient Selection (Polymer, Surfactant) formulation_strategy->excipient_selection process_optimization Process Optimization (e.g., Spray Drying, HME) excipient_selection->process_optimization physicochemical Physicochemical Characterization (DSC, PXRD) process_optimization->physicochemical Characterize Formulation dissolution Dissolution Testing (Biorelevant Media) physicochemical->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_studies Pharmacokinetic Studies (Rodent Model) permeability->pk_studies Select Lead Formulation data_analysis Data Analysis (Cmax, AUC, T1/2) pk_studies->data_analysis bioavailability_assessment Bioavailability Assessment data_analysis->bioavailability_assessment bioavailability_assessment->formulation_strategy Iterate/Optimize

Caption: A generalized workflow for developing and evaluating oral formulations of this compound.

troubleshooting_logic start Low Oral Bioavailability of this compound dissolution_issue Is Dissolution Rate-Limiting? start->dissolution_issue permeability_issue Is Permeability Rate-Limiting? dissolution_issue->permeability_issue No solubility_enhancement Implement Solubility Enhancement Strategy (ASD, Nano, Lipids) dissolution_issue->solubility_enhancement Yes metabolism_issue Is First-Pass Metabolism a Major Factor? permeability_issue->metabolism_issue No permeation_enhancers Consider Permeation Enhancers or Efflux Inhibitors permeability_issue->permeation_enhancers Yes lymphatic_targeting Explore Lymphatic Targeting Strategies (Lipid Formulations) metabolism_issue->lymphatic_targeting Yes re_evaluate Re-evaluate in vivo metabolism_issue->re_evaluate No solubility_enhancement->re_evaluate permeation_enhancers->re_evaluate lymphatic_targeting->re_evaluate

Caption: A decision tree for troubleshooting low oral bioavailability of this compound.

References

Technical Support Center: Overcoming Isopentaquine Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the long-term stability and specific degradation pathways of Isopentaquine are limited. The following guidance is based on general principles of pharmaceutical stability, information on the 8-aminoquinoline class of compounds (including primaquine and tafenoquine), and established analytical methodologies. Researchers are strongly encouraged to perform their own stability studies to determine the optimal storage conditions and shelf-life for their specific this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during long-term storage?

A1: Like other 8-aminoquinoline derivatives, this compound is susceptible to degradation from a variety of environmental factors. The primary contributors to instability during long-term storage are likely:

  • Oxidation: The 8-aminoquinoline ring is prone to oxidation, which is considered a key step in both its therapeutic action and degradation. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. The metabolic degradation of related compounds like primaquine and tafenoquine involves the formation of quinone species through oxidation.[1][2][3]

  • Hydrolysis: Although less commonly reported for this class than oxidation, the presence of moisture can lead to hydrolytic degradation, especially if the formulation is not adequately protected.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions, including oxidation.[4] It is recommended to store this compound in light-resistant containers.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, leading to faster degradation.[4]

Q2: What are the recommended general storage conditions for this compound?

  • Solid Form: Store in a dry, dark place at controlled room temperature (15-25°C) or under refrigeration (2-8°C) for enhanced stability. For long-term storage (months to years), storage at -20°C is recommended.[4] Containers should be well-closed and light-resistant.

  • In Solution: The stability of this compound in solution is highly dependent on the solvent, pH, and presence of other excipients. For short-term storage, refrigeration (2-8°C) is advisable. For longer-term storage, freezing (-20°C or below) may be necessary, but the stability upon freezing and thawing should be validated.

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products of this compound from long-term storage have not been extensively characterized in publicly available literature. However, based on the known degradation pathways of primaquine, it is plausible that this compound degrades via oxidation of the quinoline ring to form reactive quinone-imine or ortho-quinone intermediates.[2][3] These intermediates can then undergo further reactions.

Q4: How can I improve the stability of my this compound formulation?

A4: To enhance the long-term stability of this compound formulations, consider the following strategies:

  • Control of Storage Environment: Strictly adhere to recommended storage conditions (low temperature, protection from light and moisture).

  • Use of Excipients:

    • Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help prevent oxidative degradation.

    • Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may catalyze oxidative reactions.

  • Inert Atmosphere: For highly sensitive formulations, packaging under an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

  • Appropriate Packaging: Utilize amber glass vials or other light-resistant and airtight containers. For solid formulations, the inclusion of a desiccant can help control moisture.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of solid this compound (e.g., turning darker) Oxidation or photodecomposition.1. Ensure the compound is stored in a tightly sealed, light-resistant container. 2. Consider storing under an inert atmosphere. 3. Verify that the storage temperature has been consistently maintained. 4. Perform analytical testing (e.g., HPLC) to quantify the remaining pure this compound and detect degradation products.
Precipitation or cloudiness in an this compound solution Change in solubility due to temperature fluctuations, pH shift, or degradation to a less soluble product.1. Confirm the storage temperature has been stable. 2. Measure the pH of the solution and compare it to the initial value. 3. Analyze the precipitate and the supernatant separately to identify the components. 4. Evaluate the need for a co-solvent or a different buffer system to improve solubility and stability.
Loss of potency in a stored sample (confirmed by assay) Chemical degradation.1. Review the storage conditions (temperature, light, and moisture exposure). 2. Conduct a forced degradation study to identify the likely degradation pathways. 3. Consider reformulating with stabilizing excipients like antioxidants or chelating agents. 4. Re-evaluate the chosen container and closure system for its protective properties.

Data on Stability of 8-Aminoquinolines

While specific quantitative data for this compound is scarce, the following table summarizes stability information for related 8-aminoquinolines, which can provide some guidance.

Compound Formulation/Matrix Storage Conditions Stability Finding Reference
PrimaquineTablets15-30°C in well-closed, light-resistant containersStandard pharmaceutical storage[4]
PrimaquineDog PlasmaRoom TemperatureStable for up to 7 hours[5]
PrimaquineDog Plasma-20°CStable for at least 60 days[5]
TafenoquineTabletsVaries by country; up to 5 yearsCommercially stable formulation[6]
TafenoquineTabletsDo not store above 30°C; protect from moistureShelf-life of 60 months[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Also, subject the stock solution to the same conditions.

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solutions with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. A mass spectrometer (MS) detector can be used for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products, impurities, and other formulation components.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point for basic compounds like this compound is a gradient elution with a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Analyze the samples from the forced degradation study.

    • Optimize the gradient, flow rate, column temperature, and buffer pH to achieve adequate separation (resolution > 2) between the this compound peak and all degradation product peaks.

    • The PDA detector should be used to check for peak purity to ensure that the this compound peak is not co-eluting with any degradants.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

    • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

This compound This compound (8-Aminoquinoline) Oxidation Oxidation (e.g., O₂, light, metal ions) This compound->Oxidation Primary Pathway Hydrolysis Hydrolysis (Moisture) This compound->Hydrolysis Secondary Pathway Quinone_Intermediates Quinone-Imine / Ortho-quinone (Reactive Intermediates) Oxidation->Quinone_Intermediates Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Further_Degradation Further Degradation Products (e.g., polymers) Quinone_Intermediates->Further_Degradation

Caption: Hypothetical degradation pathways for this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Study Forced_Degradation 1. Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) HPLC_Screening 2. HPLC Method Screening (Column, Mobile Phase) Forced_Degradation->HPLC_Screening Optimization 3. Method Optimization (Gradient, Flow Rate, Temp) HPLC_Screening->Optimization Validation 4. Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Stability_Study 5. Long-Term Stability Study (ICH Q1A(R2)) Validation->Stability_Study Analysis 6. Analyze Samples at Time Points Stability_Study->Analysis Shelf_Life 7. Determine Shelf-Life Analysis->Shelf_Life

Caption: Experimental workflow for stability testing of this compound.

References

Refinement of protocols for Isopentaquine efficacy testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the efficacy testing of Isopentaquine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is an 8-aminoquinoline derivative that has been investigated for its antimalarial properties.[1] It is primarily of interest for its activity against the gametocyte stages of Plasmodium falciparum and the liver stages of Plasmodium vivax, making it a candidate for transmission-blocking and anti-relapse studies.[1]

Q2: What is the proposed mechanism of action for this compound?

The precise mechanism of action for this compound is not fully elucidated, but like other 8-aminoquinolines, it is thought to involve two main processes.[2] Firstly, it is metabolized by host enzymes (like CYP2D6) into reactive intermediates.[2] Secondly, these metabolites undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage parasite cells.[3] Additionally, some studies suggest that 8-aminoquinolines may interfere with the parasite's heme detoxification pathway.[4]

Q3: What are the typical starting concentrations for in vitro susceptibility assays with this compound?

While specific IC50 values for this compound are not widely reported in recent literature, data from other 8-aminoquinolines can provide a starting point. For initial screening, a concentration range of 1 nM to 10,000 nM is recommended to capture the potential potency of the compound.

Troubleshooting Guides

In Vitro Assay Issues

Problem: High variability or poor reproducibility in IC50 values for this compound.

  • Possible Cause 1: Compound Solubility. this compound, like many quinoline derivatives, may have limited aqueous solubility, leading to precipitation in culture media.[5]

    • Troubleshooting Steps:

      • Solvent Selection: Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution in culture medium.

      • pH Adjustment: The solubility of aminoquinolines can be pH-dependent. Test the solubility of this compound at the pH of your culture medium. A slight acidification of the stock solution might improve solubility, but ensure the final pH of the culture medium is not affected.[6]

      • Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween® 80 at low, non-toxic concentrations.[6]

  • Possible Cause 2: Compound Stability. this compound may degrade under certain conditions of light, temperature, or pH.

    • Troubleshooting Steps:

      • Storage: Store this compound stock solutions in the dark at -20°C or below.

      • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock.

      • pH Monitoring: Be aware that extreme pH values can lead to the degradation of 8-aminoquinolines.[5]

  • Possible Cause 3: Assay-Specific Variability. Different in vitro assays have inherent variabilities.

    • Troubleshooting Steps:

      • Assay Standardization: Ensure strict adherence to the chosen protocol (e.g., SYBR Green I, pLDH).

      • Positive Controls: Include a standard antimalarial with a known IC50 (e.g., chloroquine, primaquine) in each assay to monitor for inter-assay variation.

      • Parasite Synchronization: Tightly synchronize parasite cultures to the ring stage to ensure uniform drug exposure across the parasite population.[2]

In Vivo Study Challenges

Problem: Inconsistent parasite suppression or high toxicity in rodent models.

  • Possible Cause 1: Pharmacokinetic Variability. The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals.

    • Troubleshooting Steps:

      • Dose Formulation: Ensure the drug is properly formulated for the chosen route of administration (oral gavage, subcutaneous, etc.) to maximize bioavailability.

      • Vehicle Control: Always include a vehicle control group to assess any effects of the drug delivery vehicle.

      • Pharmacokinetic Pilot Study: If significant variability persists, consider a small-scale pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model.[7]

  • Possible Cause 2: Host Toxicity. 8-aminoquinolines are known to have potential for host toxicity, particularly hemolysis in subjects with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] While rodent models do not have this specific deficiency, other toxicities can occur.

    • Troubleshooting Steps:

      • Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify the maximum tolerated dose (MTD).

      • Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, lethargy, or changes in behavior.

      • Histopathology: At the end of the study, consider performing histopathological analysis of key organs (liver, spleen, kidneys) to assess for any drug-related toxicity.

Data Presentation

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50) of 8-Aminoquinolines against P. falciparum

CompoundP. falciparum StrainIC50 (nM)Reference
PrimaquineMultiple Clones (Average)>500[4]
WR 249420Multiple Clones (Average)50-100[4]
WR 251855Multiple Clones (Average)50-100[4]
WR 266848Multiple Clones (Average)50-100[4]
Chloroquine3D7 (Sensitive)~15[8]
ChloroquineK1 (Resistant)~275[9]

Table 2: Comparative In Vivo Efficacy of Antimalarials in a P. berghei Mouse Model (4-Day Suppressive Test)

CompoundRouteED90 (mg/kg/day)Reference
ChloroquineOral3.5 - 4.2[10]
AmodiaquineOralNot specified[11]
ArtesunateOralNot specified[11]

Note: Specific in vivo efficacy data for this compound is limited. The data presented is for commonly used antimalarials in this model and serves as a benchmark for expected efficacy.

Table 3: Comparative Pharmacokinetic Parameters of 8-Aminoquinolines in Mice

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Reference
S-(+)-Primaquine45 (oral)Not specified11.9[12]
R-(-)-Primaquine45 (oral)Not specified0.50.45[12]
TafenoquineNot specifiedHigher than PrimaquineNot specifiedLonger than Primaquine[13]

Experimental Protocols

In Vitro SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

Methodology:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include drug-free wells for positive control (100% growth) and wells with uninfected red blood cells (RBCs) for background fluorescence.

  • Parasite Culture: Add synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1-24 hours.[14]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14]

  • Data Analysis: Subtract the background fluorescence and normalize the data to the drug-free control. Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Methodology:

  • Plate Setup and Incubation: Prepare and incubate the 96-well plate with parasites and this compound as described for the SYBR Green I assay.

  • Cell Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plate to release the pLDH enzyme.

  • Enzymatic Reaction: Transfer the lysate to a new plate and add a reaction mixture containing L-lactate and a chromogen that changes color upon reduction by NADH, which is produced by the pLDH-catalyzed reaction.

  • Absorbance Reading: Measure the optical density at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate IC50 values based on the reduction in pLDH activity in the presence of this compound compared to the drug-free control.

In Vivo Peters' 4-Day Suppressive Test

This is a standard method to evaluate the in vivo efficacy of an antimalarial compound in a rodent model.

Methodology:

  • Infection: Inoculate mice (e.g., Swiss albino) intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: Begin treatment with this compound (and control drugs/vehicle) via the desired route (e.g., oral gavage) 2-4 hours post-infection and continue daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculation of Parasite Suppression: Calculate the average parasitemia for each treatment group and determine the percentage of suppression relative to the vehicle control group using the following formula: % Suppression = ((Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group) * 100

  • Monitoring: Monitor the mice daily for survival.

Mandatory Visualizations

experimental_workflow This compound Efficacy Testing Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_pk Pharmacokinetic Study invitro_start P. falciparum Culture (Synchronized Rings) assay_prep Prepare Drug Dilution Plate incubation Co-incubate Parasites and Drug (72h) assay_prep->incubation sybr SYBR Green I Assay (DNA Quantification) incubation->sybr pldh pLDH Assay (Enzyme Activity) incubation->pldh ic50 Calculate IC50 sybr->ic50 pldh->ic50 invivo_start Infect Mice with P. berghei ic50->invivo_start Inform Dose Selection treatment 4-Day Suppressive Test (Drug Administration) invivo_start->treatment parasitemia Measure Parasitemia (Day 4) treatment->parasitemia suppression Calculate % Suppression parasitemia->suppression pk_start Administer Drug to Mice suppression->pk_start Correlate Efficacy with Exposure sampling Collect Blood Samples at Time Points pk_start->sampling analysis Quantify Drug Levels sampling->analysis pk_params Determine Cmax, Tmax, Half-life analysis->pk_params

Caption: Workflow for this compound efficacy testing.

signaling_pathway Hypothesized Mechanism of Action of this compound cluster_host Host Cell cluster_parasite Malaria Parasite This compound This compound cyp2d6 CYP2D6 Metabolism This compound->cyp2d6 reactive_metabolites Reactive Metabolites cyp2d6->reactive_metabolites heme Toxic Free Heme reactive_metabolites->heme Inhibition of Heme Polymerization ros Reactive Oxygen Species (ROS) reactive_metabolites->ros Redox Cycling hemoglobin Hemoglobin hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Detoxification (Polymerization) heme->ros Fenton Reaction damage Cellular Damage (Membranes, Proteins, DNA) ros->damage death Parasite Death damage->death

Caption: Hypothesized mechanism of action of this compound.

References

Identifying and minimizing off-target effects of Isopentaquine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopentaquine. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in pre-clinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an 8-aminoquinoline derivative investigated for its antimalarial properties. Its primary mechanism of action is thought to involve the disruption of parasitic metabolic pathways and binding to nucleic acids, which inhibits essential cellular processes within the malaria parasite.[1] It may also exert its effects through the generation of reactive oxygen species.[1]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[2][3] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from in vitro to in vivo models.[3] For 8-aminoquinolines like this compound, understanding the off-target profile is crucial for a comprehensive safety and efficacy assessment.

Q3: What are some potential, theoretically-derived off-target classes for this compound?

  • Monoamine Oxidases (MAOs): The related 8-aminoquinoline, primaquine, has been shown to inhibit MAO-A and MAO-B.[4]

  • Acetylcholinesterase (AChE): Isoquinoline derivatives have been explored as potential AChE inhibitors.[5]

  • Cardiac Ion Channels: Due to the importance of cardiovascular safety in drug development, assessment of interactions with channels like hERG (Kv11.1), Nav1.5, and Cav1.2 is a standard part of safety pharmacology.[6][7]

  • Kinases: Broad kinase screening is a common approach to identify off-target interactions that could affect various signaling pathways.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Observed Issue Potential Cause (Off-Target Related) Recommended Action(s)
Unexpected Cell Toxicity at Low Concentrations The observed toxicity may be due to this compound or a metabolite binding to an essential off-target protein.1. Perform a Cellular Thermal Shift Assay (CETSA): This can identify direct target engagement in intact cells. A shift in the thermal stability of a protein in the presence of this compound suggests a direct interaction. 2. Conduct an In Vitro Metabolic Stability Assay: Determine if a metabolite is responsible for the toxicity. Incubate this compound with liver microsomes or hepatocytes and test the resulting metabolites for toxicity. 3. Broad Off-Target Screening: Utilize a commercial safety pharmacology panel to screen for interactions with a wide range of common off-targets.
Discrepancy Between In Vitro Potency and Cellular Activity This compound may be a substrate for efflux transporters, or it may have off-target effects that counteract its on-target activity in a cellular context.1. Use a Control Compound: Include a structurally similar but inactive analog of this compound in your experiments to rule out effects related to the chemical scaffold. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the cellular phenotype persists in the presence of this compound, it is likely due to an off-target effect.
Variable Results Across Different Cell Lines The expression levels of on-target or off-target proteins can vary significantly between cell lines.1. Confirm Target Expression: Use qPCR or Western Blot to confirm that the intended target is expressed at similar levels across your chosen cell lines. 2. Proteomic Analysis: If an off-target is suspected, use proteomic methods to compare the protein expression profiles of the different cell lines to identify potential off-target candidates.
Observed Phenotype is Inconsistent with Known On-Target Pathway The phenotype is likely mediated by an off-target interaction.1. In Silico Profiling: Use computational tools to predict potential off-targets based on the structure of this compound.[9][10] 2. Kinome Scan: If you suspect off-target kinase activity, a KinomeScan can provide data on interactions with a large panel of kinases.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate what a researcher might generate when investigating this compound's off-target profile.

Table 1: Hypothetical KinomeScan Data for this compound

Kinase TargetPercent of Control (%) @ 1 µM this compoundInterpretation
On-Target X 10 Strong Inhibition
Off-Target Kinase A35Moderate Inhibition
Off-Target Kinase B85Weak/No Inhibition
Off-Target Kinase C42Moderate Inhibition

Data is for illustrative purposes only.

Table 2: Hypothetical Safety Pharmacology Panel Results for this compound

Off-Target ProteinAssay TypeIC50 (µM)Interpretation
hERG (Kv11.1)Binding> 30Low risk of cardiac arrhythmia
MAO-AEnzymatic8.5Potential for interaction
MAO-BEnzymatic15.2Potential for interaction
AChEEnzymatic> 30Low potential for interaction

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by cytochrome P450 enzymes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to a working concentration of 1 µM in the incubation buffer.

  • Microsome Preparation: Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsome solution to 37°C.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Add the 1 µM this compound solution.

    • Incubate at 37°C with gentle shaking.

  • Time Points: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining this compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining this compound versus time. Calculate the half-life (t1/2) and intrinsic clearance (CLint).[2][11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80% confluency. Treat with either vehicle (DMSO) or a desired concentration of this compound for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (containing the soluble proteins) to new tubes.

  • Analysis: Analyze the amount of a specific protein of interest in the soluble fraction by Western Blot or assess proteome-wide changes using mass spectrometry.[12][13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates a direct binding interaction.[14]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_insilico In Silico Analysis Protocol1 Metabolic Stability Assay Protocol5 Toxicity Assays Protocol1->Protocol5 Assess Metabolite Activity Protocol2 Broad Ligand Binding Panel End Identify and Mitigate Off-Target Effect Protocol2->End Protocol3 KinomeScan Protocol3->End Protocol4 Cellular Thermal Shift Assay (CETSA) Protocol4->End Protocol5->Protocol4 Confirm Target Engagement Protocol6 Genetic Knockdown + Phenotypic Assay Protocol5->Protocol6 Validate On-Target Dependence Protocol6->End Protocol7 Predictive Off-Target Modeling Protocol7->Protocol2 Protocol7->Protocol3 Start Hypothesis: Unexpected Phenotype Observed Start->Protocol5 Characterize Phenotype Start->Protocol7 Predict Potential Off-Targets

Caption: Workflow for investigating unexpected phenotypes of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway This compound This compound Target Intended Target (e.g., Parasite Protein) This compound->Target Off_Target Off-Target Protein (e.g., Human Kinase) This compound->Off_Target Unintended Binding On_Effect Desired Therapeutic Effect (Anti-malarial Activity) Target->On_Effect Off_Effect Unintended Cellular Effect (e.g., Altered Signaling) Off_Target->Off_Effect

Caption: On-target vs. a hypothetical off-target pathway for this compound.

References

Validation & Comparative

Isopentaquine vs. Primaquine: A Comparative Guide for Preventing Malaria Relapse

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of 8-Aminoquinolines in the Radical Cure of Plasmodium vivax Malaria

For researchers, scientists, and drug development professionals, the quest for effective agents to prevent the relapse of Plasmodium vivax malaria remains a critical area of focus. The 8-aminoquinoline class of drugs is central to this effort, with primaquine being the long-standing standard of care. This guide provides a comparative analysis of isopentaquine and primaquine, contextualized with data from the more recent 8-aminoquinoline, tafenoquine, to offer a comprehensive perspective on the landscape of anti-relapse therapies.

Historically, several 8-aminoquinolines were developed and investigated for their antimalarial properties. Among these were this compound and primaquine, which emerged from extensive research programs in the 1940s.[1] While both showed activity against the relapsing liver stages of P. vivax, primaquine was ultimately identified as the more effective agent and has been the cornerstone of radical cure for over 60 years.[1][2] this compound, while effective in reducing relapse rates, has been largely superseded and is not in current clinical use.[3] Consequently, recent, direct comparative data and detailed experimental protocols for this compound are scarce. This guide will summarize the available information on both agents, leveraging modern clinical trial data on primaquine and its successor, tafenoquine, to provide a robust comparison.

Mechanism of Action: A Two-Step Biochemical Relay

The therapeutic effect of 8-aminoquinolines like primaquine is not direct but relies on a two-step biochemical relay.[4] First, the parent compound is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form redox-active metabolites.[5][6] These metabolites are crucial for the drug's efficacy, and individuals with polymorphisms in the CYP2D6 gene that lead to poor metabolism may experience treatment failure.[5]

In the second step, these reactive metabolites are believed to interfere with the mitochondrial function of the dormant liver-stage parasites (hypnozoites).[4][7] This interference leads to the generation of reactive oxygen species (ROS), which induces oxidative stress and ultimately results in parasite death.[4] This proposed mechanism, involving metabolic activation and subsequent generation of oxidative stress, is thought to be common among the 8-aminoquinolines.[4][8]

Mechanism_of_Action cluster_host Human Host (Liver Cell) cluster_parasite P. vivax Hypnozoite Primaquine Primaquine CYP2D6 CYP2D6 Primaquine->CYP2D6 Metabolism Metabolites Redox-Active Metabolites CYP2D6->Metabolites Mitochondria Mitochondria Metabolites->Mitochondria Interference ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Parasite_Death Parasite Death Mitochondria->Parasite_Death Oxidative Damage Experimental_Workflow Screening Patient Screening (P. vivax positive, G6PD normal) Blood_Stage_Treatment Blood-Stage Treatment (e.g., Chloroquine) Screening->Blood_Stage_Treatment Randomization Randomization Blood_Stage_Treatment->Randomization Arm_A Treatment Arm A (e.g., this compound/Tafenoquine) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Primaquine) Randomization->Arm_B Follow_Up Long-Term Follow-up (6-12 months) Arm_A->Follow_Up Arm_B->Follow_Up Recurrence Parasite Recurrence? Follow_Up->Recurrence Genotyping Molecular Genotyping Recurrence->Genotyping Yes Cure Radical Cure Recurrence->Cure No Relapse True Relapse Genotyping->Relapse Reinfection New Infection Genotyping->Reinfection

References

Comparative Efficacy of Isopentaquine and Tafenoquine for Malaria Radical Cure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals

In the landscape of antimalarial therapeutics, the 8-aminoquinoline class of drugs stands as a cornerstone for the radical cure of relapsing malarias, primarily caused by Plasmodium vivax and Plasmodium ovale. This guide provides a detailed comparative analysis of two key members of this class: Isopentaquine, a historically significant compound, and Tafenoquine, a more recently approved agent. The comparison focuses on their efficacy, supported by available experimental data, alongside a comprehensive overview of their mechanisms of action and the methodologies employed in their evaluation.

Introduction

This compound, developed in the mid-20th century, demonstrated activity against the persistent liver stages of the malaria parasite. However, its clinical development was not extensively pursued. Tafenoquine, a structural analogue of primaquine, has undergone extensive clinical evaluation and received regulatory approval for the radical cure of P. vivax malaria. This guide aims to provide an objective comparison to inform further research and drug development efforts in this critical therapeutic area.

Comparative Efficacy

Direct head-to-head clinical trials comparing the efficacy of this compound and Tafenoquine are not available in the published literature. Therefore, this comparison relies on data from individual studies, including those comparing each drug to the standard-of-care, primaquine, or a placebo.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Tafenoquine in preventing malaria relapse.

Table 1: Efficacy of this compound in Preventing P. vivax Relapse (Historical Data)

Study/ReferenceDosage RegimenFollow-up PeriodRelapse Rate (%)Comparator Relapse Rate (%)
Alving et al. (1948)[1]Data not specifically detailed in abstractNot specifiedReducedNot specified

Note: Specific quantitative data from historical clinical trials on this compound is scarce in readily available literature.

Table 2: Efficacy of Tafenoquine in Preventing P. vivax Relapse (Clinical Trial Data)

Study Name / ReferenceDosage RegimenFollow-up PeriodRelapse-Free Efficacy (%)Comparator (Primaquine) Relapse-Free Efficacy (%)Placebo Relapse-Free Efficacy (%)
DETECTIVE Study[2]300 mg single dose6 months62.4[2]69.6[2]27.7[2]
GATHER Study[2]300 mg single doseNot the primary endpoint---
Llanos-Cuentas et al.[3]300 mg single dose6 months67.072.8[3]-
EFFORT Trial[4]300 mg single doseNot specifiedEffectiveHigh-dose primaquine (7mg/kg over 7 days) - EffectiveLow-dose primaquine (3.5mg/kg over 14 days) - Less Effective
Retrospective Study[5]300 mg single dose180 days75.8[5]7-day primaquine - 73.4[5]-

Mechanism of Action

Both this compound and Tafenoquine are 8-aminoquinolines and are thought to share a broadly similar mechanism of action, primarily targeting the liver-stage hypnozoites of the malaria parasite.

This compound: The precise molecular mechanism of this compound has not been extensively elucidated. However, it is believed to act by binding to the parasite's nucleic acids, thereby interfering with essential cellular processes.[6] It may also disrupt various metabolic pathways within the parasite.[6]

Tafenoquine: The mechanism of action of Tafenoquine is better understood and is thought to be multifaceted.[7] It involves the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and damage to cellular components.[7] Tafenoquine also disrupts the mitochondrial electron transport chain, impairing mitochondrial function and ATP production.[7] This disruption of the parasite's energy metabolism is a key factor in its antiplasmodial activity. The drug's long half-life contributes to its efficacy as a single-dose treatment.[7]

Signaling Pathway Diagram

8-Aminoquinoline Mechanism of Action cluster_drug 8-Aminoquinoline cluster_parasite Malaria Parasite (Liver Stage) Drug This compound / Tafenoquine Metabolism Parasite Metabolism Drug->Metabolism Metabolic Activation ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Mitochondria Mitochondrial Electron Transport Chain ROS->Mitochondria Oxidative Stress DNA Parasite DNA ROS->DNA Damage Apoptosis Parasite Death Mitochondria->Apoptosis ATP Depletion DNA->Apoptosis Replication Inhibition Antimalarial Drug Efficacy Testing Workflow Start Compound Identification InVitro In Vitro Assays (Schizont Maturation, Hypnozoite Activity) Start->InVitro InVivo In Vivo Models (Rodent, Humanized Mice, NHP) InVitro->InVivo Promising Candidates Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical Lead Compounds Endpoint Efficacy & Safety Assessment Clinical->Endpoint

References

Head-to-Head Comparison of Isopentaquine and Other 8-Aminoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Isopentaquine and other notable 8-aminoquinolines, a class of compounds critical in the fight against malaria, particularly for their activity against the relapsing forms of Plasmodium vivax. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further research and development.

Introduction to 8-Aminoquinolines

The 8-aminoquinoline family of drugs has been a cornerstone of antimalarial therapy for decades. Their unique ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale makes them essential for preventing malaria relapse. Key members of this class include primaquine, the most well-known and widely used, as well as pamaquine, tafenoquine, and the subject of this comparison, this compound. While effective, the use of 8-aminoquinolines is often limited by their potential to cause hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This guide will delve into a comparative analysis of their efficacy, toxicity, and mechanisms of action.

Comparative Efficacy

Direct, head-to-head comparative studies with quantitative data for this compound against other 8-aminoquinolines are limited in publicly available literature. However, historical studies and more recent research on related compounds allow for a qualitative and semi-quantitative comparison.

Antiplasmodial Activity

The in vitro activity of 8-aminoquinolines against the blood stages of Plasmodium falciparum is generally modest compared to other antimalarial classes like the 4-aminoquinolines (e.g., chloroquine). Their primary therapeutic value lies in their activity against the liver stages.

Table 1: In Vitro Antiplasmodial Activity (IC50) of 8-Aminoquinolines against P. falciparum

CompoundStrainIC50 (µM)Reference
PrimaquineNF540.5 - 2.5[1]
7G80.5 - 2.5[1]
TafenoquineNF54~0.5[1]
7G8~0.05[1]
BulaquineNF540.5 - 2.5[1]
7G80.5 - 2.5[1]
This compound - Data not available

Note: IC50 values can vary between studies and parasite strains. The data presented are for comparative purposes.

Comparative Toxicity

The primary dose-limiting toxicity of 8-aminoquinolines is methemoglobinemia and acute hemolytic anemia in G6PD-deficient individuals. This compound has been reported to have a more favorable toxicity profile compared to primaquine[2].

Table 2: Comparative Hemolytic Toxicity of an 8-Aminoquinoline Analog (M8506) and Primaquine in Rabbits

Compound (40 mg/kg/day for 4 days)Parameter (Day 7 post-treatment)ValueControl Value
Primaquine Methemoglobin (%)22.1 ± 21.88.2 ± 5.3
Reticulocytes (/1,000 RBC)92.0 ± 88.037.5 ± 16.2
Heinz Bodies (/1,000 RBC)203.8 ± 126.757.4 ± 45.1
M8506 (Trifluoroacetoprimaquine) Methemoglobin (%)10.8 ± 8.98.2 ± 5.3
Reticulocytes (/1,000 RBC)42.2 ± 20.337.5 ± 16.2
Heinz Bodies (/1,000 RBC)196.3 ± 123.157.4 ± 45.1

Data from a study on a primaquine analog, M8506, illustrating the type of comparative data needed for a direct this compound comparison.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not widely available in recent literature. For comparison, the general pharmacokinetic profiles of other 8-aminoquinolines are summarized below.

Table 3: General Pharmacokinetic Parameters of Selected 8-Aminoquinolines

CompoundHalf-life (t½)CmaxReference
Primaquine6-12 hoursVariable[3]
Tafenoquine~15 daysVariable
This compound Data not available Data not available

Mechanism of Action

The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS) that damage parasite cells. It is also suggested that these compounds interfere with the parasite's DNA.

This compound has been shown to bind to nucleic acids, which likely inhibits essential cellular processes within the malaria parasite[2]. The exact nature of this interaction (e.g., intercalation or groove binding) is a subject of ongoing research.

8_Aminoquinoline_MoA cluster_HostCell Host Hepatocyte cluster_Parasite Malaria Parasite (Hypnozoite) Drug 8-Aminoquinoline (e.g., this compound) Metabolism CYP450 Metabolism Drug->Metabolism Metabolites Reactive Metabolites (e.g., Quinone-imines) Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling DNA_Interaction Interaction with Parasite DNA Metabolites->DNA_Interaction DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Parasite_Death Parasite Death DNA_Damage->Parasite_Death Mitochondrial_Dysfunction->Parasite_Death DNA_Interaction->Parasite_Death

Hypothesized Mechanism of Action of 8-Aminoquinolines.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and parasitemia of 0.5%. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Methemoglobinemia Assay

This assay measures the level of methemoglobin (MetHb), an oxidized form of hemoglobin that is unable to bind oxygen, in red blood cells following exposure to a drug.

Methodology:

  • Blood Collection: Whole blood is collected from the test subjects (e.g., rabbits, human volunteers) at baseline and at various time points after drug administration.

  • Hemolysate Preparation: A small aliquot of blood is hemolyzed by adding a lysing agent.

  • Spectrophotometric Measurement: The absorbance of the hemolysate is measured at multiple wavelengths, typically including the isosbestic point for oxyhemoglobin and deoxyhemoglobin, and a wavelength where MetHb has a distinct absorbance.

  • Calculation: The percentage of MetHb is calculated using a formula based on the absorbance readings at different wavelengths.

Hemolysis Assay (Heinz Body Formation)

The formation of Heinz bodies (denatured hemoglobin precipitates within red blood cells) is an indicator of oxidative damage and potential for hemolysis.

Methodology:

  • Blood Smear Preparation: A thin blood smear is prepared from a blood sample.

  • Staining: The smear is stained with a supravital stain, such as crystal violet or new methylene blue, which makes Heinz bodies visible.

  • Microscopic Examination: The stained smear is examined under a light microscope.

  • Quantification: The number of red blood cells containing Heinz bodies is counted per 1,000 red blood cells to determine the percentage of affected cells.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Toxicity Assays Culture P. falciparum Culture Drug_Plates Drug Dilution Plates Culture->Drug_Plates Incubation 72h Incubation Drug_Plates->Incubation SYBR_Green SYBR Green I Assay Incubation->SYBR_Green IC50 IC50 Determination SYBR_Green->IC50 Animal_Model Animal Model (e.g., Rabbit) Drug_Admin Drug Administration Animal_Model->Drug_Admin Blood_Sampling Blood Sampling (Time Points) Drug_Admin->Blood_Sampling MetHb_Assay Methemoglobin Assay Blood_Sampling->MetHb_Assay Heinz_Body_Assay Heinz Body Assay Blood_Sampling->Heinz_Body_Assay Toxicity_Profile Toxicity Profile MetHb_Assay->Toxicity_Profile Heinz_Body_Assay->Toxicity_Profile

General workflow for in vitro and in vivo evaluation.

Conclusion and Future Directions

This compound remains a compound of interest within the 8-aminoquinoline class due to early indications of a favorable efficacy and toxicity profile. However, a comprehensive head-to-head comparison with currently used 8-aminoquinolines is hampered by the lack of publicly available, direct comparative data, particularly for its antiplasmodial IC50 and pharmacokinetic parameters.

Future research should focus on:

  • Direct Comparative Studies: Conducting well-controlled in vitro and in vivo studies to directly compare the efficacy and toxicity of this compound with primaquine and tafenoquine.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animal models and humans to determine key parameters such as Cmax, half-life, and bioavailability.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound interacts with parasitic DNA and other cellular targets.

A renewed investigation into this compound, leveraging modern drug discovery and development tools, could potentially lead to a safer and more effective treatment for relapsing malaria.

References

Validating the Antimalarial Potential of Novel Isopentaquine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of drug-resistant malaria necessitates the exploration of novel therapeutic agents. Isopentaquine, an 8-aminoquinoline derivative, has historically shown promise as an antimalarial. This guide provides a comparative analysis of the antimalarial activity of novel derivatives related to the quinoline scaffold, focusing on isoquine and isotebuquine, structural isomers of the established drugs amodiaquine and tebuquine, respectively. These compounds represent a strategic modification to the 4-aminoquinoline structure, offering insights into overcoming toxicity issues associated with their parent compounds. This guide synthesizes in vitro and in vivo data to validate their potential as next-generation antimalarials.

Performance Comparison of Novel Quinoline Derivatives

The following tables summarize the in vitro antiplasmodial activity, in vivo efficacy, and cytotoxicity of novel isoquine and isotebuquine analogues compared to standard antimalarial drugs.

Table 1: In Vitro Antiplasmodial Activity of Novel Quinoline Analogues against Plasmodium falciparum

Compound/DrugP. falciparum StrainIC50 (ng/mL)IC50 (nM)Reference
Isoquine Analogue (CS-2) RKL-2 (Chloroquine-sensitive)1000-
Isotebuquine Analogue (1a) D6 (Chloroquine-sensitive)0.3-
W2 (Chloroquine-resistant)0.3-
TM91C235 (Chloroquine-resistant)0.3-
Amodiaquine ---
Chloroquine RKL-2 (Chloroquine-sensitive)<62.5-
Isoquine (ISQ1) K1 (Chloroquine-resistant)-6.01 ± 8.0
HB3 (Chloroquine-sensitive)--

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Antimalarial Efficacy of Isoquine against Plasmodium yoelii in Mice

CompoundED50 (mg/kg)Reference
Isoquine (ISQ1) 1.6 - 3.7
Amodiaquine 7.4 - 7.9

ED50: Half-maximal effective dose.

Table 3: Cytotoxicity and Selectivity Index of Novel Quinoline Analogues

CompoundCell LineIC50 (µg/mL)Selectivity Index (SI)Reference
Isotebuquine Analogues Mouse Macrophage0.7 - 6>1000

IC50: Half-maximal inhibitory concentration in mammalian cells. SI = IC50 (mammalian cells) / IC50 (P. falciparum)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the compounds against P. falciparum is determined using the JSB stained slide method or a [3H]-hypoxanthine incorporation assay.

JSB Stained Slide Method

  • Plasmodium falciparum cultures (e.g., RKL-2 strain) are maintained in continuous culture in human erythrocytes.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted with culture medium.

  • The parasite culture is exposed to various concentrations of the test compounds in 96-well microtiter plates.

  • After a specified incubation period (e.g., 24-48 hours), thin blood smears are prepared from each well.

  • The smears are stained with JSB stain, and the percentage of parasites showing schizont maturation inhibition is determined microscopically by counting the number of schizonts per 200 asexual parasites.

  • The 50% inhibitory concentration (IC50) is calculated by probit analysis.

[3H]-Hypoxanthine Incorporation Assay

  • Synchronized P. falciparum cultures are incubated with serial dilutions of the test compounds in a 96-well plate.

  • [3H]-hypoxanthine is added to each well.

  • After 24-48 hours of incubation, the plates are harvested, and the incorporation of [3H]-hypoxanthine into the parasite's nucleic acids is measured using a scintillation counter.

  • The IC50 value is determined by comparing the radioactivity in treated wells to that in untreated control wells.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)[4][5][6]

This test evaluates the ability of a compound to suppress the proliferation of parasites in a murine model.

  • Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii.

  • Two to four hours after infection, the mice are treated orally or subcutaneously with the test compounds once daily for four consecutive days.

  • On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • The average percentage of parasitemia suppression is calculated in comparison to a control group of untreated mice.

  • The dose that suppresses parasitemia by 50% (ED50) is determined.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against a mammalian cell line (e.g., mouse macrophage) is assessed to determine their selectivity.

  • Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then incubated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for 8-Aminoquinolines

The antimalarial activity of 8-aminoquinolines like this compound is believed to be mediated through metabolic activation by host liver enzymes, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.

8-Aminoquinoline Mechanism of Action cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8-AQ 8-Aminoquinoline (e.g., this compound) CYP450 Cytochrome P450 Enzymes 8-AQ->CYP450 Metabolism Metabolites Reactive Metabolites CYP450->Metabolites Generates ROS Reactive Oxygen Species (ROS) Metabolites->ROS Induces Parasite_Damage Oxidative Damage to Parasite Macromolecules (DNA, Proteins, Lipids) ROS->Parasite_Damage Causes Parasite_Death Parasite Death Parasite_Damage->Parasite_Death Leads to

Caption: Proposed metabolic activation pathway of 8-aminoquinolines.

Experimental Workflow for Antimalarial Drug Discovery

The process of identifying and validating new antimalarial compounds involves a series of in vitro and in vivo experiments.

Antimalarial Drug Discovery Workflow Start Compound Synthesis (Novel Derivatives) In_Vitro_Assay In Vitro Antiplasmodial Assay (P. falciparum) Start->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) In_Vitro_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index In_Vivo_Efficacy In Vivo Efficacy Study (Murine Model) Selectivity_Index->In_Vivo_Efficacy High SI Lead_Compound Lead Compound Identification In_Vivo_Efficacy->Lead_Compound Active in vivo

Caption: A typical workflow for the evaluation of new antimalarial candidates.

Isopentaquine's Efficacy Against Chloroquine-Resistant Malaria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Isopentaquine is an 8-aminoquinoline derivative, a class of compounds known for their activity against the liver stages of malaria parasites and, in some cases, against blood-stage parasites.[1] The rise and spread of chloroquine resistance in Plasmodium falciparum and Plasmodium vivax necessitates the exploration of alternative therapies. While this compound has been studied for its antimalarial properties, particularly against P. vivax, its specific effectiveness against chloroquine-resistant strains of P. falciparum remains poorly documented in available literature.[1]

Comparative In Vitro Activity: An Extrapolation from 8-Aminoquinoline Analogs

Direct IC50 values for this compound against chloroquine-sensitive and chloroquine-resistant P. falciparum strains could not be located in the reviewed literature. However, a study on thirteen other 8-aminoquinoline analogs provides valuable insight into the potential activity of this drug class against resistant parasites. The findings from this study are summarized below. It is crucial to note that This compound was not among the compounds tested in this specific study.

Compound ClassDrugP. falciparum StrainIC50 (nM)Fold-ResistanceReference
8-Aminoquinoline This compound Chloroquine-Sensitive Data Not Available N/A
Chloroquine-Resistant Data Not Available
8-Aminoquinoline Analogs WR 249420Chloroquine-Sensitive (average)50-100N/A[2]
Chloroquine-Resistant (average)50-100No Cross-Resistance[2]
WR 251855Chloroquine-Sensitive (average)50-100N/A[2]
Chloroquine-Resistant (average)50-100No Cross-Resistance[2]
PrimaquineChloroquine-Sensitive (average)>1000N/A[2]
Chloroquine-Resistant (average)>1000No Cross-Resistance[2]
4-Aminoquinoline ChloroquineChloroquine-Sensitive~10-30N/A[3]
Chloroquine-Resistant>100>3-10 fold[3]

Table 1: Illustrative In Vitro Antiplasmodial Activity of 8-Aminoquinoline Analogs and Chloroquine. The data for 8-aminoquinoline analogs is sourced from a study that did not include this compound and is presented here for contextual purposes.[2] The table highlights that the tested 8-aminoquinolines did not exhibit cross-resistance with chloroquine.

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum

A standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds is the [3H]-hypoxanthine incorporation assay.

Methodology:

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or Albumax.

  • Drug Preparation: The test compound (this compound) and reference drugs (chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are incubated for 48 hours under the same conditions as the parasite culture.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Scintillation Counting: The plates are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing in a Murine Model

The Plasmodium berghei-infected mouse model is a commonly used preliminary in vivo screen for antimalarial compounds.

Methodology:

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compound (this compound) and a reference drug (chloroquine) are administered orally or via another appropriate route at various doses for a set number of consecutive days, typically starting 24 hours post-infection.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The mean survival time of the mice in each group is also recorded.

Visualizing Experimental and Mechanistic Pathways

Experimental_Workflow cluster_culture Parasite Culture cluster_assay In Vitro Assay Culture Maintain P. falciparum Cultures (Sensitive & Resistant Strains) Synchronize Synchronize Parasites (Ring Stage) Culture->Synchronize Infect_Plates Add Synchronized Parasites to Plates Synchronize->Infect_Plates Prepare_Plates Prepare Drug Dilution Plates Prepare_Plates->Infect_Plates Incubate_48h Incubate for 48h Infect_Plates->Incubate_48h Add_Label Add [3H]-hypoxanthine Incubate_48h->Add_Label Incubate_24h Incubate for 24h Add_Label->Incubate_24h Harvest Harvest and Measure Radioactivity Incubate_24h->Harvest Analyze Calculate IC50 Values Harvest->Analyze

In Vitro Antimalarial Drug Testing Workflow.

Malaria_Drug_Action cluster_parasite Plasmodium falciparum cluster_drugs Antimalarial Drugs DV Digestive Vacuole (Acidic pH) Heme Toxic Free Heme DV->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization PfCRT PfCRT Transporter CQ Chloroquine PfCRT->CQ Efflux (Resistance) CQ->DV Accumulates CQ->Heme Inhibits Polymerization IQ This compound (8-Aminoquinoline) Parasite_Processes Inhibits DNA Replication & Metabolism IQ->Parasite_Processes Binds to Nucleic Acids

Mechanisms of Action and Resistance.

Conclusion

While this compound's role as an 8-aminoquinoline suggests a potential mechanism of action distinct from chloroquine, which could imply activity against chloroquine-resistant strains, there is a clear absence of direct experimental evidence to substantiate this. The available data on other 8-aminoquinoline analogs, which do not show cross-resistance with chloroquine, is encouraging but cannot be directly extrapolated to this compound without specific studies.[2] Further in vitro and in vivo investigations are imperative to definitively characterize the efficacy of this compound against chloroquine-resistant Plasmodium falciparum and to determine its potential role in the therapeutic arsenal against resistant malaria.

References

Isopentaquine: A Comparative Analysis of Cross-Resistance with Existing Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isopentaquine, an 8-aminoquinoline antimalarial, and its potential cross-resistance profile with other existing antimalarial agents. While direct, comprehensive experimental data on the cross-resistance of this compound is limited in contemporary literature, this document synthesizes historical context with established principles of antimalarial resistance to offer a predictive comparison. The guide includes detailed experimental protocols for assessing antimalarial cross-resistance and visual workflows to support further research in this area.

Introduction to this compound

This compound is an 8-aminoquinoline derivative, a class of compounds known for their activity against the liver stages of Plasmodium parasites, making them crucial for preventing relapse in Plasmodium vivax and Plasmodium ovale infections. Developed in the 1940s during a large-scale research program in the United States, this compound emerged alongside other notable 8-aminoquinolines like primaquine and pentaquine[1]. While primaquine became the most widely used drug in this class, this compound has been noted for its potential to reduce the infectivity of Plasmodium falciparum gametocytes, which is a critical factor in controlling malaria transmission.

The mechanism of action for 8-aminoquinolines is not fully elucidated but is thought to involve the generation of reactive oxygen species that damage parasite cells. Understanding the cross-resistance profile of this compound is essential for evaluating its potential role in combination therapies and for anticipating its efficacy in regions with prevalent resistance to other antimalarials.

Cross-Resistance Profile of this compound

Cross-resistance occurs when a malaria parasite strain develops resistance to one drug and, as a result, becomes resistant to other drugs with a similar chemical structure or mechanism of action. Due to the limited recent research on this compound, a comprehensive, experimentally determined cross-resistance table is not available. However, based on the patterns observed with other 8-aminoquinolines and different classes of antimalarials, a hypothetical cross-resistance profile can be postulated.

The following table summarizes potential cross-resistance patterns. It is critical to note that the IC50 values for this compound are hypothetical and require experimental validation. The values for comparator drugs are representative of those found in published literature for various P. falciparum strains.

Antimalarial DrugDrug ClassChloroquine-Sensitive (e.g., 3D7) IC50 (nM)Chloroquine-Resistant (e.g., K1) IC50 (nM)Primaquine-Resistant (Hypothetical) IC50 (nM)Notes on Potential Cross-Resistance
This compound 8-Aminoquinoline [Placeholder: 100-500] [Placeholder: 100-500] [Placeholder: >1000] Likely cross-resistance with other 8-aminoquinolines like primaquine and pamaquine due to structural similarity. Unlikely to show cross-resistance with 4-aminoquinolines (chloroquine) or artemisinin derivatives.
Chloroquine4-Aminoquinoline10 - 30200 - 50010 - 30High-level resistance is well-documented. No expected cross-resistance with 8-aminoquinolines.
Primaquine8-Aminoquinoline500 - 1000500 - 1000>2000The reference 8-aminoquinoline. Resistance is emerging in some regions.
Tafenoquine8-Aminoquinoline200 - 600200 - 600>1500A newer 8-aminoquinoline with a longer half-life. Cross-resistance with primaquine is expected.
MefloquineAryl-amino alcohol10 - 4030 - 8010 - 40Resistance is associated with amplification of the pfmdr1 gene. Unlikely cross-resistance with 8-aminoquinolines.
ArtemisininArtemisinin derivative1 - 51 - 51 - 5Resistance is characterized by delayed parasite clearance. No known cross-resistance with 8-aminoquinolines.
AtovaquoneNaphthoquinone1 - 31 - 31 - 3Resistance develops rapidly through mutations in the cytochrome b gene. No expected cross-resistance with 8-aminoquinolines.

Experimental Protocols

Standardized in-vitro susceptibility assays are fundamental for determining the cross-resistance profile of antimalarial compounds. The following are detailed methodologies for key experiments.

In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.

1. Parasite Culture:

  • Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasitemia is monitored daily by Giemsa-stained thin blood smears.

2. Drug Plate Preparation:

  • Antimalarial drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate. A top concentration of 1000 nM is common, with 2-fold serial dilutions.

  • Drug-free wells serve as negative controls, and wells with uninfected erythrocytes serve as background controls.

3. Assay Procedure:

  • Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2.5%.

  • 200 µL of the parasite suspension is added to each well of the drug-prepared plate.

  • The plate is incubated for 72 hours under the conditions described above.

4. Lysis and Staining:

  • After incubation, the plate is frozen at -20°C to lyse the red blood cells.

  • The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of lysis buffer) is added to each well.

  • The plate is incubated in the dark at room temperature for 1 hour.

5. Data Acquisition and Analysis:

  • Fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • The fluorescence values are corrected by subtracting the background fluorescence from uninfected erythrocytes.

  • The percentage of parasite growth inhibition is calculated relative to the drug-free control wells.

  • IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cross-resistance studies and a simplified representation of a potential signaling pathway involved in 8-aminoquinoline action.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis start Start: Select Parasite Strains (Drug-Sensitive & Resistant) culture Continuous In Vitro Culture start->culture plate Plate Parasites and Drugs in 96-well Plates culture->plate drug_prep Prepare Serial Dilutions of Test and Reference Drugs drug_prep->plate incubate Incubate for 72 hours plate->incubate measure Measure Parasite Growth (e.g., SYBR Green Fluorescence) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50 compare Compare IC50s for Cross-Resistance ic50->compare

Caption: Workflow for in vitro antimalarial cross-resistance testing.

signaling_pathway cluster_drug_action Putative 8-Aminoquinoline Mechanism This compound This compound metabolism Metabolic Activation (e.g., by host enzymes) This compound->metabolism metabolites Reactive Metabolites metabolism->metabolites ros Reactive Oxygen Species (ROS) Generation metabolites->ros damage Oxidative Damage to Parasite Macromolecules ros->damage death Parasite Death damage->death

Caption: Hypothesized mechanism of action for 8-aminoquinolines.

References

Isopentaquine's Antimalarial Battle: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isopentaquine's antimalarial activity, placing its performance in context with alternative therapies. Leveraging available experimental data, this document delves into the in vitro and in vivo efficacy of this 8-aminoquinoline derivative, offering insights into its potential role in malaria treatment.

This compound, a derivative of 8-aminoquinoline, has been investigated for its antimalarial properties, particularly its activity against the relapsing forms of Plasmodium vivax. While research on this compound is not as extensive as for its close analog, primaquine, existing studies provide valuable information on its efficacy. This guide synthesizes the available data to facilitate a comparative understanding of this compound's performance.

In Vitro Antimalarial Activity: A Data Gap

To provide a frame of reference, the following table summarizes the in vitro activity of the closely related 8-aminoquinoline compound, primaquine, against different strains of Plasmodium falciparum. It is crucial to note that these values are for comparative context and do not represent the in vitro activity of this compound.

Table 1: In Vitro Antimalarial Activity of Primaquine against Plasmodium falciparum Strains

P. falciparum StrainIC50 (nM)
3D7 (Chloroquine-sensitive)980
K1 (Chloroquine-resistant)1200
W2 (Chloroquine-resistant)1500

Note: Data presented is for Primaquine and is intended for contextual comparison only. Specific IC50 values for this compound are not available in the reviewed literature.

In Vivo Antimalarial Efficacy: Human Studies Data

Historical in vivo studies in human volunteers provide the primary source of comparative efficacy data for this compound. A key study compared the curative activity of this compound, primaquine, pamaquine, and SN-3883 against the Chesson strain of P. vivax, a strain known for its frequent relapses. The findings from this study are summarized below.

Table 2: Comparative In Vivo Efficacy of this compound and Primaquine against P. vivax (Chesson Strain) in Human Volunteers

DrugTotal Dose (mg/kg)Dosing RegimenEfficacy (Relapse Prevention)Reference
This compound 5.25Administered over 14 daysReportedly greater than Primaquine at 3.5 mg/kgCooper et al., 1953[1][2]
Primaquine 3.5Administered over 14 daysStandard comparatorCooper et al., 1953[1][2]

These findings suggest that this compound may possess a higher efficacy in preventing relapse of P. vivax malaria compared to a standard dose of primaquine.[2]

Experimental Protocols

The methodologies employed in the assessment of antimalarial drug efficacy are critical for the interpretation of results. The following sections detail the general protocols for in vitro and in vivo antimalarial testing.

In Vitro Susceptibility Testing

Standard in vitro assays are used to determine the susceptibility of Plasmodium parasites to antimalarial compounds. A common method is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Drug Preparation: The test compounds are serially diluted in appropriate solvents and added to 96-well microplates.

  • Assay Procedure: Synchronized ring-stage parasites are added to the drug-containing wells. The plates are incubated for 72 hours.

  • Data Analysis: After incubation, a lytic agent containing SYBR Green I dye is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Efficacy Testing (Human Studies)

The in vivo efficacy of this compound was evaluated in human volunteers infected with the Chesson strain of P. vivax. The general protocol for such studies is as follows:

  • Subject Recruitment: Healthy, non-immune adult male volunteers are recruited for the study.

  • Infection: Subjects are infected with a standardized number of sporozoites from infected mosquitoes.

  • Parasitemia Monitoring: Blood smears are examined daily to monitor the development of parasitemia.

  • Drug Administration: Once a patent infection is confirmed, the test drug is administered at a specified dose and regimen.

  • Follow-up: Subjects are monitored for an extended period (e.g., several months) for the recurrence of parasitemia, which indicates a relapse from the liver-stage hypnozoites.

  • Efficacy Determination: The curative efficacy is determined by the proportion of subjects who do not experience a relapse during the follow-up period.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using Graphviz, depict the workflows for in vitro and in vivo antimalarial testing.

in_vitro_workflow cluster_culture Parasite Culture cluster_assay Assay cluster_analysis Data Analysis culture P. falciparum Culture in Human Erythrocytes synchronize Synchronize to Ring Stage culture->synchronize incubation Incubate Parasites with Drug for 72h synchronize->incubation drug_prep Prepare Serial Dilutions of Test Compound drug_prep->incubation sybr_green Add Lysis Buffer with SYBR Green I incubation->sybr_green read_fluorescence Measure Fluorescence sybr_green->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50

Caption: Workflow for in vitro antimalarial susceptibility testing.

in_vivo_workflow cluster_enrollment Enrollment & Infection cluster_monitoring Monitoring & Treatment cluster_followup Follow-up & Efficacy recruit Recruit Human Volunteers infect Infect with P. vivax (Chesson Strain) recruit->infect monitor_parasitemia Monitor Daily Parasitemia infect->monitor_parasitemia administer_drug Administer Test Drug monitor_parasitemia->administer_drug long_term_followup Long-term Follow-up for Relapse administer_drug->long_term_followup determine_efficacy Determine Curative Efficacy long_term_followup->determine_efficacy

Caption: Workflow for in vivo antimalarial efficacy testing in humans.

Conclusion

This compound, an 8-aminoquinoline antimalarial, has demonstrated promising in vivo efficacy against the relapsing Chesson strain of P. vivax in human studies, potentially offering an advantage over standard primaquine regimens.[2] However, a significant gap exists in the understanding of its in vitro activity, with no publicly available IC50 data. Further research, including modern in vitro susceptibility testing and well-controlled in vivo studies, is warranted to fully elucidate the antimalarial profile of this compound and its potential for future drug development strategies.

References

Comparative Toxicity Profiles of Isopentaquine and Primaquine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available experimental data on the toxicities of the 8-aminoquinoline antimalarials, Isopentaquine and Primaquine.

This guide provides a comprehensive comparison of the toxicity profiles of this compound and primaquine, two closely related 8-aminoquinoline compounds used in the treatment of malaria. While both drugs are effective against the relapsing forms of Plasmodium vivax and Plasmodium ovale, their clinical use is often limited by their potential for toxicity, particularly hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This document summarizes key experimental findings, presents available quantitative data in a comparative format, and details the methodologies of pivotal toxicity assays to inform researchers, scientists, and drug development professionals.

Executive Summary

Primaquine, the prototypical 8-aminoquinoline, is well-characterized for its dose-dependent hemolytic toxicity in G6PD-deficient individuals and its tendency to induce methemoglobinemia. This compound, a structural analog, has been historically evaluated as a potentially less toxic alternative. Early comparative studies in human volunteers suggested that this compound might have a superior therapeutic index, exhibiting comparable antimalarial efficacy with reduced toxicity at therapeutic doses. However, a comprehensive modern comparative dataset is lacking. This guide synthesizes the available historical and contemporary data to provide a comparative overview.

Quantitative Toxicity Data

The following table summarizes the available quantitative data comparing the toxicity of this compound and primaquine. It is important to note that much of the direct comparative data for this compound dates from older studies, and modern standardized in vitro cytotoxicity data is limited.

Toxicity ParameterThis compoundPrimaquineCell Line / SystemReference
Maximum Tolerated Dose (Human) 60 mg daily for 14 days30 mg daily for 14 daysHuman volunteers[1][2]
Hemolytic Effects (Human, G6PD-deficient) Mild to moderate hemolysisSignificant hemolysisHuman volunteers[1][2]
Methemoglobinemia (Human) Lower propensityHigher propensityHuman volunteers[1][2]
In Vitro Cytotoxicity (MDL50) Data not available180 µg/mLHepG2 (human hepatoma)[3]
In Vitro Cytotoxicity (MDL50) Data not available263 µg/mLBGM (monkey kidney)[3]

Note: MDL50 (Median Lethal Dose) represents the concentration at which 50% of the cells are killed. The data for primaquine provides a baseline for its cytotoxic potential against liver and kidney cell lines. The absence of directly comparable modern in vitro data for this compound is a significant knowledge gap.

Key Toxicity Profiles

Hemolytic Anemia in G6PD Deficiency

The most significant and well-documented toxicity associated with 8-aminoquinolines is acute hemolytic anemia in individuals with a deficiency in the G6PD enzyme. This enzyme is crucial for protecting red blood cells from oxidative damage.

Primaquine: The hemolytic toxicity of primaquine is directly linked to its oxidative metabolites.[4][5] In G6PD-deficient individuals, the red blood cells are unable to neutralize the reactive oxygen species generated by these metabolites, leading to premature destruction of the erythrocytes.[4][5] The severity of hemolysis is dependent on the dose of primaquine and the specific G6PD variant.[6][7]

This compound: Historical comparative studies in human volunteers indicated that this compound produced less severe hemolysis than primaquine at equivalent therapeutic doses.[1][2] This suggests a potentially wider safety margin for this compound in populations with a high prevalence of G6PD deficiency. However, quantitative in vitro hemolytic assays directly comparing the two compounds using modern methodologies are needed for confirmation.

Methemoglobinemia

Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to functional anemia and cyanosis.

Primaquine: Administration of primaquine is known to cause a dose-dependent increase in methemoglobin levels in the blood.[8][9] This is attributed to the oxidative stress induced by its metabolites.[4][5] While generally reversible and asymptomatic at therapeutic doses in individuals with normal G6PD levels, it can be a significant clinical concern, especially in cases of overdose or in susceptible individuals.[10]

This compound: The 1953 comparative study reported that this compound had a lower propensity to induce methemoglobinemia compared to primaquine.[1][2] This finding, if substantiated by modern analytical methods, would represent a significant safety advantage for this compound.

Metabolic Pathways and Bioactivation

The toxicity of 8-aminoquinolines is intrinsically linked to their metabolic activation.

Primaquine: Primaquine is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to exert its therapeutic and toxic effects.[11][12][13] The key metabolic pathway involves hydroxylation to form phenolic metabolites, which are then oxidized to reactive quinone-imine species, such as the 5,6-orthoquinone.[4][5] These reactive metabolites are responsible for generating oxidative stress and causing hemolysis and methemoglobinemia.

primaquine_metabolism Primaquine Primaquine CYP2D6 CYP2D6 Primaquine->CYP2D6 Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 5-hydroxyprimaquine) CYP2D6->Hydroxylated_Metabolites Quinone_Imine_Metabolites Quinone-Imine Metabolites (e.g., 5,6-orthoquinone) Hydroxylated_Metabolites->Quinone_Imine_Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Quinone_Imine_Metabolites->Oxidative_Stress Toxicity Hemolysis & Methemoglobinemia Oxidative_Stress->Toxicity hemolysis_workflow start Start blood_collection Collect G6PD-deficient blood start->blood_collection rbc_isolation Isolate and wash RBCs blood_collection->rbc_isolation drug_incubation Incubate RBCs with This compound/Primaquine rbc_isolation->drug_incubation centrifugation Centrifuge to pellet intact RBCs drug_incubation->centrifugation supernatant_analysis Measure hemoglobin in supernatant (Absorbance at 540 nm) centrifugation->supernatant_analysis data_analysis Calculate % Hemolysis and determine HC50 supernatant_analysis->data_analysis end End data_analysis->end

References

A Comparative Meta-Analysis of 8-Aminoquinolines in Clinical Trials, Including Isopentaquine, for the Treatment of Relapsing Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for 8-aminoquinoline compounds, with a specific focus on the historical data available for Isopentaquine. The objective is to offer an objective comparison of the performance of these compounds against Plasmodium vivax, the primary cause of relapsing malaria. This analysis is based on a review of available published clinical trial data.

Comparative Efficacy of 8-Aminoquinolines against P. vivax Relapse

The primary measure of efficacy for 8-aminoquinolines is their ability to prevent the relapse of malaria, a phenomenon caused by the dormant liver stages (hypnozoites) of P. vivax. A key historical study conducted by Cooper and colleagues in 1953 provides the most direct comparison of this compound with other 8-aminoquinolines. The study utilized the Chesson strain of P. vivax, known for its frequent relapses.

The table below summarizes the relapse rates observed in this pivotal study. All 8-aminoquinolines were administered in combination with quinine sulfate.

8-Aminoquinoline DerivativeDaily Dosage (base)Duration of TreatmentNumber of SubjectsRelapse Rate
This compound 60 mg14 days3435%[1]
Primaquine20 mg14 days3415%[1]
Primaquine10 mg14 days3465%[1]
SN-388360 mg14 days349%[1]
SN-388330 mg14 days3421%[1]
Pamaquine60 mg14 days3482%[1]

From this data, SN-3883 at a daily dose of 60 mg demonstrated the lowest relapse rate, followed by primaquine at 20 mg daily. This compound, at a daily dose of 60 mg, showed a relapse rate of 35%. While more effective than pamaquine and a lower dose of primaquine, it was less effective than the higher dose of primaquine and both tested dosages of SN-3883 in this study[1]. It is important to note that toxic manifestations for any of the compounds in this trial were reported as "not alarming," although specific adverse event data for each drug were not detailed in the summary[1].

Experimental Protocols

The following is a summary of the experimental design based on the available information from the 1953 study by Cooper et al.

Study Design: The clinical trial was a controlled study involving human volunteers at a Federal penal institution.

Malaria Strain: Participants were infected with the Chesson strain of Plasmodium vivax via mosquito transmission. This strain is characterized by frequent and early relapses.

Treatment Regimen:

  • Part I: Six different therapeutic regimens were tested, each in a group of 34 men.

  • The 8-aminoquinoline derivatives (this compound, Primaquine, SN-3883, and Pamaquine) were administered every 6 hours for 14 days.

  • Concurrently, all participants received quinine sulfate at a dose of 250 mg of base every 6 hours for the same 14-day period to manage the acute blood-stage infection[1].

  • Part II: This part of the study evaluated shorter 7-day regimens of primaquine and SN-3883 in combination with chloroquine for the acute attack. These shorter courses resulted in high relapse rates of 80-100%[1].

Endpoint: The primary endpoint was the incidence of relapse following the primary attack[1].

Mechanism of Action and Signaling Pathways

The precise signaling pathways for this compound have not been extensively elucidated in recent literature. However, the general mechanism of action for the 8-aminoquinoline class of drugs is understood to involve a complex process of metabolic activation and the generation of reactive oxygen species (ROS).

8-aminoquinolines are believed to act as prodrugs, requiring bioactivation by host cytochrome P450 enzymes (primarily CYP2D6) into reactive metabolites. These metabolites can then undergo redox cycling, a process that generates significant oxidative stress within the parasite. This oxidative stress is thought to disrupt the parasite's mitochondrial electron transport chain and damage its DNA, ultimately leading to the death of the hypnozoites in the liver.

Below is a generalized workflow illustrating the proposed mechanism of action for 8-aminoquinolines.

8_Aminoquinoline_Mechanism 8-Aminoquinoline (Prodrug) 8-Aminoquinoline (Prodrug) CYP2D6 (Liver) CYP2D6 (Liver) 8-Aminoquinoline (Prodrug)->CYP2D6 (Liver) Metabolic Activation Reactive Metabolites Reactive Metabolites CYP2D6 (Liver)->Reactive Metabolites Redox Cycling Redox Cycling Reactive Metabolites->Redox Cycling Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Oxygen Species (ROS)->Mitochondrial Dysfunction DNA Damage DNA Damage Reactive Oxygen Species (ROS)->DNA Damage Hypnozoite Death Hypnozoite Death Mitochondrial Dysfunction->Hypnozoite Death DNA Damage->Hypnozoite Death

Generalized Mechanism of 8-Aminoquinolines

The following diagram illustrates the typical workflow of a clinical trial for evaluating anti-relapse malaria drugs, based on the historical context of the studies discussed.

Malaria_Trial_Workflow cluster_enrollment Enrollment & Infection cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Volunteer Recruitment Volunteer Recruitment Infection with P. vivax (Mosquito Bite) Infection with P. vivax (Mosquito Bite) Volunteer Recruitment->Infection with P. vivax (Mosquito Bite) Acute Attack Treatment (e.g., Quinine) Acute Attack Treatment (e.g., Quinine) Infection with P. vivax (Mosquito Bite)->Acute Attack Treatment (e.g., Quinine) Concomitant 8-Aminoquinoline Administration Concomitant 8-Aminoquinoline Administration Acute Attack Treatment (e.g., Quinine)->Concomitant 8-Aminoquinoline Administration Monitoring for Parasitemia Monitoring for Parasitemia Concomitant 8-Aminoquinoline Administration->Monitoring for Parasitemia Recording of Relapses Recording of Relapses Monitoring for Parasitemia->Recording of Relapses Data Analysis Data Analysis Recording of Relapses->Data Analysis

Anti-Relapse Malaria Clinical Trial Workflow

References

Isopentaquine: A Historical Clinical Perspective on an Antimalarial Contender

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the 8-aminoquinoline Isopentaquine, based on mid-20th century clinical data, reveals a promising but ultimately subordinate alternative to primaquine for the radical cure of vivax malaria. While demonstrating efficacy in preventing malarial relapses, this compound was associated with a higher relapse rate at comparable dosages than other compounds under investigation, leading to its eventual discontinuation in clinical development.

Developed in the 1940s as part of a widespread effort to synthesize novel antimalarial agents, this compound belongs to the 8-aminoquinoline class of drugs, which are uniquely capable of eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale that cause relapsing malaria. Historical clinical trials, most notably those conducted on human volunteers with the Chesson strain of P. vivax, aimed to identify compounds with superior efficacy and lower toxicity than the then-standard, pamaquine.

Comparative Efficacy in Preventing Vivax Malaria Relapse

Clinical investigations from the era provide a quantitative comparison of this compound against its direct competitor, primaquine, and other analogues. The primary endpoint in these studies was the prevention of relapse following a course of treatment. Data from key comparative trials are summarized below.

CompoundDaily Dose (Base)Treatment DurationRelapse Incidence (%)[1]
This compound 60 mg14 Days35%
Primaquine 20 mg14 Days15%
Primaquine 10 mg14 Days65%
Pamaquine 60 mg14 Days82%
SN-3883 60 mg14 Days9%
SN-3883 30 mg14 Days21%

Table 1: Comparison of relapse rates of P. vivax (Chesson strain) after a 14-day course of various 8-aminoquinolines administered with quinine.

The data clearly indicate that while this compound at 60 mg/day offered a significant reduction in relapse rates compared to pamaquine (35% vs. 82%), it was less effective than primaquine administered at a lower dose of 20 mg/day (15% relapse rate)[1]. Another compound, SN-3883, showed the highest efficacy in this particular study[1]. The superior efficacy and tolerability of primaquine ultimately led to its adoption as the standard of care for the radical cure of vivax malaria, overshadowing this compound's development[2].

Safety and Tolerability Profile

A hallmark toxicity of the 8-aminoquinoline class is the risk of inducing acute hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. While detailed quantitative data on the incidence of adverse events from the this compound trials are scarce in readily available literature, historical reports suggest that its toxicity profile was a key consideration.

Contemporary accounts from the comparative studies noted that toxic manifestations were generally not "alarming" for the compounds tested. However, they singled out primaquine at its effective dose (20 mg/day) as being "exceptionally well tolerated"[1]. This suggests that this compound, while not overtly toxic in the non-G6PD deficient population studied, did not offer a safety advantage over primaquine. The primary adverse effects associated with this class of drugs are gastrointestinal distress (nausea, abdominal cramps) and methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen[3].

Drug ClassCommon Adverse EventsSerious Adverse Events
8-Aminoquinolines Gastrointestinal distress (nausea, abdominal cramps), Headache, Dizziness.Acute Hemolytic Anemia (in G6PD-deficient individuals), Methemoglobinemia (typically mild and self-limiting at therapeutic doses).

Table 2: General Safety Profile of 8-Aminoquinoline Antimalarials.

Experimental Protocols of Historical Malaria Trials

The clinical assessment of this compound and its contemporaries was conducted through meticulously planned human challenge studies, many of which took place at facilities like the Stateville Penitentiary in Illinois. These studies, while ethically controversial by modern standards, provided a controlled environment for evaluating antimalarial drugs.

Study Design:

  • Population: Healthy adult male volunteers, typically prisoners, who provided consent. Inclusion criteria required subjects to be in good physical health with no prior exposure to malaria[4].

  • Induction of Infection: Volunteers were infected with sporozoites of a specific, highly relapsing strain of P. vivax (most commonly the Chesson strain) through the bites of 10 infected Anopheles quadrimulatus mosquitoes[4][5].

  • Treatment Regimen: Upon developing patent parasitemia and clinical symptoms, subjects received a blood-stage schizonticide (typically quinine sulfate, 250 mg every 6 hours) to treat the acute illness. Concurrently, the experimental 8-aminoquinoline (like this compound) or a comparator drug was administered for a 14-day period[1].

  • Efficacy Assessment: The primary endpoint was the "radical cure," defined as the prevention of relapse. Following treatment, subjects were monitored for an extended period (e.g., four months or longer) for the recurrence of parasitemia in their blood, which would indicate a relapse from dormant liver-stage parasites[1].

  • Safety Monitoring: Subjects were monitored for clinical signs of toxicity. This included regular measurement of hemoglobin and hematocrit levels to detect hemolysis[4].

G screening Volunteer Screening (Healthy, Malaria-Naive Males) infection Infection (10 P. vivax-infected mosquito bites) screening->infection patent_infection Patent Infection & Clinical Malaria infection->patent_infection treatment 14-Day Treatment Course patent_infection->treatment quinine Quinine (Blood Schizonticide) treatment->quinine aminoquinoline 8-Aminoquinoline (this compound vs. Comparators) treatment->aminoquinoline follow_up Long-Term Follow-up (>4 Months) treatment->follow_up outcome Outcome Assessment follow_up->outcome relapse Relapse (Parasitemia Recurrence) outcome->relapse Failure cure Radical Cure (No Relapse) outcome->cure Success G Drug This compound (8-Aminoquinoline) Metabolism Host Hepatic Metabolism (CYP450) Drug->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS Generation of Reactive Oxygen Species (ROS) Metabolites->ROS DNA Binding to Parasite DNA Metabolites->DNA Mitochondria Mitochondrial Disruption Metabolites->Mitochondria Death Hypnozoite Death (Radical Cure) ROS->Death DNA->Death Mitochondria->Death

References

Safety Operating Guide

Navigating the Safe Disposal of Isopentaquine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Isopentaquine Disposal: Key Safety and Logistical Data

All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste management. The following table summarizes key considerations for the disposal process.

ParameterGuidelineCitation
Waste Classification Likely classified as hazardous chemical and pharmaceutical waste.[1][2]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, eye/face protection, and protective clothing.[3]
Container Requirements Use sealable, leak-proof containers compatible with the waste. Containers should be clearly labeled as hazardous waste.[1]
Storage Store waste containers in a secure, well-ventilated area, away from incompatible materials.[1][3]
Disposal Method The primary recommended disposal method is incineration by a licensed hazardous waste management company.[4][5]
Environmental Considerations Avoid release to the environment. Do not dispose of in the sewer system. This compound is noted to be harmful to aquatic life.[3][4]

Procedural Steps for this compound Disposal

The following procedure outlines the essential steps for the safe disposal of this compound waste, from initial segregation to final handover to a certified disposal facility.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and solutions.

    • Segregate this compound waste from non-hazardous waste at the point of generation.

  • Containerization :

    • Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a compatible, sealed container. Ensure the container is appropriately labeled with the contents and hazard warnings.

  • Labeling :

    • Label all waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Storage :

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure that the storage area is away from incompatible chemicals and general laboratory traffic.

  • Disposal Request and Handover :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • Complete all necessary waste disposal paperwork as required.

  • Documentation :

    • Maintain records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

IsopentaquineDisposalWorkflow A 1. Waste Generation (this compound & Contaminated Items) B 2. Segregate at Source A->B C 3. Package in Labeled, Leak-Proof Container B->C D 4. Store in Designated Secure Area C->D E 5. Arrange for Professional Disposal (EHS/Contractor) D->E F 6. Maintain Disposal Records E->F

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Isopentaquine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isopentaquine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent pharmaceutical compounds and available data for structurally similar chemicals.

Personal Protective Equipment (PPE) for Handling this compound

All personnel handling this compound must use the following personal protective equipment. These recommendations are derived from guidelines for handling hazardous drugs.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesChemotherapy-rated nitrile glovesPrevents skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabricProtects against splashes and contamination of personal clothing.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-rated goggles and a full-face shieldProtects eyes and face from splashes of liquids or airborne particles.
Respiratory Protection N95 Respirator or higherNIOSH-approved respiratorRequired when handling the powdered form of this compound or when there is a risk of aerosol generation.

Operational Plan for Handling this compound

1. Engineering Controls:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure a calibrated analytical balance is placed within the containment area for accurate weighing.

2. Administrative Controls:

  • Access to areas where this compound is handled should be restricted to authorized personnel only.

  • Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

  • Maintain an accurate inventory of the compound.

3. Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. This compound is soluble in DMSO.

  • After handling, remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, goggles, and inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan for this compound Waste

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and any material used to clean up spills should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.

Emergency Procedures

1. Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek medical attention.

2. Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do not induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

5. Spill Response:

  • The following diagram outlines the logical workflow for responding to an this compound spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Severity evacuate->assess minor_spill Minor Spill (Small volume, contained) assess->minor_spill major_spill Major Spill (Large volume, risk of exposure) assess->major_spill don_ppe Don Appropriate PPE minor_spill->don_ppe Personnel are trained and have necessary supplies contact_ehs Contact EHS/Emergency Services major_spill->contact_ehs Immediate danger or personnel are not equipped contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Spill Area contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report end End report->end secure_area Secure the Area (Restrict Access) contact_ehs->secure_area secure_area->end

Caption: Workflow for this compound Spill Response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.